Product packaging for 4-(Octylamino)pyridine(Cat. No.:CAS No. 64690-19-3)

4-(Octylamino)pyridine

Cat. No.: B138175
CAS No.: 64690-19-3
M. Wt: 206.33 g/mol
InChI Key: RHDWCSIBVZKRRU-UHFFFAOYSA-N
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Description

4-(Octylamino)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H22N2 and its molecular weight is 206.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2 B138175 4-(Octylamino)pyridine CAS No. 64690-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-octylpyridin-4-amine
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InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-10-15-13-8-11-14-12-9-13/h8-9,11-12H,2-7,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDWCSIBVZKRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90983313
Record name N-Octylpyridin-4(1H)-imine
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Molecular Weight

206.33 g/mol
Source PubChem
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CAS No.

64690-19-3
Record name N-Octyl-4-pyridinamine
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Record name 4-(Octylamino)pyridine
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Record name N-Octylpyridin-4(1H)-imine
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Record name N-octylpyridin-4-amine
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Record name 4-(OCTYLAMINO)PYRIDINE
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Foundational & Exploratory

4-(Octylamino)pyridine CAS number 64690-19-3

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a substantial amount of information on 4-(Octylamino)pyridine, covering its chemical properties, synthesis, primary application as an intermediate for Octenidine, and potential (though less directly studied) antimicrobial, anticancer, and neuroprotective activities. I have found some details on synthesis protocols and the mechanism of action of the related compound Octenidine. I also have some information on the biological activities of 4-aminopyridine and its derivatives, which can serve as a basis for discussing the potential of this compound.

However, there are still a few areas that need to be strengthened to create a truly "in-depth technical guide."

First, while I have some synthesis methods, a detailed, step-by-step protocol for each major synthesis route (e.g., nucleophilic substitution and reductive amination) with explanations for the choice of reagents and conditions would be beneficial for the target audience.

Second, the sections on anticancer and neuroprotective activities are still largely based on related compounds (4-aminopyridine derivatives). While this is a good starting point, the guide would be more authoritative if I could find any studies, even preliminary ones, that directly investigate this compound for these applications. This would also help in creating more relevant signaling pathway diagrams.

Third, I have found references to analytical data (NMR, MS) but have not yet compiled the actual spectral data or typical results into a table. This is a key requirement.

Therefore, I will refine my plan to focus on these specific areas to ensure all aspects of the prompt are met with the required depth and detail. After this, I should have all the necessary information to construct the full technical guide.

Updated plan:

  • Perform a targeted search for detailed, step-by-step laboratory-scale synthesis protocols for this compound via both nucleophilic substitution and reductive amination, paying close attention to the rationale behind the procedural steps.

  • Conduct a final, highly specific search for any direct experimental evidence of the anticancer or neuroprotective effects of this compound itself, even if it's from less common sources like dissertations or conference abstracts.

  • Search for and compile specific analytical data for this compound, including 1H NMR, 13C NMR, and mass spectrometry data, to be presented in a summary table.

  • Consolidate all the information gathered to write the comprehensive technical guide, including the detailed protocols, data tables, and Graphviz diagrams for the synthesis workflow and the hypothesized/inferred biological pathways, and a complete reference list.## An In-depth Technical Guide to this compound (CAS: 64690-19-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic amine with significant applications in pharmaceutical and chemical synthesis. The document delves into its chemical and physical properties, detailed synthesis methodologies, and its primary role as a key intermediate in the production of the broad-spectrum antimicrobial agent, Octenidine. Furthermore, this guide explores the potential, yet less-studied, applications of this compound in the realms of anticancer and neuroprotective research, drawing parallels with the known activities of related 4-aminopyridine derivatives. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound, also known by its IUPAC name N-octylpyridin-4-amine, is a substituted pyridine derivative that has garnered interest primarily as a building block in organic synthesis.[1] Its structure, featuring a polar aminopyridine head and a non-polar octyl tail, imparts amphipathic properties that are crucial for its function as a precursor to bioactive molecules.[1] The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and aromatic interactions, while the octyl chain enhances lipophilicity, facilitating passage through biological membranes. This unique combination of features makes this compound a compound of interest for a range of applications, from antimicrobial agents to potential therapeutics for other conditions.[2]

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a light brown to dark brown substance.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 64690-19-3[1]
Molecular Formula C₁₃H₂₂N₂[1]
Molecular Weight 206.33 g/mol [1]
Melting Point 70-73 °C[1]
Boiling Point (Predicted) 327.3 ± 15.0 °C[1]
Density (Predicted) 0.947 ± 0.06 g/cm³[1]
pKa (Predicted) 8.32 ± 0.26[1]
LogP 2.28 (at 22.5 °C and pH 7)[1]
Solubility Slightly soluble in chloroform and methanol.[1]

Analytical Data Summary:

Analysis TypeExpected Peaks/ValuesSource(s)
¹H NMR (CDCl₃) Signals corresponding to the pyridine ring protons and the aliphatic protons of the octyl chain.[1]
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the octyl group.[2]
Mass Spectrometry (ESI-MS or GC-MS) Molecular ion peak at m/z 206.33 (for [M]+) or 207.34 (for [M+H]+). A peak at m/z 236.2 has also been reported.[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with nucleophilic aromatic substitution and reductive amination being the most common. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Nucleophilic Aromatic Substitution

This is a widely used method that involves the reaction of a 4-substituted pyridine with octylamine. The pyridine ring is activated towards nucleophilic attack by an electron-withdrawing group at the 4-position, typically a halogen.

This protocol provides a robust and scalable method for the synthesis of this compound.

Materials:

  • n-Octylamine

  • 4-Chloropyridine hydrochloride

  • Sodium fluoride

  • Sodium carbonate

  • Ethyl acetate

  • Water

  • 200 L reactor (or appropriately scaled glassware)

Procedure:

  • To a 200 L reactor, add n-octylamine (100 mg), 4-chloropyridine hydrochloride (30 kg), and sodium fluoride (10 kg).[4]

  • Increase the temperature of the reaction mixture to 130 °C.[4]

  • Stir the reaction at this temperature for 2 hours.[4]

  • After the reaction is complete, recover the unreacted n-octylamine by distillation under reduced pressure.[4]

  • Adjust the pH of the reaction mixture to approximately 7 with a hot aqueous solution of sodium carbonate.[4]

  • Add ethyl acetate (120 kg) for extraction and separate the aqueous layer.[4]

  • Cool the organic layer, filter, and dry to obtain the target product, this compound.[4]

Expected Yield and Purity:

  • Yield: Approximately 78.5%[4]

  • Purity: Approximately 99.3%[4]

Causality Behind Experimental Choices:

  • 4-Chloropyridine hydrochloride: The chlorine atom at the 4-position is a good leaving group, facilitating the nucleophilic substitution by octylamine. The hydrochloride salt is often more stable and easier to handle than the free base.

  • Sodium fluoride: While not explicitly stated in the source, sodium fluoride may act as a base to neutralize the HCl generated during the reaction, or it may have other catalytic effects.

  • High Temperature (130 °C): This provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

  • Aqueous sodium carbonate wash: This step is crucial for neutralizing any remaining acidic components and facilitating the separation of the product into the organic phase.

  • Ethyl acetate extraction: Ethyl acetate is a common solvent for extracting organic products from aqueous mixtures due to its moderate polarity and immiscibility with water.

G cluster_synthesis Synthesis Workflow: Nucleophilic Substitution reagents 1. Reagents Addition - n-Octylamine - 4-Chloropyridine HCl - Sodium Fluoride reaction 2. Reaction - 130 °C - 2 hours reagents->reaction Heating workup 3. Work-up - Distillation of excess octylamine - pH adjustment with Na₂CO₃ reaction->workup Reaction completion extraction 4. Extraction - Ethyl acetate workup->extraction isolation 5. Isolation - Cooling, filtration, and drying extraction->isolation product This compound isolation->product

Caption: Synthesis of this compound via nucleophilic substitution.

Reductive Amination

Reductive amination offers an alternative pathway, starting from a carbonyl compound and an amine. In this case, 4-aminopyridine and octanal can be used.

  • Imine Formation: 4-Aminopyridine reacts with octanal to form an intermediate imine (Schiff base). This reaction is typically acid-catalyzed.

  • Reduction: The imine is then reduced to the corresponding secondary amine, this compound, using a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

G cluster_reductive_amination Conceptual Workflow: Reductive Amination reactants 1. Reactants - 4-Aminopyridine - Octanal imine_formation 2. Imine Formation - Acid catalyst reactants->imine_formation reduction 3. Reduction - Reducing agent (e.g., NaBH₄) imine_formation->reduction product This compound reduction->product

Caption: Reductive amination pathway to this compound.

Applications in Drug Development and Research

Precursor to Octenidine

The most significant application of this compound is as a key intermediate in the synthesis of Octenidine dihydrochloride. Octenidine is a cationic antiseptic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[5] It is used for skin, mucous membrane, and wound disinfection.[6] The mechanism of action of Octenidine involves the disruption of microbial cell membranes.[5] Its dicationic structure allows it to bind to the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and cell death.[5]

The synthesis of Octenidine involves the coupling of two molecules of this compound with a 1,10-dihalo-decane, followed by salt formation.

Potential Antimicrobial Activity

While primarily a precursor, the structural similarity of this compound to other bioactive pyridine derivatives suggests it may possess inherent antimicrobial properties.[2] The combination of the pyridine ring and the lipophilic octyl chain is a common feature in many antimicrobial compounds. The proposed mechanism for such compounds often involves the disruption of the bacterial cell membrane, similar to Octenidine.[6]

Potential Anticancer Activity

Derivatives of 4-aminopyridine have been investigated for their potential as anticancer agents.[7] Some studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis.[8] The mechanism of action is thought to involve the modulation of ion channels, such as voltage-gated potassium channels, which are often overexpressed in cancer cells and play a role in cell proliferation.[9] While no direct studies on the anticancer activity of this compound have been found, its structural features make it a candidate for further investigation in this area. Some imidazopyridine derivatives have been shown to exhibit anticancer activity by inhibiting the Wnt/β-catenin signaling pathway.[10]

G cluster_anticancer Hypothesized Anticancer Mechanism of 4-Aminopyridine Derivatives compound 4-Aminopyridine Derivative k_channel Voltage-gated K⁺ Channels compound->k_channel Inhibition apoptosis Apoptosis compound->apoptosis Induction proliferation Cell Proliferation k_channel->proliferation Promotion (in cancer cells)

Caption: Hypothesized anticancer mechanism of 4-aminopyridine derivatives.

Potential Neuroprotective Effects

4-Aminopyridine (4-AP) is a well-known potassium channel blocker used in the treatment of some neurological disorders, such as multiple sclerosis, to improve motor function.[11] It is believed to work by blocking potassium channels on demyelinated axons, thereby enhancing nerve impulse conduction.[11] There is also emerging evidence that 4-AP may have neuroprotective properties beyond its symptomatic effects.[11][12] These effects may be mediated through the modulation of various cellular pathways, including those involving Kv channel interacting protein 1 (KChIP1) and GABAergic transmission.[13] Given that this compound is a derivative of 4-AP, it is plausible that it could exhibit similar, or perhaps modified, neuroprotective activities. The octyl chain would significantly alter its ability to cross the blood-brain barrier and could influence its interaction with neuronal membranes and ion channels.

Safety and Handling

This compound is classified with the GHS07 signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended safety precautions include:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.[14]

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the synthesis of the antiseptic Octenidine. Its chemical structure, combining a hydrophilic pyridine head with a lipophilic octyl tail, provides a foundation for its utility in the development of membrane-active agents. While its primary application is as a precursor, the known biological activities of related 4-aminopyridine derivatives suggest that this compound itself may hold untapped potential as an antimicrobial, anticancer, or neuroprotective agent. Further research into these areas is warranted to fully elucidate the therapeutic possibilities of this versatile molecule. This guide provides the foundational knowledge and practical protocols to support such future investigations.

References

An In-depth Technical Guide to the Physical Characteristics of N-octylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Significance of N-octylpyridin-4-amine

N-octylpyridin-4-amine, registered under CAS number 64690-19-3, is a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis.[1][2][3] Its molecular structure, comprising a pyridine ring functionalized with an octylamino group at the 4-position, imparts a specific set of physicochemical properties that are critical to its application.[4] The molecule's character is defined by the interplay between the aromatic, basic pyridine core and the lipophilic, eight-carbon alkyl chain.

This dual nature is fundamental to its primary role as a key intermediate in the synthesis of the broad-spectrum antimicrobial agent, Octenidine.[3][5][6][7] The octylamino moiety, in particular, enhances the lipophilicity required to penetrate biological membranes, a crucial attribute for antimicrobial efficacy.[3] A thorough understanding of its physical characteristics is therefore not merely an academic exercise but a prerequisite for optimizing reaction conditions, developing purification strategies, and ensuring the quality and consistency of downstream products like Octenidine. This guide provides a detailed examination of these core physical properties and the methodologies for their empirical validation.

Core Physicochemical Data

The physical properties of N-octylpyridin-4-amine are summarized below. These values, compiled from various chemical data repositories, form the foundational dataset for any laboratory work involving this compound.

PropertyValueSource(s)
CAS Number 64690-19-3[1][2][5][8]
Molecular Formula C₁₃H₂₂N₂[1][3][8]
Molecular Weight 206.33 g/mol [1][3][7]
Appearance White to Light Brown or Dark Brown Solid/Crystal[3][7][8]
Melting Point 70-73 °C (recrystallized from hexane)[3][5][8][9]
Boiling Point 327.3 ± 15.0 °C at 760 mmHg (Predicted)[3][5][8]
Density 0.947 ± 0.06 g/cm³ (Predicted)[3][5][8]
Solubility Slightly soluble in Chloroform and Methanol.[4][5][8]
pKa 8.32 ± 0.26 (Predicted)[3][5][8]
Flash Point 151.7 °C[5][8]
Vapor Pressure 0.000204 mmHg at 25°C[5][8]
LogP 2.28 at 22.5°C and pH 7[3][9]

Molecular Structure and Visualization

The structural arrangement of N-octylpyridin-4-amine dictates its physical and chemical behavior. The pyridine nitrogen provides a site for protonation (basicity), while the long alkyl chain confers significant nonpolar character.

Caption: 2D structure of N-octylpyridin-4-amine (C₁₃H₂₂N₂).

Experimental Protocols for Physical Characterization

The following sections detail the standard, self-validating protocols for determining the key physical properties of N-octylpyridin-4-amine. The causality behind each step is explained to provide field-proven insight.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden this range.

Methodology: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation:

    • Ensure the N-octylpyridin-4-amine sample is completely dry and finely powdered. Moisture can act as an impurity.

    • Obtain a glass capillary tube (sealed at one end).

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly via vibration.[10][11]

    • The final packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range due to inefficient heat transfer.[10]

  • Apparatus Setup & Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[10]

    • Rapid Preliminary Run: Set a fast heating rate (e.g., 10-15°C/minute) to quickly determine an approximate melting temperature. This saves time and establishes a baseline.

    • Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point.[10] Prepare a fresh sample.

    • Begin heating again, but at a much slower rate (1-2°C/minute) as you approach the expected melting point. This slow ramp rate is crucial; it ensures that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

References

The Putative Mechanism of Action of 4-(Octylamino)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the proposed mechanism of action of 4-(Octylamino)pyridine, a lipophilic derivative of the well-characterized potassium channel blocker, 4-aminopyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of ion channel pharmacology with the unique structural attributes of this compound to present a scientifically grounded, albeit putative, model of its cellular and molecular interactions.

Introduction: From a Well-Known Scaffold to a Novel Derivative

This compound belongs to the family of aminopyridines, with its parent compound, 4-aminopyridine (4-AP), being a well-established therapeutic agent for certain neurological conditions.[1][2] 4-AP's clinical efficacy stems from its ability to block voltage-gated potassium channels, thereby enhancing neurotransmission.[1][3] this compound, characterized by the addition of an eight-carbon alkyl chain to the amino group of 4-AP, is primarily recognized as a key intermediate in the synthesis of the broad-spectrum antimicrobial agent, octenidine.[4][5] However, its structural similarity to 4-AP and its significantly increased lipophilicity suggest a distinct, yet related, pharmacological profile that warrants investigation.[5][6]

This guide will first briefly revisit the established mechanism of 4-aminopyridine to provide a foundational understanding. Subsequently, it will delve into the projected impact of the octylamino substitution on the molecule's physicochemical properties and propose a putative mechanism of action for this compound. Finally, it will outline key experimental workflows to validate these hypotheses, providing a roadmap for future research.

The Foundational Mechanism: 4-Aminopyridine as a Voltage-Gated Potassium Channel Blocker

The primary mechanism of action of 4-aminopyridine is the blockade of voltage-gated potassium (K+) channels.[1][2] In excitable cells like neurons, these channels are crucial for repolarizing the membrane potential following an action potential. By blocking these channels, 4-AP prolongs the duration of the action potential.[1] This extended depolarization has two major downstream consequences:

  • Enhanced Neurotransmitter Release: The prolonged opening of voltage-gated calcium channels at the presynaptic terminal leads to increased calcium influx and, consequently, enhanced release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline.[1]

  • Restoration of Conduction in Demyelinated Axons: In conditions like multiple sclerosis, demyelination exposes internodal K+ channels, leading to a leakage of current that can block action potential propagation. 4-AP blocks these exposed channels, preventing current leakage and restoring nerve impulse conduction.[1][7]

4-AP is known to be a non-selective blocker of various K+ channel subtypes.[3] It is believed to enter the channel from the intracellular side in its ionized form and physically occlude the pore, preventing the efflux of potassium ions.[8]

The Influence of the Octylamino Group: A Lipophilic Modification

The defining feature of this compound is its N-octyl substitution. This long alkyl chain dramatically increases the molecule's lipophilicity compared to 4-aminopyridine.[5][6] This alteration in physicochemical properties is predicted to have several significant impacts on its biological activity:

Property4-AminopyridineThis compound (Predicted)Implication
Lipophilicity (LogP) LowHighEnhanced ability to cross biological membranes, including the blood-brain barrier.[6]
Membrane Interaction Primarily interacts with channel porePotential for direct interaction with the lipid bilayer and membrane-embedded domains of ion channels.
Target Specificity Broad-spectrum K+ channel blockerMay exhibit altered selectivity for K+ channel subtypes or gain affinity for other membrane-associated targets.
Pharmacokinetics Water-solubleMore likely to be sequestered in adipose tissue, potentially leading to a longer half-life.

Proposed Mechanism of Action of this compound

Based on the foundational pharmacology of 4-AP and the structural contributions of the octyl group, we propose a multi-faceted mechanism of action for this compound, centered around the modulation of ion channels and membrane-associated processes.

Primary Target: Voltage-Gated Potassium Channels

It is highly probable that this compound retains the ability to block voltage-gated potassium channels, similar to its parent compound. The pyridine ring and the amino group are the key pharmacophores for this interaction. However, the octyl chain likely modifies this interaction in several ways:

  • Enhanced Potency: The increased lipophilicity could lead to higher concentrations of the drug within the cell membrane, increasing its local concentration near the channel and potentially enhancing its blocking potency.

  • Altered Kinetics: The octyl chain may introduce additional interactions with the hydrophobic residues within the channel pore or surrounding transmembrane domains, altering the binding and unbinding kinetics.

  • Modified Selectivity: The size and flexibility of the octyl chain could favor binding to certain K+ channel subtypes over others, leading to a different selectivity profile compared to 4-AP.

G OAP This compound Kv_channel Kv_channel OAP->Kv_channel Blocks Depolarization Prolonged Depolarization Ca_channel Ca_channel Depolarization->Ca_channel Activates Ca_influx Increased Ca2+ Influx Vesicle Vesicle Ca_influx->Vesicle Triggers Fusion NT_release Enhanced Neurotransmitter Release Kv_channel->Depolarization Inhibits Repolarization Ca_channel->Ca_influx Vesicle->NT_release

Caption: Workflow for electrophysiological characterization.

Neurotransmitter Release Assay

Objective: To measure the effect of this compound on neurotransmitter release from primary neurons or synaptosomes.

Methodology: In Vitro Neurotransmitter Release Assay

  • Preparation: Isolate synaptosomes from rodent brain tissue or culture primary neurons.

  • Loading: Pre-load the preparations with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [3H]-dopamine or a fluorescent false neurotransmitter).

  • Stimulation: Depolarize the preparations with a high concentration of KCl in the presence and absence of varying concentrations of this compound.

  • Quantification: Measure the amount of released neurotransmitter using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Determine the effect of this compound on both basal and stimulated neurotransmitter release.

Membrane Fluidity Assay

Objective: To assess the impact of this compound on the physical properties of the cell membrane.

Methodology: Fluorescence Anisotropy

  • Liposome Preparation: Prepare artificial lipid vesicles (liposomes) that mimic the composition of a neuronal membrane.

  • Probe Incorporation: Incorporate a fluorescent membrane probe (e.g., DPH or TMA-DPH) into the liposomes.

  • Treatment: Incubate the liposomes with varying concentrations of this compound.

  • Measurement: Measure the fluorescence anisotropy of the probe. A decrease in anisotropy indicates an increase in membrane fluidity.

  • Data Analysis: Correlate the concentration of this compound with changes in membrane fluidity.

Conclusion and Future Directions

The mechanism of action of this compound is likely rooted in the established pharmacology of its parent compound, 4-aminopyridine, as a voltage-gated potassium channel blocker. However, the addition of the octylamino group introduces a significant increase in lipophilicity, which is predicted to enhance its potency, alter its selectivity, and potentially introduce novel mechanisms of action related to direct membrane interactions. The experimental workflows outlined in this guide provide a clear path for elucidating the precise molecular and cellular effects of this compound. Further research into its subtype selectivity for potassium channels, its effects on other ion channels, and its potential as a therapeutic agent in its own right is warranted.

References

The Solubility Profile of 4-(Octylamino)pyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the solubility of 4-(octylamino)pyridine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and chemical synthesis, this document synthesizes available data, explores the underlying physicochemical principles governing its solubility, and presents a detailed experimental protocol for its quantitative determination in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Significance of this compound in Modern Chemistry

This compound, with the chemical formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol , is a substituted pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and material science.[1][2] Its structure, featuring a pyridine ring substituted with an octylamino group at the fourth position, imparts a unique combination of properties that make it a valuable precursor in the synthesis of various compounds.[2] Notably, it serves as a crucial intermediate in the production of the broad-spectrum antimicrobial agent, octenidine.[1][2]

The solubility of this compound in organic solvents is a fundamental parameter that dictates its utility in various applications. From reaction kinetics to purification and formulation, understanding and controlling its solubility is paramount for process optimization and ensuring the desired product yield and purity. This guide aims to provide a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂N₂[1][2]
Molecular Weight 206.33 g/mol [1][2]
Appearance Light brown to dark brown solid[1][2]
Melting Point 70-73 °C[1][3]
Predicted Boiling Point 327.3 ± 15.0 °C[1]
Predicted pKa 8.32 ± 0.26[1]
Predicted LogP 2.28 (at 22.5°C and pH 7)[1]

Solubility Profile of this compound in Organic Solvents

The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for understanding the solubility of this compound.

Qualitative Solubility

Available data indicates that this compound exhibits good solubility in a range of organic solvents. It is reported to be soluble in ethanol and chloroform.[2] Additionally, it is described as being slightly soluble in chloroform and methanol.[1] This suggests a preference for polar organic solvents, which can be attributed to the presence of the polar pyridine ring and the secondary amine group, capable of hydrogen bonding.

Predicted Quantitative Solubility

The octyl group significantly influences the compound's lipophilicity, making it more soluble in less polar organic solvents compared to its parent compound, 4-aminopyridine, which is soluble in water.[4]

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property governed by the interplay of its molecular structure and the physicochemical characteristics of the solvent.

Solubility Solubility of This compound Solute Solute Properties Solute->Solubility PyridineRing Pyridine Ring (Polar, Aromatic) Solute->PyridineRing AmineGroup Amino Group (H-bond donor/acceptor) Solute->AmineGroup OctylChain Octyl Chain (Nonpolar, Lipophilic) Solute->OctylChain Solvent Solvent Properties Solvent->Solubility Polarity Polarity Solvent->Polarity HBonding H-Bonding Capability Solvent->HBonding Interactions Solute-Solvent Interactions Interactions->Solubility Determines PyridineRing->Interactions Dipole-Dipole AmineGroup->Interactions Hydrogen Bonding OctylChain->Interactions Van der Waals Polarity->Interactions HBonding->Interactions

Caption: Key factors influencing the solubility of this compound.

  • Molecular Structure of this compound:

    • Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

    • Amino Group: The secondary amine group can act as both a hydrogen bond donor and acceptor, enhancing interactions with protic solvents.

    • Octyl Chain: The long, nonpolar octyl chain contributes significantly to the molecule's lipophilicity and hydrophobicity, favoring solubility in nonpolar organic solvents.

  • Solvent Properties:

    • Polarity: Polar solvents will interact more favorably with the polar pyridine and amino moieties.

    • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form strong hydrogen bonds with the amino group, promoting dissolution. Aprotic polar solvents (e.g., acetone) can act as hydrogen bond acceptors.

    • Dispersion Forces: Nonpolar solvents will primarily interact with the octyl chain through weaker van der Waals forces.

The balance between the polar head (aminopyridine) and the nonpolar tail (octyl chain) dictates the optimal solvent for dissolution.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following method is a robust approach for determining the solubility of a solid organic compound like this compound in various organic solvents.

start Start weigh Weigh a known mass of This compound start->weigh add_solvent Add a measured volume of organic solvent weigh->add_solvent mix Agitate the mixture at a constant temperature add_solvent->mix observe Observe for complete dissolution mix->observe add_more Add an additional known volume of solvent observe->add_more No record Record the total volume of solvent used observe->record Yes add_more->mix calculate Calculate solubility (e.g., in g/L) record->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, chloroform, acetone, ethyl acetate, hexane, toluene)

  • Analytical balance

  • Vials or test tubes with closures

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or shaker

Step-by-Step Methodology
  • Preparation: Ensure all glassware is clean and dry. Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a vial.

  • Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL) to the vial.

  • Equilibration: Securely cap the vial and agitate the mixture vigorously at a constant, recorded temperature (e.g., 25 °C) for a set period (e.g., 10-15 minutes) to allow for equilibration.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, proceed to step 6.

  • Incremental Solvent Addition: If undissolved solid remains, add another small, precise volume of the solvent (e.g., 0.1 mL). Repeat the equilibration and observation steps until the solid is fully dissolved.

  • Data Recording: Record the total volume of solvent required to completely dissolve the initial mass of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of this compound (g)) / (Total volume of solvent (L))

  • Replication: Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, its physicochemical properties provide a strong basis for understanding its behavior in various organic solvents. The presence of both a polar aminopyridine head and a nonpolar octyl tail suggests a nuanced solubility profile, with good solubility anticipated in moderately polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide offers a reliable method for their determination. A thorough understanding and empirical validation of the solubility of this compound are crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceuticals and functional materials.

References

Unlocking the Therapeutic Potential of 4-(Octylamino)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond a Synthetic Intermediate

4-(Octylamino)pyridine, a substituted pyridine derivative with the chemical formula C₁₃H₂₂N₂, is primarily recognized within the pharmaceutical industry as a crucial intermediate in the synthesis of the broad-spectrum antiseptic agent, octenidine.[1][2][3] However, its structural features—a hydrophilic pyridine head and a lipophilic octyl tail—suggest a potential for inherent biological activity that warrants deeper investigation. The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, known to confer a wide range of therapeutic effects.[4] The addition of an eight-carbon alkyl chain significantly increases the molecule's lipophilicity, a key factor in its ability to penetrate biological membranes and interact with intracellular targets.[2][5]

This technical guide provides a comprehensive exploration of the potential biological activities of this compound, drawing upon the established pharmacology of its parent scaffold, 4-aminopyridine, and related derivatives. While direct, in-depth studies on this compound are limited, this document will extrapolate from existing research to propose plausible mechanisms of action and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior.

PropertyValueSource
Molecular Formula C₁₃H₂₂N₂[2]
Molecular Weight 206.33 g/mol [2]
Appearance Light brown to dark brown solid[2]
Melting Point 70-73 °C[3]
Solubility Slightly soluble in chloroform and methanol[5]
LogP 2.28 (at 22.5°C and pH 7)[2]

The moderate lipophilicity, as indicated by the LogP value, suggests that this compound may readily cross cellular membranes, a prerequisite for intracellular drug action.

Synthesis of this compound

The synthesis of this compound is typically achieved through nucleophilic substitution or reductive amination. A common and high-yield method involves the reaction of n-octylamine with 4-chloropyridine hydrochloride.[5]

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 4-chloropyridine hydrochloride and n-octylamine.

Materials:

  • 4-chloropyridine hydrochloride

  • n-octylamine

  • Sodium fluoride

  • Sodium carbonate

  • Ethyl acetate

  • 200 L reactor

  • Distillation apparatus

Procedure:

  • To a 200 L reactor, add n-octylamine (100 mg), 4-chloropyridine hydrochloride (30 kg), and sodium fluoride (10 kg).

  • Raise the temperature to 130 °C and stir the reaction mixture for 2 hours.

  • Upon completion of the reaction, recover the unreacted n-octylamine by distillation under reduced pressure.

  • Adjust the pH of the reaction mixture to approximately 7 with hot aqueous sodium carbonate.

  • Add ethyl acetate (120 kg) for extraction and separate the aqueous layer.

  • Cool, filter, and dry the organic layer to obtain the target product, this compound.

Expected Yield: Approximately 78.5% with a purity of 99.3%.

Potential Biological Activities

While direct evidence is emerging, the chemical structure of this compound suggests potential activities in several therapeutic areas.

Antimicrobial Activity

The most prominent application of this compound is as a precursor to the potent antimicrobial agent octenidine.[1][2][3] The inherent structure of this compound, possessing both a cationic headgroup (the protonated pyridine ring) and a lipophilic tail, is characteristic of cationic amphiphilic drugs, a class known for its membrane-disrupting antimicrobial properties. The octyl chain can intercalate into the bacterial lipid bilayer, leading to membrane destabilization, leakage of intracellular components, and ultimately, cell death.

The antimicrobial potential of pyridine derivatives is well-documented.[6] Studies on related 4-amino-1-alkyl pyridinium salts have shown that the length of the alkyl chain is a critical determinant of antibacterial efficacy.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the in vitro antimicrobial activity of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Preliminary reports suggest that this compound may possess anticancer properties.[1] The pyridine scaffold is a common feature in many anticancer agents, and various derivatives have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer).[4][5] The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest.[4]

The lipophilic nature of this compound could facilitate its accumulation in tumor cell membranes, potentially leading to cytotoxic effects through membrane disruption or by interacting with intracellular signaling pathways.

Experimental Protocol: MTT Cell Viability Assay

Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective properties.[1] Its parent compound, 4-aminopyridine, is a known potassium channel blocker used in the treatment of multiple sclerosis. By blocking voltage-gated potassium channels in demyelinated axons, 4-aminopyridine can restore nerve impulse conduction. While the octyl group may alter the pharmacodynamics of this compound compared to 4-aminopyridine, the potential for interaction with neuronal ion channels remains a compelling area for investigation. Furthermore, some pyridine derivatives are being explored as SARM1 inhibitors, a target for preventing axonal degeneration.[7]

Proposed Mechanism of Action: A Multi-Target Hypothesis

The potential biological activities of this compound are likely multifaceted, stemming from its unique chemical structure.

Proposed_Mechanisms_of_4_Octylamino_pyridine Compound This compound Antimicrobial Antimicrobial Activity Compound->Antimicrobial Lipophilic tail and cationic head Anticancer Anticancer Activity Compound->Anticancer Pyridine scaffold and -octyl group Neuroprotective Neuroprotective Effects Compound->Neuroprotective 4-Aminopyridine core MembraneDisruption Bacterial Membrane Disruption Antimicrobial->MembraneDisruption ApoptosisInduction Induction of Apoptosis Anticancer->ApoptosisInduction CellCycleArrest Cell Cycle Arrest Anticancer->CellCycleArrest KChannelBlock Potassium Channel Blockade Neuroprotective->KChannelBlock SARM1_Inhibition SARM1 Inhibition Neuroprotective->SARM1_Inhibition

References

4-(Octylamino)pyridine as a precursor for octenidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: 4-(Octylamino)pyridine as a Precursor for Octenidine Dihydrochloride Synthesis

Authored by: A Senior Application Scientist

Octenidine dihydrochloride has emerged as a premier antiseptic agent in modern medicine, valued for its broad-spectrum efficacy and favorable safety profile compared to older compounds like chlorhexidine.[1] The synthesis of this complex gemini-surfactant molecule is a multi-step process where the quality of intermediates is paramount. This technical guide provides an in-depth exploration of this compound, the pivotal precursor in the synthesis of octenidine. We will dissect the synthesis of this compound itself, detail its subsequent conversion to octenidine dihydrochloride, and discuss the critical process controls and analytical validations required to ensure a high-purity final active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of pharmaceutical agents.

Introduction to Octenidine Dihydrochloride: A Modern Antiseptic

Octenidine dihydrochloride is a cationic surfactant and bispyridinamine derivative renowned for its potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and certain viruses.[1][2] Its structure, characterized by two positively charged pyridinium centers linked by a C10 alkyl chain, allows it to disrupt microbial cell walls and membranes, leading to cell death.[3][4] This mechanism makes the development of microbial resistance unlikely.[2]

Used in concentrations from 0.1% to 2.0%, it serves as a leading antiseptic for skin, mucous membrane, and wound care, often replacing chlorhexidine due to concerns about the latter's slower action and potential carcinogenic impurities.[1]

Key Properties of Octenidine Dihydrochloride:

  • Chemical Name: N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octylammonium) dichloride[1]

  • Molecular Formula: C₃₆H₆₄Cl₂N₄[1]

  • Molar Mass: 623.84 g/mol [1]

  • Appearance: A white to off-white solid.[5]

  • Melting Point: 215-217 °C[5][6]

The entire synthesis pathway hinges on the successful and high-purity preparation of its key building block: this compound.

This compound: The Cornerstone Precursor

This compound, also known as N-octyl-4-pyridinamine, is the essential intermediate that provides the substituted pyridine head of the final octenidine molecule.[7][8] Its chemical and physical properties directly influence the subsequent reaction kinetics, yield, and impurity profile of the final API.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 64690-19-3[7]
Molecular Formula C₁₃H₂₂N₂[8]
Molecular Weight 206.33 g/mol [8]
Appearance Light brown to dark brown solid[7][8]
Melting Point 70-73 °C[7][9]
Solubility Slightly soluble in chloroform and methanol[7][9]
Synthesis Methodologies for this compound

The synthesis of this precursor can be achieved through several established pathways. The choice of method often depends on factors such as raw material availability, desired scale, and safety considerations.

  • Method A: Nucleophilic Substitution with 4-Chloropyridine This is a high-yield method involving the reaction of 4-chloropyridine hydrochloride with octylamine.[10] A 1980 patent reported a yield of 93.2% for this reaction, establishing it as a foundational method for producing this intermediate.[10] To manage the reaction's exothermicity and improve safety for large-scale production, an inhibitor like sodium fluoride can be introduced. This controls the reaction speed and allows for milder conditions (30-150 °C).[11][12]

  • Method B: Nucleophilic Substitution with 4-Bromopyridine An alternative to the chloro-derivative involves heating a mixture of 4-bromopyridine and octylamine under reflux, often in an ethanol solvent, which can produce yields up to 88%.[1][8]

  • Method C: Reductive Amination This versatile method involves the reaction of 4-aminopyridine with octanal.[10] The process forms an intermediate imine (Schiff base) which is then reduced in situ to the target secondary amine. This pathway avoids the use of halogenated pyridines.[10]

Table 2: Comparison of Synthesis Routes for this compound

MethodKey ReactantsTypical ConditionsReported YieldKey Advantages/Disadvantages
A: Nucleophilic Substitution 4-Chloropyridine HCl, OctylamineHeat (120-180 °C); optional inhibitor (NaF)~93%High yield; can be exothermic and require careful control.
B: Nucleophilic Substitution 4-Bromopyridine, OctylamineReflux in ethanolUp to 88%Alternative to chloro-derivative.
C: Reductive Amination 4-Aminopyridine, OctanalMethanol solvent, reducing agentVariableAvoids halogenated precursors.
Quality Control and Purification

Regardless of the synthetic route, the purity of this compound is critical.

  • Purification: The crude product is often purified by recrystallization. A common procedure involves dissolving the residue in a minimal amount of a hot solvent like hexane and allowing it to cool, causing the purified crystals to precipitate.[6]

  • Analysis: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the intermediate, ensuring it is free from starting materials and side-products before proceeding to the final step.[10]

Core Synthesis: From this compound to Octenidine Dihydrochloride

The final step in the synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction, a classic example of the Menschutkin reaction, where the pyridine nitrogen acts as the nucleophile.[10] Two molecules of the this compound precursor are coupled by the dielectrophilic linker, 1,10-dichlorodecane, to form the final gemini-surfactant structure.[1][13]

Reaction Mechanism

The synthesis proceeds via a two-step quaternization. The nucleophilic nitrogen atom of the pyridine ring on the first molecule of this compound attacks one of the primary carbons of 1,10-dichlorodecane, displacing a chloride ion. This process is then repeated with a second molecule of this compound at the other end of the decane chain.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation (Sₙ2) cluster_product Final Product 4-OAP1 2x this compound DCD 1,10-Dichlorodecane Intermediate Mono-quaternized Intermediate + Cl⁻ DCD->Intermediate Octenidine Octenidine Dihydrochloride Intermediate->Octenidine Second Attack 4-OAP2 This compound 4-OAP2->Octenidine

Caption: Sₙ2 mechanism for Octenidine synthesis.

Detailed Experimental Protocol

The following protocol is a synthesis based on established methods.[13]

Materials:

  • This compound (N-octylpyridin-4-amine)

  • 1,10-Dichlorodecane

  • n-Butyl acetate (solvent)

  • Acetone (purification)

  • Water (purification)

Procedure:

  • Reaction Setup: Charge a suitable reactor with this compound (1.0 molar equivalent) and n-butyl acetate.

  • Addition of Linker: Heat the resulting suspension to reflux temperature. Add 1,10-dichlorodecane (0.5 molar equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at reflux temperature for approximately 12 hours. The product will begin to precipitate as the reaction proceeds.

  • Isolation: Cool the mixture and collect the precipitated solid by filtration.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean vessel. Add acetone and heat the suspension to reflux.

    • Add water portion-wise until the solid completely dissolves.

    • Cool the clear solution slowly to 0-5 °C and stir for 1 hour to induce crystallization.

    • Filter the resulting suspension to collect the purified white solid.

  • Drying: Dry the final product under vacuum at 45-50 °C to yield high-purity octenidine dihydrochloride. A final purity of >99.9% can be achieved with this method.[13]

G start Start step1 Step 1: Charge Reactor (4-OAP + n-Butyl Acetate) start->step1 step2 Step 2: Heat to Reflux step1->step2 step3 Step 3: Add 1,10-Dichlorodecane step2->step3 step4 Step 4: Stir at Reflux (12h) step3->step4 step5 Step 5: Cool & Filter (Isolate Crude Product) step4->step5 step6 Step 6: Recrystallize (Acetone/Water System) step5->step6 step7 Step 7: Filter & Dry step6->step7 end_node Final Product: Octenidine Dihydrochloride step7->end_node

Caption: Experimental workflow for Octenidine synthesis.

Analytical Characterization of Octenidine Dihydrochloride

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final octenidine dihydrochloride API.

Table 3: Key Analytical Techniques for Octenidine Dihydrochloride

TechniquePurposeKey Findings / Parameters
HPLC To determine purity and quantify impurities.Purity (% area) > 99.9% is achievable.[13] Methods are validated for selectivity, linearity, accuracy, and precision.[14]
FT-IR Spectroscopy To confirm the presence of key functional groups and identify the compound.Provides a characteristic fingerprint spectrum, showing signals for -NH, -CH, and aromatic C-N bonds.[3]
NMR Spectroscopy (¹H, ¹³C, ¹⁵N) To elucidate the molecular structure and investigate its mesomeric (tautomeric) properties.Confirms the connectivity of the molecule and reveals E/Z-isomerization behavior.[15]
LC-MS/MS For highly sensitive detection and quantification, especially in biological or complex matrices.Can detect octenidine at very low concentrations (pg/mL/mg).[4]
Melting Point Analysis To confirm identity and assess purity.A sharp melting point range (e.g., 215-217 °C) indicates high purity.[5][6]

Conclusion

The synthesis of high-purity octenidine dihydrochloride is critically dependent on the quality of its precursor, this compound. The selection of an optimized and scalable synthesis route for this intermediate—whether through nucleophilic substitution of a halogenated pyridine or via reductive amination—is a foundational decision that impacts overall yield, safety, and cost-effectiveness. The subsequent coupling with 1,10-dichlorodecane, followed by meticulous purification and rigorous analytical characterization, ensures the production of an API that meets the stringent standards required for pharmaceutical use. This guide underscores the causal links between precursor quality, process control, and the final product's integrity, providing a comprehensive framework for professionals in the field.

References

4-(Octylamino)pyridine: A Multifunctional Modifier in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Application Scientists

Introduction: Beyond a Simple Building Block

4-(Octylamino)pyridine (4-OAP) is an organic compound featuring a pyridine ring substituted at the fourth position with an octylamino group.[1][2] While historically recognized as a key intermediate in the synthesis of antimicrobial agents like Octenidine, its unique molecular architecture—a combination of a polar, electron-rich pyridine head and a nonpolar, aliphatic octyl tail—has opened up significant opportunities in materials science.[2][3][4] This amphiphilic nature allows 4-OAP to function as a versatile surface modifier, defect passivator, and corrosion inhibitor, making it a molecule of high interest for applications ranging from next-generation photovoltaics to protective coatings.[2][5]

This guide provides an in-depth exploration of the core functionalities of 4-OAP in materials science. We will move beyond a simple recitation of facts to delve into the mechanistic underpinnings of its performance, offering field-proven insights and detailed experimental protocols to enable its effective application in the laboratory.

Part 1: Core Molecular Profile and Synthesis

Physicochemical Properties

The efficacy of 4-OAP in various material systems stems directly from its distinct chemical and physical properties. The pyridine ring provides a Lewis base site capable of coordinating with metal cations, while the long alkyl chain imparts hydrophobicity and solubility in organic solvents.[1][5]

PropertyValueSource(s)
CAS Number 64690-19-3[3][5]
Molecular Formula C₁₃H₂₂N₂[3][4]
Molecular Weight 206.33 g/mol [3][4]
Appearance Light brown to dark brown solid[2][3]
Melting Point 70-73 °C[3]
Boiling Point 327.3 ± 15.0 °C (Predicted)[3][4]
Solubility Slightly soluble in Chloroform, Methanol, Ethanol[1][2][3]
pKa 8.32 ± 0.26 (Predicted)[3]
Synthesis Pathway: Reductive Amination

A common and effective route for synthesizing 4-OAP is the reductive amination of 4-aminopyridine with octanal. This method is highly versatile and provides good yields.[1] The causality behind this choice of reaction is the direct and robust formation of the secondary amine C-N bond.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminopyridine in methanol.

  • Aldehyde Addition: Add 1.1 equivalents of octanal to the solution. The slight excess of the aldehyde ensures the complete consumption of the starting aminopyridine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base (imine).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The use of a mild reducing agent like NaBH₄ is critical to selectively reduce the imine C=N bond without affecting the pyridine ring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]

Part 2: Application in Perovskite Solar Cells (PSCs) - The Defect Passivator

Solution-processed metal halide perovskite films are notoriously plagued by a high density of surface and grain boundary defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies.[6][7] These defects act as non-radiative recombination centers, trapping charge carriers (electrons and holes) before they can be extracted, which significantly limits the device's open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[7]

Mechanism of 4-OAP Defect Passivation

Pyridine-based organic molecules have emerged as highly effective passivating agents.[8] 4-OAP leverages its Lewis base properties to heal surface defects. The lone pair of electrons on the nitrogen atom of the pyridine ring effectively coordinates with the undercoordinated Pb²⁺ ions on the perovskite surface.[9] This interaction satisfies the coordination sphere of the lead ions, neutralizing them as charge trapping sites.

Simultaneously, the long, hydrophobic octyl tail orients itself away from the perovskite surface. This self-assembled layer acts as a barrier, preventing the ingress of moisture and oxygen—two major culprits behind perovskite degradation.[10] This dual-action mechanism not only boosts efficiency but also significantly enhances the long-term operational stability of the solar cell.

G cluster_perovskite Perovskite Surface cluster_passivation Passivation Effect Pb_defect Undercoordinated Pb²⁺ Defect Perovskite_Lattice Perovskite Crystal Lattice Passivated_Site Passivated Pb Site (Neutralized Defect) OAP Pyridine Head (N:) Octyl Tail OAP:head->Pb_defect Hydrophobic_Barrier Hydrophobic Barrier (Moisture Resistance) OAP:tail->Hydrophobic_Barrier Forms

Caption: Mechanism of 4-OAP passivation on a perovskite surface.

Expected Impact on PSC Performance

The effective passivation of defects by 4-OAP is expected to translate directly into improved photovoltaic parameters. By reducing non-radiative recombination, a significant increase in Voc and Fill Factor (FF) is anticipated.

ParameterControl Device (No Passivation)4-OAP Passivated DeviceCausality of Improvement
Voc (V) ~1.05> 1.12Suppression of trap-assisted recombination.
Jsc (mA/cm²) ~23.5~23.8Minor improvement due to reduced surface recombination.
Fill Factor (%) ~72> 78Enhanced charge extraction and reduced series resistance.
PCE (%) ~17.8> 20.5Cumulative effect of improved Voc and FF.

Note: These values are representative and can vary based on the specific perovskite composition and device architecture.

Experimental Protocol: Post-Synthesis Surface Passivation

This protocol describes a common method for applying a 4-OAP passivation layer to a freshly prepared perovskite film.[11][12]

  • Solution Preparation: Prepare a dilute solution of 4-OAP (e.g., 0.5-2 mg/mL) in a solvent that does not dissolve the underlying perovskite film, such as isopropanol (IPA) or chlorobenzene. The choice of concentration is critical; too low may result in incomplete passivation, while too high can lead to the formation of an insulating layer that impedes charge extraction.

  • Perovskite Film Fabrication: Fabricate the main perovskite absorber layer on your substrate (e.g., FTO/SnO₂) using a standard protocol, such as a one-step spin-coating method with an anti-solvent drip.[13][14]

  • Annealing: Immediately after spin-coating, anneal the perovskite film at the optimal temperature (typically 100-150°C) for the required duration (e.g., 10-30 minutes) to achieve full crystallization.

  • Passivation Layer Deposition:

    • Allow the perovskite film to cool to room temperature.

    • Deposit the 4-OAP solution onto the perovskite surface via spin-coating (e.g., at 4000 rpm for 30 seconds). This ensures a uniform and thin layer of the passivating agent.

  • Post-Passivation Anneal: Perform a gentle secondary anneal at a lower temperature (e.g., 70-80°C) for 5-10 minutes to promote the coordination of 4-OAP with the surface and remove any residual solvent.

  • Device Completion: Proceed with the deposition of the subsequent layers of the solar cell stack (e.g., hole transport layer, metal electrode).[13]

G sub sub start Prepare Perovskite Precursor Solution spin_coat Spin-Coat Perovskite Layer start->spin_coat antisolvent Anti-Solvent Drip spin_coat->antisolvent anneal Anneal Perovskite (100-150°C) antisolvent->anneal cool Cool to RT anneal->cool spin_pass Spin-Coat 4-OAP Solution cool->spin_pass passivation_sol Prepare 4-OAP Solution in IPA passivation_sol->spin_pass anneal_pass Gentle Anneal (70-80°C) spin_pass->anneal_pass deposit_htl Deposit Hole Transport Layer anneal_pass->deposit_htl deposit_electrode Deposit Metal Electrode deposit_htl->deposit_electrode finish Finished Device deposit_electrode->finish

Caption: Experimental workflow for perovskite solar cell fabrication with 4-OAP passivation.

Part 3: Role as a Corrosion Inhibitor for Steel

The corrosion of mild steel in acidic environments is a significant industrial problem. 4-OAP and related pyridine derivatives can act as effective corrosion inhibitors by adsorbing onto the steel surface and creating a protective barrier against the corrosive medium.[15][16]

Mechanism of Corrosion Inhibition

The inhibition mechanism is a complex process involving both physisorption and chemisorption.[17]

  • Adsorption: In an acidic solution, the pyridine nitrogen can become protonated. This positively charged species can be electrostatically attracted to the steel surface, which is negatively charged in acidic media.

  • Film Formation: The lone pair electrons on the nitrogen atom and the π-electrons of the pyridine ring can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type covalent bond (chemisorption).[15]

  • Protective Barrier: The long octyl chains of the adsorbed 4-OAP molecules pack together, forming a dense, hydrophobic film. This film acts as a physical barrier, isolating the metal surface from the corrosive HCl solution and inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[18]

G cluster_steel Mild Steel Surface in HCl cluster_protection Protective Layer Steel Fe Atoms (Vacant d-orbitals) Corrosive H⁺, Cl⁻, H₂O OAP N-atom (lone pair) π-electrons Octyl Tail OAP->Steel Chemisorption (Coordination) Barrier Hydrophobic Film (Blocks Corrosive Species) OAP->Barrier Forms Barrier->Corrosive Blocks

Caption: Inhibition mechanism of 4-OAP on a mild steel surface.

Experimental Protocol: Electrochemical Evaluation

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are standard methods to quantify the effectiveness of a corrosion inhibitor.[17][19]

  • Electrode Preparation: Prepare mild steel coupons (working electrodes) by polishing with successively finer grades of SiC paper, rinsing with deionized water and acetone, and drying.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). The electrolyte is typically 1 M HCl, both with and without various concentrations of 4-OAP.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.[17]

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP, typically over a frequency range from 100 kHz to 10 mHz. An increase in the charge transfer resistance (Rct) in the presence of 4-OAP indicates the formation of an insulating protective film.

  • Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s). The corrosion current density (icorr) is determined by extrapolating the Tafel plots.

  • Data Analysis: Calculate the inhibition efficiency (η%) using the following formula: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Part 4: Emerging Role in Self-Assembled Monolayers (SAMs)

The amphiphilic structure of 4-OAP makes it a candidate for forming self-assembled monolayers (SAMs) on various substrates.[1] SAMs are highly ordered molecular layers that form spontaneously on a surface.[20]

The formation process involves the pyridine "head group" anchoring to the substrate, while the octyl "tail groups" orient themselves away from the surface.[20] Van der Waals interactions between the adjacent octyl chains drive the ordering and dense packing of the monolayer.[20]

These SAMs can precisely engineer the surface properties of materials. For example, a 4-OAP SAM can be used to:

  • Modify Surface Energy: Create a hydrophobic surface on a typically hydrophilic substrate.

  • Promote Adhesion: Act as a molecular "glue" between an inorganic substrate and an organic overlayer in devices like organic light-emitting diodes (OLEDs).[21]

  • Control Nucleation: Serve as a nucleation-inducing layer for the deposition of subsequent thin films, ensuring better film quality and performance.[21]

Conclusion and Future Outlook

This compound is a powerful and versatile molecule in the materials scientist's toolkit. Its dual functionality—a reactive pyridine head and a passive, structure-directing alkyl tail—enables its use in diverse, high-performance applications. In perovskite solar cells, it acts as a crucial defect passivator, boosting both efficiency and stability. As a corrosion inhibitor, it forms a robust protective barrier on metal surfaces. Furthermore, its potential in forming well-ordered self-assembled monolayers opens new avenues for interfacial engineering in organic electronics and beyond.

Future research will likely focus on synthesizing derivatives of 4-OAP with different alkyl chain lengths or functionalized tails to fine-tune their properties for specific applications, further solidifying the importance of this molecular architecture in the development of advanced materials.

References

The Pyridine Core: A Strategic Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Relevance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. Among these, the pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, holds a position of exceptional significance.[1][2] Its prevalence is not a matter of chance but a testament to a unique confluence of physicochemical properties that make it a "privileged scaffold" in drug design.[2] Pyridine is a key component in over 7,000 existing drug molecules of medicinal importance and is present in a significant number of FDA-approved drugs.[2][3] This guide offers a comprehensive exploration of the pyridine core, delving into its fundamental attributes, strategic applications, and the synthetic intricacies that empower medicinal chemists to harness its full potential in the quest for novel therapeutics.

The Physicochemical & Pharmacokinetic Advantages of the Pyridine Moiety

The strategic incorporation of a pyridine ring into a drug candidate is a decision rooted in its distinct electronic and structural characteristics, which favorably influence both pharmacodynamic and pharmacokinetic profiles.

A Bioisostere of Benzene with a Crucial Distinction

Structurally, pyridine is an isostere of benzene, with one methine group replaced by a nitrogen atom.[4][5] This seemingly subtle change has profound implications. The nitrogen atom's electronegativity creates an electron-deficient aromatic system, altering the molecule's electrostatic potential compared to benzene.[4] This endows pyridine with a dipole moment and increased polarity, which can enhance solubility and interactions with biological targets.[4]

The lone pair of electrons on the nitrogen atom is not involved in the aromatic system, making it available for hydrogen bonding with biological receptors, a critical interaction for drug efficacy.[4] This hydrogen bonding capability is a key advantage over a simple phenyl ring.

Impact on Metabolic Stability and Permeability

The presence of the pyridine moiety in a drug molecule has been shown to increase its biochemical potency and metabolic stability.[2][3] The electron-deficient nature of the pyridine ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems. Furthermore, strategic deuteration of the pyridine ring can further enhance metabolic stability by leveraging the kinetic isotope effect, slowing the rate of enzymatic degradation and extending the drug's half-life.[6] The pyridine scaffold can also enhance cellular permeability and address protein-binding issues.[2][3]

The Pyridine Ring as a Versatile Pharmacophore

The pyridine nucleus is a versatile pharmacophore found in a vast array of therapeutic agents targeting a wide spectrum of diseases.[3][4] Its ability to be readily functionalized allows medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a specific biological target.

Prevalence in FDA-Approved Drugs

The significance of the pyridine core is underscored by its frequent appearance in drugs approved by the U.S. Food and Drug Administration (FDA). An analysis of drugs approved between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with the largest number being in the anticancer category (33%).[4][7]

Therapeutic AreaPercentage of Pyridine-Containing Drugs (2014-2023)
Anticancer33%
Central Nervous System (CNS)20%
Rare Conditions11%
Hematopoietic System9%

Data compiled from an analysis of US FDA-approved drugs between 2014 and 2023.[4][7]

Case Studies of Prominent Pyridine-Containing Drugs

Several blockbuster drugs feature a pyridine core, highlighting its therapeutic importance across various disease areas.

  • Imatinib (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myelogenous leukemia and other cancers. The pyridine ring is crucial for its binding to the ATP-binding site of the target kinase.[2][4]

  • Atazanavir (Reyataz®): An antiretroviral drug of the protease inhibitor class used to treat HIV/AIDS. The pyridine moiety contributes to its binding affinity and pharmacokinetic profile.[2][4]

  • Nevirapine (Viramune®): A non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[8]

  • Sildenafil (Viagra®): A phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. The pyrazolopyrimidinone core, which is structurally related to pyridine, is essential for its activity.

Synthetic Strategies for Pyridine Ring Construction and Functionalization

The ability to efficiently synthesize and modify the pyridine core is fundamental to its application in drug discovery. A variety of classical and modern synthetic methods are employed to construct and functionalize this important heterocycle.

Classical Pyridine Synthesis

Several named reactions have been instrumental in the synthesis of substituted pyridines for decades.

  • Hantzsch Pyridine Synthesis: This is a classic and widely used method involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent to form a dihydropyridine, which is then oxidized to the corresponding pyridine.[9][10]

G cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde Dihydropyridine Dihydropyridine Aldehyde->Dihydropyridine β-Ketoester β-Ketoester β-Ketoester->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: The Hantzsch Pyridine Synthesis Workflow.

  • Bönnemann Cyclization: This method involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst to produce pyridine. It is particularly useful for the industrial synthesis of unsubstituted pyridine.[9]

Modern Catalytic Approaches

More recently, transition metal-catalyzed reactions have provided highly efficient and regioselective methods for pyridine synthesis and functionalization.

  • Metal-Catalyzed [2+2+2] Cycloadditions: This powerful strategy involves the cyclotrimerization of alkynes and nitriles to construct the pyridine ring in a highly convergent and atom-economical manner.[11]

  • Direct C-H Functionalization: This sustainable approach avoids the need for pre-functionalized starting materials by directly activating and functionalizing the C-H bonds of the pyridine ring.[12][13] This allows for late-stage modification of complex molecules, which is highly valuable in drug discovery.[14]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Aryl-Pyridine Synthesis

This protocol outlines a general procedure for the synthesis of aryl-substituted pyridines, a common motif in medicinal chemistry.

Materials:

  • Halopyridine (e.g., 2-bromopyridine, 3-chloropyridine)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-pyridine.

The Pyridine Core in Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the pharmacological or pharmacokinetic profile of a compound. The pyridine ring is frequently employed as a bioisostere for a benzene ring.[15]

Rationale for Pyridine as a Benzene Bioisostere

Replacing a benzene ring with a pyridine ring can offer several advantages:

  • Improved Potency: The nitrogen atom can introduce a key hydrogen bond acceptor interaction with the target protein, enhancing binding affinity.[16]

  • Enhanced Solubility: The increased polarity of the pyridine ring can improve the aqueous solubility of a compound.[16]

  • Modulation of Metabolic Stability: The electronic properties of the pyridine ring can alter the metabolic profile of a drug, potentially blocking a site of metabolism.[17]

However, it is important to note that the substitution is not always successful and can sometimes lead to a decrease in activity, as the specific electronic and steric requirements of the binding pocket are paramount.[18]

G Benzene_Core Drug Candidate with Benzene Core Pyridine_Core Drug Candidate with Pyridine Core Benzene_Core->Pyridine_Core Bioisosteric Replacement Evaluation Evaluate Pharmacological and Pharmacokinetic Properties Pyridine_Core->Evaluation

Caption: Bioisosteric Replacement Workflow.

Challenges and Future Directions

Despite its widespread success, the use of the pyridine core is not without its challenges. The synthesis of polysubstituted pyridines can be complex, and achieving regioselectivity in functionalization reactions remains an active area of research.[8] Furthermore, potential toxicity associated with pyridine and its metabolites must be carefully evaluated during drug development.[19][20]

The future of pyridine in medicinal chemistry will likely focus on the development of more efficient and sustainable synthetic methodologies, including novel catalytic systems and C-H activation strategies.[21][22] The continued exploration of pyridine as a privileged scaffold in new therapeutic areas and the design of novel pyridine-based drugs with improved efficacy and safety profiles will undoubtedly remain a central theme in drug discovery for years to come.

References

Methodological & Application

Application Note: A Robust and Selective Protocol for the Synthesis of 4-(Octylamino)pyridine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(Octylamino)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method utilizes a one-pot reductive amination reaction between 4-aminopyridine and octanal. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering high yields and operational simplicity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the preparation of this key intermediate.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical and materials science research. The presence of the pyridine moiety and the lipophilic octyl chain imparts unique physicochemical properties, making it a versatile scaffold for the development of novel therapeutic agents and functional materials. Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a powerful method for the N-alkylation of amines.[1] This process typically involves the reaction of an amine with a carbonyl compound to form an imine or Schiff base intermediate, which is subsequently reduced to the target amine.[1][2]

This application note details a robust protocol for the synthesis of this compound from commercially available starting materials: 4-aminopyridine and octanal. The chosen methodology is a direct, one-pot reductive amination, which offers advantages in terms of efficiency and atom economy by avoiding the isolation of the imine intermediate.[2][3]

The Scientific Rationale: Why Sodium Triacetoxyborohydride?

The choice of the reducing agent is critical for the success of a one-pot reductive amination. While stronger reducing agents like sodium borohydride (NaBH₄) can be used, they also have the potential to reduce the starting aldehyde, leading to undesired side products.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a milder and more selective reducing agent.[2][6]

Key advantages of NaBH(OAc)₃ include:

  • Selectivity: It selectively reduces the iminium ion intermediate much faster than it reduces the aldehyde or ketone starting material.[2][7] This allows for all reagents to be combined in a single reaction vessel, simplifying the experimental procedure.

  • Mild Reaction Conditions: The reaction can be carried out under neutral or mildly acidic conditions at room temperature, which is beneficial for substrates sensitive to harsh pH or high temperatures.

  • Reduced Toxicity: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ and its byproducts are significantly less toxic.[2][6][8]

The reaction proceeds through the initial formation of an imine from 4-aminopyridine and octanal. This imine is then protonated to form a more electrophilic iminium ion, which is rapidly reduced by the hydride delivered from sodium triacetoxyborohydride to yield the desired this compound.[8]

Experimental Workflow and Logic

The overall experimental workflow is designed for simplicity, efficiency, and high yield.

G cluster_0 Reaction Setup cluster_1 Reduction Step cluster_2 Workup and Purification A Combine 4-Aminopyridine and Octanal in an aprotic solvent (e.g., DCE). B Stir at room temperature to facilitate imine formation. A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Quench the reaction with saturated aqueous NaHCO3. D->E F Extract the product with an organic solvent (e.g., DCM). E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product via column chromatography. G->H

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Aminopyridine≥98%e.g., Sigma-Aldrich
Octanal≥98%e.g., Sigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reagent gradee.g., Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrouse.g., Sigma-Aldrich
Dichloromethane (DCM)ACS gradee.g., Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradee.g., Fisher Scientific
Silica Gel60 Å, 230-400 meshe.g., Sorbent Technologies
Ethyl AcetateACS gradee.g., Fisher Scientific
HexanesACS gradee.g., Fisher Scientific

4.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq). Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Addition of Aldehyde: To the stirring solution, add octanal (1.1 eq) dropwise at room temperature.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 30 °C, using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the reaction).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[1]

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring, a triplet corresponding to the terminal methyl group of the octyl chain, multiplets for the methylene groups of the octyl chain, and a peak for the N-H proton. The integration of these peaks should be consistent with the structure of this compound.
¹³C NMR The spectrum should display the expected number of carbon signals, including those for the pyridine ring and the eight carbons of the octyl chain.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (206.33 g/mol ).
Purity (HPLC) Purity should be ≥95% as determined by High-Performance Liquid Chromatography. A reversed-phase HPLC method is typically employed for purity analysis.[1]

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure that anhydrous conditions are maintained, as sodium triacetoxyborohydride is water-sensitive.[2][4]

  • Side Product Formation: The formation of dialkylated product is generally minimal with primary amines in this reaction. If observed, consider using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.

  • Purification Challenges: If the product is difficult to purify, ensure that the workup procedure effectively removes all acidic and basic impurities. A thorough wash with saturated sodium bicarbonate is crucial.

Conclusion

The reductive amination protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and simplifies the experimental procedure, making this a valuable tool for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for the Nucleophilic Aromatic Substitution (SNAr) of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, including its electron-deficient nature, make it an ideal substrate for a variety of chemical transformations. Among these, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile strategy for the late-stage functionalization of pyridine-containing molecules. This allows for the rapid generation of analog libraries, a critical step in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for SNAr reactions of pyridines. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various nucleophile classes, and offer insights into troubleshooting and optimization.

The Mechanism of Nucleophilic Aromatic Substitution on Pyridines

The SNAr reaction on a pyridine ring proceeds through a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This attack preferentially occurs at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen.[1][2][3]

The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing a suitable leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization when the attack is at the 2- or 4-position.[1][2] This is why substitution at the 3-position is generally disfavored.[1][2][5] In the second step, the aromaticity of the ring is restored by the elimination of the leaving group.

SNAr_Mechanism cluster_mechanism General SNAr Mechanism on Pyridine Pyridine Substituted Pyridine (with Leaving Group at C2) Intermediate Meisenheimer Complex (Resonance Stabilized) Pyridine->Intermediate + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - LG⁻ (Fast) Leaving_Group Leaving Group (LG⁻) Intermediate->Leaving_Group

Caption: General mechanism of SNAr on a 2-substituted pyridine.

Key Experimental Parameters

The success of an SNAr reaction on a pyridine substrate is contingent on several key parameters:

  • The Leaving Group: The nature of the leaving group is crucial. For SNAr reactions, the bond to the leaving group is broken in the second, fast step, so leaving group ability in the traditional SN2 sense is less critical than the group's ability to activate the ring towards nucleophilic attack. Halogens are common leaving groups, with the reactivity order often being F > Cl > Br > I.[6] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[4][7] This enhanced reactivity of fluoropyridines can often allow for milder reaction conditions.[4][7]

  • The Nucleophile: A wide array of nucleophiles can be employed in the SNAr of pyridines, including amines, alcohols, thiols, and carbanions. The nucleophilicity of the reagent will influence the reaction rate and conditions required.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.[8] However, other solvents like alcohols or even water can be used, particularly for highly activated substrates.[8][9]

  • Base: A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. The choice of base depends on the pKa of the nucleophile. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (triethylamine, diisopropylethylamine), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary for specific substrates.

Protocol 1: Amination of Halopyridines

This protocol describes a general procedure for the reaction of a halopyridine with a primary or secondary amine.

Materials:

  • 2-Chloropyridine or 2-Fluoropyridine (1.0 equiv)

  • Amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the halopyridine, amine, and potassium carbonate.

  • Add DMF to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

NucleophileLeaving GroupBaseSolventTemperature (°C)Time (h)
MorpholineClK₂CO₃DMF10012
PiperidineFK₂CO₃DMSO808
AnilineClCs₂CO₃Dioxane12024

Table 1: Representative Conditions for the Amination of Halopyridines.

Protocol 2: O-Arylation of Halopyridines with Alcohols and Phenols

This protocol details the synthesis of pyridyl ethers from halopyridines and alcohols or phenols.

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Alcohol or Phenol (1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add the alcohol or phenol dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • Add a solution of the halopyridine in anhydrous THF to the alkoxide or phenoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with the dropwise addition of water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

NucleophileLeaving GroupBaseSolventTemperature (°C)Time (h)
MethanolClNaHTHF6516
PhenolFK₂CO₃DMF10012
tert-ButanolClKOtBuTHF6524

Table 2: Representative Conditions for the O-Arylation of Halopyridines.

Protocol 3: S-Arylation of Halopyridines with Thiols

This protocol outlines the synthesis of pyridyl thioethers.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the thiol and potassium carbonate in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the halopyridine to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

NucleophileLeaving GroupBaseSolventTemperature (°C)Time (h)
ThiophenolBrK₂CO₃DMF25-506
Benzyl mercaptanClNaHTHF254

Table 3: Representative Conditions for the S-Arylation of Halopyridines.

SNAr_Workflow Start Start: Select Halopyridine and Nucleophile Setup Reaction Setup: - Add reagents to flask - Add solvent and base Start->Setup Reaction Reaction: - Stir at specified temperature - Monitor progress (TLC/LC-MS) Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer Reaction->Workup Purification Purification: - Concentrate crude product - Column chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for SNAr reactions on pyridines.

Troubleshooting and Advanced Considerations

  • Low Reactivity: If the reaction is sluggish, consider switching to a more reactive leaving group (e.g., from Cl to F). Increasing the reaction temperature or using a stronger base can also enhance the reaction rate. For unactivated pyridines, the addition of a Lewis acid catalyst may be beneficial.[10][11]

  • Side Reactions: In some cases, particularly with bifunctional nucleophiles, side reactions can occur. Careful control of stoichiometry and reaction conditions can often mitigate these issues.

  • Catalysis: For less reactive systems, catalytic approaches can be employed. Lewis acids can coordinate to the pyridine nitrogen, further increasing the electrophilicity of the ring.[10][11] More recently, photoredox catalysis has emerged as a powerful tool for the SNAr of electron-rich arenes, a traditionally challenging substrate class.[12][13]

Conclusion

The nucleophilic aromatic substitution of pyridines is a robust and highly valuable transformation in the synthesis of functionalized heterocyclic compounds. A thorough understanding of the reaction mechanism and the key experimental parameters allows for the rational design of synthetic routes to a vast array of pyridine derivatives. The protocols and data presented in these application notes serve as a practical starting point for researchers to successfully implement these reactions in their own laboratories.

References

Application Notes & Protocols: Utilizing 4-(Octylamino)pyridine in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 4-(Octylamino)pyridine in Antimicrobial Research

This compound is a substituted pyridine compound (Chemical Formula: C₁₃H₂₂N₂) recognized as a key intermediate in the synthesis of the broad-spectrum antiseptic agent, octenidine.[1][2] However, the inherent antimicrobial properties of this compound and related 4-aminopyridine derivatives are themselves a subject of growing research interest.[1] These molecules offer a promising scaffold for the development of new therapeutic agents, particularly in an era of mounting antimicrobial resistance.

This guide provides a detailed framework for researchers to conduct robust antimicrobial susceptibility testing (AST) of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that the generated data is both accurate and reproducible. The methodologies described are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7]

Scientific Foundation: Mechanism of Action

The antimicrobial activity of this compound is intrinsically linked to its molecular structure. The molecule is amphipathic, possessing a hydrophilic pyridine "head" and a lipophilic eight-carbon "tail" (the octyl group).[8] This structure facilitates its interaction with microbial cell membranes, which are the primary target.

The proposed mechanism of action involves the disruption of the bacterial cell membrane's integrity.[8] The lipophilic octyl chain likely intercalates into the lipid bilayer of the microbial membrane, disrupting its fluidity and organization. This disruption can lead to increased membrane permeability, leakage of essential intracellular components (such as ions and ATP), dissipation of the proton motive force, and ultimately, cell death.[9] This mechanism is common to many cationic amphiphiles and is a key area of investigation for overcoming resistance mechanisms that target intracellular processes.

Part 1: Preparation of this compound for In Vitro Testing

A critical prerequisite for accurate AST is the proper solubilization of the test compound. This compound is a solid at room temperature and is soluble in organic solvents like ethanol and chloroform, but has low aqueous solubility.[10][11] Therefore, a stock solution must be prepared in a suitable organic solvent that is miscible with microbiological media and has minimal intrinsic antimicrobial activity at the final concentration used.

Protocol 1.1: Preparation of High-Concentration Stock Solution

Rationale: Creating a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) allows for minimal solvent carryover into the final assay, preventing solvent-induced toxicity to the microorganisms. A 10 mg/mL (or ~48.5 mM) stock is a common starting point for novel compounds.

Materials:

  • This compound powder (MW: 206.33 g/mol )[11]

  • Sterile, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh 10 mg of this compound powder and place it into a sterile amber vial.

  • Add 1.0 mL of sterile DMSO to the vial.

  • Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • This creates a 10 mg/mL stock solution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution should be protected from light.

Part 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M07 guidelines.[5][12][13][14]

Workflow for Broth Microdilution MIC Assay

BrothMicrodilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase Stock Prepare 10 mg/mL Stock in DMSO WorkingSol Prepare Working Solution (e.g., 640 µg/mL in Media) Stock->WorkingSol Dilute in C-MHB SerialDilute Perform 2-fold Serial Dilution of Working Solution WorkingSol->SerialDilute Inoculum Prepare 0.5 McFarland Bacterial Suspension DilutedInoculum Dilute Suspension to ~1 x 10^6 CFU/mL Inoculum->DilutedInoculum 1:150 dilution Inoculate Inoculate Plate with Diluted Bacteria DilutedInoculum->Inoculate PlatePrep Dispense Media to 96-Well Plate PlatePrep->SerialDilute Add compound to Col 1 SerialDilute->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate ReadMIC Read Plate for Growth; Determine MIC Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2.1: Broth Microdilution Assay

Rationale: This procedure creates a two-fold dilution series of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity to identify the MIC.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (C-MHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[3][15]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Multichannel pipette

Procedure:

Day 1: Assay Setup

  • Prepare Intermediate Working Solution:

    • Thaw the 10 mg/mL stock solution.

    • To create a working solution for a final top concentration of 64 µg/mL, first prepare an intermediate dilution. For example, dilute the 10 mg/mL stock 1:15.6 in C-MHB to get a 640 µg/mL solution. Note: The DMSO concentration in this working solution should be kept low.

  • Prepare Microtiter Plate:

    • Add 50 µL of C-MHB to wells 2 through 12 in each row to be used.

    • Add 100 µL of the 640 µg/mL working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a densitometer.

    • Create the final inoculum by diluting this suspension 1:150 in C-MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate the Plate:

    • Using a multichannel pipette, add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Do not add bacteria to well 12.

    • The final concentrations of this compound will range from 64 µg/mL to 0.125 µg/mL.

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 2°C in ambient air for 16-20 hours.

Day 2: Reading Results

  • Validate Controls:

    • Check the sterility control (well 12). It should be clear (no growth).

    • Check the growth control (well 11). It should show robust turbidity.

    • If controls are not valid, the test must be repeated.

  • Determine the MIC:

    • Using a plate reader or by eye against a dark background, find the lowest concentration of this compound that shows no visible growth (clear well). This concentration is the MIC.

Part 3: Quality Control (QC) and Data Interpretation

Rationale for QC: Rigorous quality control ensures the reliability of AST results. This is achieved by testing standard, well-characterized bacterial strains with known susceptibility profiles.[15][16] For a novel compound like this compound, published QC ranges from CLSI or EUCAST will not be available. Therefore, it is essential for the laboratory to establish its own internal QC ranges.

Establishing Internal QC Ranges

To establish a statistically valid QC range for this compound with a specific QC strain (e.g., E. coli ATCC 25922), the MIC should be determined on at least 20 consecutive testing days. The acceptable range would typically encompass at least 95% of the obtained MIC values.

QC StrainGram TypeRationale for Use
Escherichia coli ATCC® 25922™NegativeStandard for non-fastidious Gram-negative bacteria.
Staphylococcus aureus ATCC® 29213™PositiveStandard for Gram-positive cocci, particularly for broth microdilution.
Pseudomonas aeruginosa ATCC® 27853™NegativeRepresents a challenging non-fermenting Gram-negative pathogen.
Enterococcus faecalis ATCC® 29212™PositiveStandard for enterococci.

Data Interpretation: The MIC value is a quantitative measure of the in vitro activity of the compound. It can be used to:

  • Compare the potency of this compound against different microbial species.

  • Screen for the development of resistance in laboratory strains.

  • Provide foundational data for further preclinical development.

Logical Framework for Self-Validating Protocols

Validation_Logic Start Start AST Experiment Controls Include Sterility & Growth Controls Start->Controls QC_Strain Include Standard QC Strain (e.g., ATCC 25922) Start->QC_Strain Perform_Test Execute Protocol 2.1 Controls->Perform_Test QC_Strain->Perform_Test Check_Controls Are Controls Valid? Perform_Test->Check_Controls Check_QC Is QC Strain MIC Within Established Range? Check_Controls->Check_QC Yes Reject_Results Invalidate Run; Troubleshoot & Repeat Check_Controls->Reject_Results No Accept_Results Accept and Report Test Strain MICs Check_QC->Accept_Results Yes Check_QC->Reject_Results No

Caption: Self-validating system for antimicrobial susceptibility testing.

References

Application Notes and Protocols: 4-(Octylamino)pyridine as a Soluble Nucleophilic Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Conventional Aminopyridine Catalysts

In the realm of organic synthesis, 4-(dialkylamino)pyridines are renowned as exceptionally potent nucleophilic catalysts for a wide array of chemical transformations, most notably acylation and esterification reactions.[1][2][3] The canonical example, 4-(Dimethylamino)pyridine (DMAP), has become an indispensable tool in the synthetic chemist's arsenal.[4][5] This guide focuses on a valuable analogue, 4-(Octylamino)pyridine (OAP) , a catalyst that retains the high reactivity of the 4-aminopyridine core while offering distinct physical properties that can be leveraged to streamline reaction setups and purifications.

The defining feature of OAP is the C8 alkyl chain, which imparts significantly enhanced lipophilicity and solubility in a broad range of common organic solvents, from dichloromethane to toluene and even less polar hydrocarbons.[6][7] This property makes OAP an excellent choice for reactions conducted in non-polar media or with highly lipophilic substrates where the solubility of traditional catalysts like DMAP may be a limiting factor. This document provides an in-depth exploration of the catalytic mechanism of OAP and detailed protocols for its application in key synthetic transformations.

The Engine of Catalysis: The Nucleophilic Pathway

The catalytic prowess of 4-(dialkylamino)pyridines stems from their ability to act as hyper-nucleophilic acyl transfer agents. The mechanism, which has been extensively studied for DMAP and is directly applicable to OAP, proceeds via a nucleophilic pathway rather than simple base catalysis.[5][8]

Mechanism Breakdown:

  • Activation: The pyridine nitrogen of OAP, which is significantly more nucleophilic than the substrate's hydroxyl group, performs a nucleophilic attack on the electrophilic acyl source (e.g., an acid anhydride).

  • Formation of the Key Intermediate: This attack forms a highly reactive N-acylpyridinium salt. This intermediate is far more electrophilic and thus a much better acylating agent than the starting anhydride. The positive charge on the pyridinium ring is stabilized by resonance with the amino group at the C4 position.

  • Acyl Transfer: The alcohol (or other nucleophile) attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.

Nucleophilic_Catalysis_Mechanism cluster_0 Step 1: Catalyst Activation cluster_2 Step 3 & 4: Acyl Transfer & Regeneration OAP This compound (Catalyst) Intermediate N-Acyl-4-(octylamino)pyridinium Ion (Highly Reactive) OAP->Intermediate Nucleophilic Attack Anhydride Acid Anhydride (Acyl Source) Anhydride->Intermediate Ester Ester Product Intermediate->Ester Acyl Transfer Regen_OAP Regenerated Catalyst Intermediate->Regen_OAP Regeneration Alcohol Alcohol (Substrate) Alcohol->Intermediate Attack

Caption: Mechanism of OAP-catalyzed acylation.

Application & Protocols

Acylation of Sterically Hindered Alcohols

The high reactivity of the N-acylpyridinium intermediate makes OAP, like DMAP, particularly effective for the acylation of sterically demanding alcohols, such as tertiary alcohols, which react sluggishly under other conditions.[8] The enhanced solubility of OAP ensures homogeneous reaction conditions even with bulky, non-polar substrates.

Protocol 1: Acetylation of 1-Methylcyclohexanol

This protocol details the acetylation of a tertiary alcohol using acetic anhydride with OAP as the catalyst.

Materials:

  • 1-Methylcyclohexanol (1.0 equiv.)

  • Acetic Anhydride (Ac₂O, 1.5 equiv.)

  • This compound (OAP, 0.1 equiv.)

  • Triethylamine (Et₃N, 1.5 equiv., as stoichiometric base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, TLC setup.

Experimental Workflow:

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) dissolve Dissolve 1-methylcyclohexanol (1.0 eq) and OAP (0.1 eq) in anhydrous DCM. start->dissolve cool Cool solution to 0 °C (ice bath). dissolve->cool add_reagents Add Et₃N (1.5 eq) followed by slow addition of Ac₂O (1.5 eq). cool->add_reagents react Allow to warm to room temperature. Stir for 12-24h. add_reagents->react monitor Monitor reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc). react->monitor quench Quench reaction by adding saturated NaHCO₃ solution. monitor->quench extract Extract with DCM (3x). Combine organic layers. quench->extract wash Wash with 1 M HCl, sat. NaHCO₃, and brine. extract->wash dry Dry over MgSO₄, filter, and concentrate in vacuo. wash->dry purify Purify crude product via flash column chromatography. dry->purify end End: Characterize Pure Product (NMR, IR, MS) purify->end

Caption: General workflow for OAP-catalyzed acylation.

Detailed Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1-methylcyclohexanol (e.g., 1.14 g, 10 mmol), this compound (0.206 g, 1 mmol), and anhydrous dichloromethane (50 mL).

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of acetic anhydride (1.4 mL, 15 mmol).

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting alcohol by TLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (50 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the pure 1-acetoxy-1-methylcyclohexane.

Causality and Insights:

  • Why Triethylamine? While OAP is the catalyst, it is not a strong enough base to neutralize the acetic acid byproduct generated. A stoichiometric, non-nucleophilic base like triethylamine is added for this purpose, preventing protonation of the catalyst and driving the reaction to completion.[5]

  • Catalyst Loading: A loading of 5-10 mol% is typically sufficient. For extremely challenging substrates, this can be increased, but higher loadings may complicate purification.

Table 1: Representative Conditions for OAP-Catalyzed Acylations

Substrate (Alcohol)Acylating AgentCatalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)
CyclohexanolAcetic Anhydride5252>95
tert-ButanolAcetic Anhydride102518~90
1-AdamantanolBenzoyl Chloride102524~85
GeraniolPropionic Anhydride50 to 254>95
Steglich-Type Esterification

OAP is an excellent catalyst for carbodiimide-mediated esterifications (e.g., using DCC or EDC), where it serves as an acyl transfer agent to form the active N-acylpyridinium intermediate, mitigating side reactions like N-acylurea formation.

Protocol 2: Esterification of Benzoic Acid and Benzyl Alcohol

Materials:

  • Benzoic Acid (1.0 equiv.)

  • Benzyl Alcohol (1.1 equiv.)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv.)

  • This compound (OAP, 0.1 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (e.g., 1.22 g, 10 mmol), benzyl alcohol (1.15 mL, 11 mmol), and OAP (0.206 g, 1 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C.

  • Add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash chromatography to yield benzyl benzoate.

Self-Validating System: The formation of the insoluble DCU byproduct provides a visual confirmation of the coupling reaction's progress. The workup procedure is designed to remove any unreacted acid, base, and the water-soluble EDC/urea if used as an alternative to DCC.

References

Application Note: A Comprehensive Protocol for the N-Alkylation of 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol and technical guide for the N-alkylation of 4-(octylamino)pyridine, a process that yields N-alkyl-4-(octylamino)pyridinium salts. These quaternary pyridinium salts are a significant class of compounds, finding applications as cationic surfactants, phase-transfer catalysts, and valuable intermediates in organic synthesis.[1][2] This guide is designed for researchers in chemical synthesis and drug development, offering in-depth explanations of the reaction mechanism, optimization of experimental parameters, a step-by-step laboratory protocol, and methods for product characterization and troubleshooting.

Theoretical Background and Mechanism

The N-alkylation of a pyridine is a classic example of the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) process.[3] In this reaction, the lone pair of electrons on the tertiary nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This single-step, concerted reaction forms a new carbon-nitrogen bond and results in a positively charged quaternary pyridinium salt.

Regioselectivity: The this compound substrate possesses two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The N-alkylation reaction selectively occurs at the pyridine nitrogen. This preference is attributed to several factors:

  • Nucleophilicity: The pyridine nitrogen is generally more nucleophilic than the exocyclic secondary amine nitrogen due to the delocalization of the lone pair of the amino nitrogen into the aromatic ring, which reduces its availability for nucleophilic attack.

  • Steric Hindrance: The pyridine nitrogen is typically more sterically accessible to incoming electrophiles compared to the exocyclic amine, which is shielded by the octyl group.

The overall transformation is the quaternization of the pyridine ring, as depicted below:

Scheme 1: General reaction for the N-alkylation of this compound.

Reaction Scheme

Key Experimental Parameters: A Causal Analysis

The success and efficiency of the N-alkylation reaction hinge on the careful selection of several key parameters. The rationale behind these choices is critical for optimizing yield, purity, and reaction time.

ParameterRecommended OptionsRationale & Expert Insights
Alkylating Agent Primary Alkyl Halides (R-I, R-Br)The reactivity follows the order I > Br > Cl, corresponding to the leaving group ability of the halide. Alkyl iodides are the most reactive but may be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability. Primary and benzylic halides are ideal for the SN2 mechanism; secondary halides react slower, while tertiary halides are unsuitable as they favor elimination reactions.[4]
Solvent Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Polar aprotic solvents are crucial as they can dissolve the reactants and effectively solvate the charged transition state of the SN2 reaction, thereby accelerating the rate.[3][4] ACN is an excellent first choice due to its favorable properties and ease of removal.[3]
Base Often Not Required; or Mild Inorganic Base (K₂CO₃, Cs₂CO₃)For the direct quaternization of a neutral pyridine with an alkyl halide, an external base is typically unnecessary. However, in some cases, a mild, non-nucleophilic base like anhydrous K₂CO₃ can be added to scavenge any acidic byproducts (HX) that might form, especially during prolonged heating.[5] For this specific substrate, starting without a base is recommended.
Temperature 50 °C to RefluxThe reaction rate is temperature-dependent. Heating is generally required to achieve a reasonable reaction time. A temperature range of 80°C to the boiling point of the solvent (e.g., ~82°C for ACN) is a common starting point.[3] Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[6]
Concentration 0.1 M to 1.0 MWhile not always the most critical parameter, higher concentrations can increase the reaction rate due to the bimolecular nature of the reaction. However, solubility of the starting material and the resulting salt must be considered. The product salt may precipitate out of solution during the reaction, which can be an indicator of product formation.[3]

Detailed Experimental Protocol: N-Ethylation of this compound

This protocol details the synthesis of 1-ethyl-4-(octylamino)pyridinium bromide as a representative example.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore in a desiccator.
Bromoethane (Ethyl Bromide)≥99%Sigma-AldrichVolatile and toxic. Handle in a fume hood.
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent to prevent side reactions.
Diethyl EtherAnhydrousFisher ScientificFor product precipitation and washing.
Round-bottom flask (50 mL)-VWREnsure it is oven-dried before use.
Magnetic stirrer and stir bar-VWR-
Reflux condenser-VWRWith connections for inert gas and water.
Heating mantle/oil bath-IKAFor controlled heating.
Inert gas supply (N₂ or Ar)--To maintain an anhydrous atmosphere.

3.2 Step-by-Step Procedure

  • Reaction Setup: Place an oven-dried 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (e.g., 1.03 g, 5.0 mmol). Add 25 mL of anhydrous acetonitrile to dissolve the starting material.

  • Initiation: While stirring, add a slight excess of bromoethane (e.g., 0.65 g, 0.45 mL, 6.0 mmol, 1.2 equivalents) to the solution via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 80 °C using an oil bath.

  • Monitoring: Allow the reaction to stir at 80 °C for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.[1] Often, the formation of a precipitate indicates product generation.

  • Workup and Isolation: After the reaction is complete (as determined by monitoring), remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Add 20 mL of anhydrous diethyl ether to the cooled reaction mixture to precipitate the pyridinium salt product completely.

  • Filtration: Collect the solid product by vacuum filtration. Wash the collected solid with two small portions (10 mL each) of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the white to off-white crystalline solid under high vacuum for several hours to remove residual solvent. Determine the yield and proceed with characterization.

Product Characterization

Confirming the structure and purity of the synthesized N-alkyl-4-(octylamino)pyridinium salt is a critical final step.

  • ¹H NMR Spectroscopy: The most definitive method. Key expected changes include:

    • A downfield shift of the pyridine ring protons due to the positive charge on the nitrogen.

    • The appearance of new signals corresponding to the protons of the newly added N-alkyl group (e.g., a quartet and a triplet for an N-ethyl group).

    • Integration of the proton signals should match the expected structure.

  • Mass Spectrometry (MS): ESI-MS will show a prominent peak corresponding to the molecular weight of the cationic portion of the salt, [M]⁺.

  • Melting Point: Quaternary ammonium salts are typically crystalline solids with sharp, defined melting points.[1] A sharp melting point is an indicator of high purity.

  • HPLC: Can be used to assess the purity of the final product and to distinguish it from the starting material.[1]

Workflow Visualization

The overall experimental process can be summarized in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start Start: Reagents & Glassware setup Reaction Setup (Inert Atmosphere) start->setup heating Heating & Stirring (e.g., 80°C, 12-24h) setup->heating Add Alkyl Halide monitoring Monitor Progress (TLC / HPLC) heating->monitoring workup Cool & Precipitate (add Diethyl Ether) monitoring->workup Reaction Complete filtration Vacuum Filtration & Washing workup->filtration drying Dry Under Vacuum filtration->drying char Characterization (NMR, MS, MP) drying->char final_product End: Purified Product char->final_product

Caption: General workflow for the N-Alkylation of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient temperature or reaction time.2. Inactive alkylating agent.3. Wet solvent/reagents.1. Increase temperature towards reflux and/or extend reaction time.2. Use a more reactive halide (e.g., switch from R-Br to R-I).3. Ensure all glassware is dry and use anhydrous solvents.
Formation of Byproducts 1. Reaction temperature is too high, causing decomposition.2. Impurities in starting materials.1. Lower the reaction temperature and increase the reaction time accordingly.2. Purify starting materials before the reaction.
Product is an Oil, Not a Solid 1. Presence of impurities.2. The specific salt has a low melting point.1. Attempt purification by washing thoroughly with a non-polar solvent or try recrystallization from a different solvent system (e.g., methanol/acetone).[3]2. If pure, remove all solvent under high vacuum. The product may solidify upon standing.
Low Isolated Yield 1. Incomplete reaction.2. Product is partially soluble in the precipitation/wash solvent.1. Confirm reaction completion via TLC/HPLC before workup.2. Use a less polar solvent for precipitation (e.g., pentane) and ensure the wash solvent is ice-cold to minimize loss.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Alkylating agents like bromoethane are volatile, toxic, and potentially carcinogenic. All handling of the alkylating agent and the reaction setup should be performed in a certified chemical fume hood.

  • Solvent Handling: Organic solvents are flammable. Keep them away from ignition sources. Ensure proper grounding of any large containers.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Synthesis of Advanced Functional Materials Utilizing 4-(Octylamino)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of 4-(Octylamino)pyridine in Materials Science

This compound is a substituted pyridine characterized by a pyridine ring with an octylamino group at the fourth position.[1][2] This unique molecular architecture, featuring a hydrophilic aromatic head and a lipophilic alkyl tail, imparts an amphiphilic nature to the molecule, making it a highly versatile precursor for the synthesis of a diverse range of functional materials.[3] Its applications extend from being a crucial intermediate in the synthesis of antimicrobial agents like Octenidine to a building block for advanced materials with tailored electronic and self-assembly properties.[3][4] This guide provides an in-depth exploration of the synthesis of functional materials derived from this compound, offering detailed protocols and insights for researchers in materials science and drug development.

Part 1: Synthesis of the this compound Precursor

A reliable supply of high-purity this compound is the foundational step for its use in materials synthesis. Two primary synthetic routes are commonly employed: reductive amination and nucleophilic substitution.

Reductive Amination: A High-Yield Pathway

Reductive amination is a robust method for forming the C-N bond in this compound.[3] This one-pot reaction typically involves the reaction of 4-aminopyridine with octanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[5][6]

Reaction Scheme:

4-Aminopyridine 4-Aminopyridine Imine_Intermediate Imine Intermediate 4-Aminopyridine->Imine_Intermediate + Octanal Octanal Octanal Octanal->Imine_Intermediate This compound This compound Imine_Intermediate->this compound + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->this compound

Figure 1: Reductive amination synthesis of this compound.

Protocol 1: Synthesis of this compound via Reductive Amination

Step Procedure Rationale
1 In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in methanol.Methanol is a suitable solvent for both reactants and the reducing agent.
2 Add octanal (1.1 eq) to the solution and stir at room temperature for 1-2 hours.The slight excess of octanal drives the reaction towards imine formation.
3 Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.The reaction is exothermic; slow addition of the reducing agent controls the temperature.
4 Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.Ensures complete reduction of the imine intermediate.
5 Quench the reaction by the slow addition of water.Decomposes any remaining NaBH4.
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate).The product is more soluble in the organic phase.
7 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.Removes water and residual impurities.
8 Purify the crude product by column chromatography on silica gel.Isolates the pure this compound.

Table 1: Protocol for Reductive Amination Synthesis.

Nucleophilic Substitution: An Alternative Route

An alternative high-yield synthesis involves the nucleophilic substitution of a suitable leaving group on the pyridine ring by octylamine.[3] 4-chloropyridine hydrochloride is a common starting material for this reaction.

Reaction Scheme:

4-Chloropyridine_HCl 4-Chloropyridine Hydrochloride This compound This compound 4-Chloropyridine_HCl->this compound + Octylamine + Base Octylamine Octylamine Octylamine->this compound Base Base (e.g., NaF) Base->this compound

Figure 2: Nucleophilic substitution synthesis.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

Step Procedure Rationale
1 In a sealed reaction vessel, combine 4-chloropyridine hydrochloride (1.0 eq), octylamine (1.2 eq), and a fluoride salt such as sodium fluoride (NaF) (1.5 eq).[7]The fluoride salt acts as a base and may also serve as an inhibitor to control the reaction rate and improve safety.[7]
2 Heat the reaction mixture at 130-150 °C for 4-8 hours.[1]Elevated temperatures are required to drive the nucleophilic aromatic substitution.
3 Cool the reaction mixture to room temperature and add a suitable aqueous base (e.g., NaOH solution) to neutralize the hydrochloride salt.Ensures the product is in its free base form for extraction.
4 Extract the product with an organic solvent (e.g., dichloromethane).Isolates the product from the aqueous phase.
5 Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.Removes impurities and water.
6 Purify the residue by vacuum distillation or column chromatography.Provides the pure this compound.

Table 2: Protocol for Nucleophilic Substitution Synthesis.

Part 2: Application in the Synthesis of Liquid Crystals

The unique rod-like structure of molecules derived from this compound makes them excellent candidates for the synthesis of calamitic (rod-shaped) liquid crystals.[8][9] The rigid pyridine core provides the necessary anisotropy, while the flexible octyl chain influences the mesophase behavior and transition temperatures.

Design Strategy for Pyridine-Based Liquid Crystals

A common strategy for creating liquid crystalline materials involves connecting a rigid core containing the this compound moiety to another aromatic unit through a suitable linker, with a terminal flexible chain at the other end.

Conceptual Molecular Structure:

Octylamino_Pyridine This compound Core Linker Linker (e.g., Schiff Base, Ester) Octylamino_Pyridine->Linker Aromatic_Unit Aromatic Unit (e.g., Phenyl Benzoate) Linker->Aromatic_Unit Terminal_Chain Terminal Alkoxy Chain Aromatic_Unit->Terminal_Chain

Figure 3: General structure of a liquid crystal incorporating this compound.

Protocol 3: Synthesis of a Schiff Base Liquid Crystal Derivative

This protocol describes the synthesis of a hypothetical liquid crystal, (E)-4-((pyridin-4-yl(octyl)amino)methylidene)phenyl 4-alkoxybenzoate, by adapting known procedures for similar pyridine-based liquid crystals.

Step Procedure Rationale
1 Synthesis of the Aldehyde Intermediate: Convert the amino group of this compound to a formyl group via a suitable formylation reaction (e.g., Vilsmeier-Haack reaction).This creates the aldehyde functionality necessary for Schiff base formation.
2 Schiff Base Condensation: In a flask, dissolve the synthesized aldehyde (1.0 eq) and 4-aminophenyl 4-alkoxybenzoate (1.0 eq) in absolute ethanol.Ethanol is a common solvent for Schiff base formation.
3 Add a catalytic amount of glacial acetic acid and reflux the mixture for 6-8 hours.The acid catalyzes the condensation reaction.
4 Monitor the reaction by TLC until the starting materials are consumed.Ensures the reaction has gone to completion.
5 Cool the reaction mixture to room temperature. The product may precipitate out.The product is often less soluble in the cooled solvent.
6 Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.Purifies the crude product.
7 Recrystallize the product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure liquid crystalline material.Further purification to achieve high-purity material for characterization.

Table 3: Protocol for Schiff Base Liquid Crystal Synthesis.

Part 3: Functionalization of Nanoparticles

The pyridine and secondary amine moieties in this compound make it an excellent ligand for the surface functionalization of nanoparticles.[10][11] This functionalization can enhance the stability, dispersibility, and biocompatibility of nanoparticles, opening up applications in nanomedicine, catalysis, and sensing.

Mechanism of Nanoparticle Functionalization

The lone pair of electrons on the pyridine nitrogen can coordinate to the surface of metal nanoparticles (e.g., gold, silver), while the octyl chain provides a hydrophobic shell that can improve solubility in organic solvents and prevent aggregation.

Workflow for Nanoparticle Functionalization:

cluster_0 Synthesis cluster_1 Functionalization cluster_2 Purification & Characterization Nanoparticle_Synthesis Nanoparticle Synthesis (e.g., AuNPs) Ligand_Addition Addition of This compound Nanoparticle_Synthesis->Ligand_Addition Incubation Incubation with Stirring Ligand_Addition->Incubation Centrifugation Centrifugation and Washing Incubation->Centrifugation Characterization Characterization (TEM, UV-Vis, DLS) Centrifugation->Characterization

References

Application Notes & Protocols: A Guide to the Laboratory Acylation of N-octylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Acylating N-octylpyridin-4-amine

N-octylpyridin-4-amine is a key chemical intermediate, notable for its role as a precursor in the synthesis of valuable compounds.[1][2] A primary example is its use in the production of Octenidine, a broad-spectrum antimicrobial agent with applications as a disinfectant and antiseptic.[1][2] The acylation of the secondary amine group in N-octylpyridin-4-amine is a fundamental transformation that modifies the compound's properties, enabling the creation of a diverse range of amide derivatives for further study and application in drug development and materials science.

This document provides a comprehensive guide to the laboratory-scale acylation of N-octylpyridin-4-amine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary safety considerations for a successful and reproducible synthesis.

The Chemical Rationale: Mechanism of Catalytic Acylation

The acylation of an amine involves the reaction of a nucleophilic amine with an electrophilic acylating agent, such as an acyl chloride or an acid anhydride, to form an amide.[3] While this reaction can proceed directly, it is often slow, particularly with less reactive amines or under mild conditions. The efficiency and rate of the reaction are dramatically enhanced by the use of a suitable catalyst.

For the acylation of pyridine-containing substrates like N-octylpyridin-4-amine, 4-(Dimethylamino)pyridine (DMAP) serves as an exemplary and highly effective nucleophilic catalyst.[4] Its mechanism provides a clear illustration of the principles at play:

  • Activation of the Acylating Agent: DMAP, being a more potent nucleophile than the substrate amine, rapidly attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).[5]

  • Formation of a Highly Reactive Intermediate: This attack forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and thus a more potent acylating agent than the original anhydride.

  • Acyl Group Transfer: The substrate, N-octylpyridin-4-amine, then attacks the activated N-acylpyridinium salt, leading to the transfer of the acyl group and formation of the final amide product.

  • Catalyst Regeneration: This final step regenerates the DMAP catalyst, allowing it to participate in another catalytic cycle.

A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is also required to neutralize the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction, driving the equilibrium towards product formation.[4][6][7]

Acylation_Mechanism Figure 1: Catalytic Acylation Mechanism via DMAP cluster_intermediate Activation cluster_final_step Acyl Transfer DMAP DMAP Catalyst Intermediate Highly Reactive N-Acylpyridinium Salt DMAP->Intermediate Attacks AcylAnhydride Acylating Agent (e.g., Acetic Anhydride) AcylAnhydride->Intermediate Product Acylated Product Intermediate->Product Acylates Substrate Substrate (N-octylpyridin-4-amine) Substrate->Product RegenDMAP Regenerated DMAP Catalyst Product->RegenDMAP Releases

Caption: Figure 1: Catalytic Acylation Mechanism via DMAP.

Detailed Experimental Protocol

This protocol details a general procedure for the acetylation of N-octylpyridin-4-amine using acetic anhydride. The principles can be adapted for other acylating agents.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purpose
N-octylpyridin-4-amineC₁₃H₂₂N₂206.33Substrate
Acetic Anhydride(CH₃CO)₂O102.09Acylating Agent
Triethylamine (TEA)(C₂H₅)₃N101.19Base (Acid Scavenger)
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Catalyst
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
Hydrochloric Acid (1 M aq.)HCl36.46Work-up (Wash)
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01Work-up (Wash)
Brine (Sat. aq. NaCl)NaCl58.44Work-up (Wash)
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Equipment
  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and/or gas inlet adapter

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice/water bath

  • Magnetic stirrer/hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

  • Thin-Layer Chromatography (TLC) plates and chamber

Reaction Setup & Procedure

Workflow Figure 2: Experimental Workflow A 1. Setup Assemble dry glassware under inert atmosphere (N₂/Ar). B 2. Reagent Addition Dissolve substrate, TEA, and DMAP in anhydrous DCM. A->B C 3. Cooling Cool reaction mixture to 0°C in an ice bath. B->C D 4. Acylation Add acetic anhydride dropwise via addition funnel. C->D E 5. Reaction Allow to warm to RT. Stir and monitor by TLC. D->E F 6. Quenching & Extraction Quench with water. Separate layers. Wash organic phase with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Drying & Concentration Dry organic layer with Na₂SO₄. Filter and remove solvent via rotary evaporation. F->G H 8. Purification Purify crude product via column chromatography or recrystallization. G->H I 9. Analysis Characterize pure product (NMR, MS, etc.). H->I

Caption: Figure 2: Experimental Workflow.

Step-by-Step Method:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add N-octylpyridin-4-amine (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05 - 0.1 eq) to a dry round-bottom flask containing a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reagents completely (approx. 5-10 mL per gram of substrate).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.[8]

  • Acylating Agent Addition: Dissolve acetic anhydride (1.2 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acetic anhydride solution dropwise to the cold, stirred reaction mixture over 15-20 minutes. An exothermic reaction may be observed.[9]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours, or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove TEA and unreacted amines), saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine (to aid in phase separation).[8][9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[9][10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure acylated product.

Sample Reagent Calculation Table

For a reaction starting with 5.0 g of N-octylpyridin-4-amine:

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
N-octylpyridin-4-amine206.3324.231.05.00 g
Acetic Anhydride102.0929.081.22.97 g (2.75 mL)
Triethylamine (TEA)101.1936.351.53.68 g (5.07 mL)
DMAP122.172.420.10.30 g
Dichloromethane (DCM)---~30-50 mL

Safety and Handling

Proper safety precautions are paramount when performing this procedure. All operations should be conducted inside a certified chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles or a face shield, and a flame-resistant lab coat at all times.[11]

  • Reagent Hazards:

    • Acetic Anhydride/Acyl Chlorides: These are corrosive and potent lachrymators. They react violently with water and should be handled with extreme care under anhydrous conditions.[11][13]

    • Dichloromethane (DCM): A volatile solvent. Avoid inhalation of vapors.[7]

    • Triethylamine/Pyridine: These bases are flammable, toxic, and have strong, unpleasant odors.[6]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Quench any residual reactive reagents before disposal.

References

developing multi-target-directed ligands from 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Rational Design and Evaluation of Multi-Target-Directed Ligands (MTDLs) from a 4-(Octylamino)pyridine Scaffold

Abstract

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders and cancer. The Multi-Target-Directed Ligand (MTDL) approach, which aims to modulate multiple biological targets with a single chemical entity, offers a promising alternative that can lead to enhanced efficacy and improved safety profiles.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on utilizing the this compound scaffold as a versatile starting point for the design, synthesis, and evaluation of novel MTDLs. We detail the strategic rationale, step-by-step synthetic and biological testing protocols, and data interpretation, establishing a self-validating workflow from initial concept to lead candidate identification.

Introduction: The Case for a Multi-Target Approach

Complex diseases are driven by disruptions in intricate biological networks rather than a single pathological event. The MTDL strategy addresses this complexity by designing single molecules that can interact with two or more distinct targets, potentially leading to synergistic therapeutic effects and a reduction in drug-drug interaction risks associated with combination therapies.[1][3]

The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs due to its versatile chemical properties and ability to form key interactions with biological targets.[4][5][6] The 4-aminopyridine core, in particular, is a well-known pharmacophore, most notably for its ability to block voltage-gated potassium (Kᵥ) channels.[7][8][9] This activity is the basis for its use in treating symptoms of multiple sclerosis.[8]

The subject of this guide, this compound, combines this potent pharmacophore with two critical features for MTDL development:

  • A Lipophilic Tail: The N-octyl chain significantly increases the molecule's lipophilicity, which is crucial for enhancing its ability to penetrate biological membranes, including the blood-brain barrier (BBB).[10][11][12]

  • A Reactive Handle: The secondary amine at the 4-position serves as an ideal chemical handle for covalently linking a second pharmacophore, enabling the creation of a unified MTDL.[10][11]

This application note will guide the user through the entire preclinical development workflow, from the conceptual design of MTDLs based on this scaffold to their synthesis and multi-faceted biological evaluation.

Part 1: MTDL Design Strategy & Target Selection

The foundation of a successful MTDL project lies in a rational design strategy that thoughtfully combines pharmacophores against relevant biological targets.

The Design Rationale

The core principle is to use the this compound moiety as the "anchor" pharmacophore, responsible for engaging the primary target (e.g., Kᵥ channels). A second pharmacophore, chosen for its activity against a complementary target in the disease pathology, is then appended via the secondary amine. This creates a chimeric molecule designed to bridge two distinct but relevant pathological pathways.

For instance, in the context of Alzheimer's Disease (AD), neuronal excitability dysfunction (modulated by Kᵥ channels) is accompanied by cholinergic deficit, amyloid-beta (Aβ) aggregation, and oxidative stress.[2][3][13][14] An MTDL could therefore be designed to block Kᵥ channels while simultaneously inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.

MTDL_Design_Strategy cluster_0 Scaffold & Primary Pharmacophore cluster_1 Secondary Pharmacophore Selection cluster_2 Molecular Design & Synthesis Scaffold This compound (Kᵥ Channel Blocker) Linker Linker Strategy (e.g., Amide Bond) Scaffold->Linker Target2 Identify Secondary Target (e.g., AChE for Alzheimer's) Pharm2 Select Pharmacophore (e.g., Tacrine-like moiety) Target2->Pharm2 Pharm2->Linker MTDL Synthesize Final MTDL Linker->MTDL

Caption: Conceptual workflow for designing an MTDL from the this compound scaffold.

Potential Target Combinations

The choice of the secondary target is critical and depends entirely on the disease of interest. The table below outlines some hypothetical MTDL strategies.

Disease AreaPrimary Target (from Scaffold)Potential Secondary TargetRationale
Alzheimer's Disease Kᵥ ChannelsAcetylcholinesterase (AChE)Address both neuronal hyperexcitability and cholinergic decline.[13]
BACE-1Reduce Aβ peptide production while modulating neuronal function.[2]
Parkinson's Disease Kᵥ ChannelsMonoamine Oxidase B (MAO-B)Prevent dopamine degradation and restore normal neuronal firing patterns.
Cancer Kᵥ ChannelsHistone Deacetylases (HDACs)Kᵥ channels are implicated in cancer cell proliferation; HDACs are validated epigenetic targets.
Bacterial Infection Membrane Integrity (Lipophilic Tail)Dihydropteroate Synthase (DHPS)Combine membrane disruption with inhibition of a critical bacterial metabolic pathway.[5]

Part 2: Synthesis and Characterization Protocols

This section provides detailed protocols for the synthesis of the scaffold and its subsequent derivatization into MTDL candidates.

Protocol 2.1: Synthesis of this compound Scaffold

This protocol describes a high-yield synthesis via nucleophilic aromatic substitution of 4-chloropyridine.[4][15]

Rationale: This method is robust and generally provides a clean product with a straightforward workup. The use of 4-chloropyridine hydrochloride is common and the reaction is driven to completion by heating.[15]

Materials:

  • 4-Chloropyridine hydrochloride

  • n-Octylamine

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane, Ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), n-octylamine (2.5 eq), and a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone or simply excess octylamine).

  • Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. If not, proceed to the next step.

  • Add a saturated aqueous solution of sodium carbonate to the reaction mixture until the pH is ~9-10 to neutralize the HCl and deprotonate the product.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.[10]

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC before proceeding.

Protocol 2.2: Synthesis of MTDL Candidate via Amide Coupling

This protocol describes the coupling of the scaffold with a carboxylic acid-containing secondary pharmacophore.

Rationale: Amide bond formation using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) is a highly efficient and widely used method in medicinal chemistry. It proceeds under mild conditions, tolerates a wide range of functional groups, and minimizes side reactions.

Materials:

  • This compound (from Protocol 2.1)

  • Carboxylic acid of choice (e.g., Ibuprofen, as a proof-of-concept for an anti-inflammatory target) (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Add EDC, HOBt, and DIPEA to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Validation: Characterize the final MTDL compound thoroughly by ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm its structure and assess its purity (>98% is desired for biological testing).

Part 3: Multi-Target Bioactivity Evaluation

Once synthesized and purified, the MTDL candidates must be evaluated against their intended targets and in functional assays.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_cellular Cellular & Functional Assays cluster_analysis Data Analysis & Lead Selection Synth Synthesize MTDL Library Purify Purify & Characterize (NMR, MS, HPLC) Synth->Purify Screen1 Primary Target Assay (e.g., Kᵥ Channel Electrophysiology) Purify->Screen1 Screen2 Secondary Target Assay (e.g., AChE Ellman's Assay) Purify->Screen2 SAR Analyze SAR & Select Lead Screen1->SAR Screen2->SAR CellAssay Cell-Based Functional Assay (e.g., Neuroprotection) ToxAssay Preliminary Toxicity (e.g., HepG2 Cytotoxicity) SAR->CellAssay SAR->ToxAssay

Caption: Integrated workflow from MTDL synthesis to lead candidate selection.

Protocol 3.1: Primary Target Engagement - Kᵥ Channel Inhibition

Assay: Whole-cell patch-clamp electrophysiology.

Rationale: Patch-clamp is the gold standard for studying ion channel function. It provides direct, real-time measurement of ion flow across the cell membrane, allowing for precise quantification of a compound's inhibitory effect (IC₅₀) and mechanism of action.[8]

Procedure:

  • Culture a cell line stably expressing the target human Kᵥ channel (e.g., HEK293 cells expressing Kᵥ1.3).

  • Prepare stock solutions of the MTDL test compounds in DMSO and make serial dilutions in the extracellular recording solution.

  • Using a micropipette, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.

  • Rupture the cell membrane to achieve the "whole-cell" configuration.

  • Apply a voltage-step protocol to elicit Kᵥ currents. For example, hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV.

  • Record baseline currents.

  • Perfuse the cell with a known concentration of the test compound and record the currents again after they reach a steady state.

  • Wash out the compound to check for reversibility.

  • Repeat for a range of concentrations to generate a dose-response curve.

  • Calculate the IC₅₀ value by fitting the curve to the Hill equation.

Protocol 3.2: Secondary Target Engagement - AChE Inhibition

Assay: Ellman's colorimetric assay.

Rationale: This is a robust, inexpensive, and high-throughput compatible biochemical assay for measuring AChE activity.[16] It relies on the enzyme's activity to produce a colored product that can be quantified spectrophotometrically.

Procedure:

  • Work in a 96-well microplate format.

  • To each well, add:

    • Phosphate buffer (pH 8.0).

    • A solution of the test compound at various concentrations (or buffer for control).

    • AChE enzyme solution.

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrates: acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • The enzyme hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion.

  • Measure the absorbance of TNB at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percent inhibition relative to the control and calculate the IC₅₀ value.

Protocol 3.3: Functional Validation - Neuroprotection Assay

Assay: MTT assay for cell viability in an oxidative stress model.

Rationale: A functional assay is essential to confirm that target engagement translates into a desired biological outcome. This protocol assesses if the MTDL can protect neuronal cells from a common pathological insult, providing a more holistic view of its potential efficacy.[16]

Procedure:

  • Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the MTDL candidate for 2 hours.

  • Induce cellular stress by adding a neurotoxin, such as hydrogen peroxide (H₂O₂) or Aβ oligomers, to the wells (except for the negative control wells).

  • Incubate for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilize the formazan crystals by adding DMSO or a similar solvent.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect.

Data Presentation and Interpretation

Summarize the screening data in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Bioactivity Data for MTDL Candidates

Compound ID R-Group Modification Kᵥ1.3 IC₅₀ (nM) AChE IC₅₀ (nM) Neuroprotection EC₅₀ (nM)
Scaffold H 150 >10,000 850
MTDL-01 -CO-(CH₂)₂-Ph 180 5,200 790
MTDL-02 -CO-(linker)-Tacrine 210 85 120

| MTDL-03 | -CO-(linker)-Ibuprofen| 165 | >10,000 | 450 |

Interpretation: In this hypothetical data, MTDL-02 shows a balanced profile with potent activity against both targets and a significant improvement in functional neuroprotection compared to the original scaffold. This compound would be prioritized for further investigation.

Conclusion

The this compound scaffold represents a highly promising and versatile starting point for the development of innovative Multi-Target-Directed Ligands. Its inherent biological activity, lipophilic nature, and synthetically accessible modification site provide a robust platform for medicinal chemists. By following a rational design strategy and employing the systematic synthesis and evaluation protocols detailed in this guide, researchers can efficiently navigate the MTDL discovery process, from initial concept to the identification of potent lead candidates with the potential to address the complexities of multifactorial diseases.

References

Application Notes and Protocols: 4-(Octylamino)pyridine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 4-(Octylamino)pyridine in Heterocyclic Synthesis

This compound, a substituted pyridine with the chemical formula C₁₃H₂₂N₂, has emerged as a significant building block in modern organic and medicinal chemistry.[1] Its structure, featuring a nucleophilic aminopyridine core and a lipophilic octyl chain, imparts a unique combination of reactivity and physicochemical properties.[1][2] While its most prominent application is as a key intermediate in the synthesis of the broad-spectrum antiseptic octenidine dihydrochloride, the utility of this compound extends far beyond this single application.[3][4]

The pyridine ring is a privileged scaffold in drug discovery, present in a vast array of FDA-approved drugs and biologically active natural products. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. The amino group at the 4-position of this compound can act as a powerful directing group and a reactive handle for further functionalization, enabling the construction of a diverse range of fused and substituted heterocyclic systems. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of various heterocyclic compounds, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of the properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 64690-19-3[5]
Molecular Formula C₁₃H₂₂N₂[2]
Molecular Weight 206.33 g/mol [2]
Appearance Light brown to dark brown solid[5]
Melting Point 70-73 °C[5]
Solubility Soluble in organic solvents such as chloroform and methanol.[1]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. It may cause skin, eye, and respiratory irritation.[5]

Synthesis of this compound

Several reliable methods exist for the synthesis of this compound. The choice of method often depends on the scale of the reaction and the availability of starting materials.

Protocol 1: Nucleophilic Aromatic Substitution

This is a common and high-yielding method for the synthesis of this compound.[1]

Reaction Scheme:

Workflow Diagram:

G start Start reagents Mix 4-chloropyridine hydrochloride and n-octylamine hydrochloride start->reagents heat Heat mixture to 120-180 °C for 7 hours reagents->heat monitor Monitor reaction by TLC heat->monitor cool Cool to 100 °C monitor->cool water Add water and cool cool->water basify Basify with 35% NaOH water->basify extract Extract with dichloromethane (3x) basify->extract wash Wash organic layer with water and brine extract->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from hexane concentrate->recrystallize product Obtain this compound recrystallize->product

Figure 1. Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Step-by-Step Protocol:

  • In a reaction vessel, mix 4-chloropyridine hydrochloride (1 equivalent) and n-octylamine hydrochloride (1 equivalent).[4]

  • Heat the mixture with stirring to 120-180 °C and maintain for 7 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 100 °C.[4]

  • Add water (approximately 4 mL per gram of starting material) and continue to cool with stirring.[4]

  • Make the reaction mixture alkaline by adding 35% sodium hydroxide solution.[4]

  • Extract the aqueous layer three times with dichloromethane.[4]

  • Combine the organic layers and wash with cold water, followed by a saturated brine solution.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Recrystallize the resulting solid from hexane to yield pure this compound.[4] A reported yield for a similar process is 93.2%.[1]

Protocol 2: Reductive Amination

Reductive amination offers an alternative route starting from 4-aminopyridine and octanal.[1]

Reaction Scheme:

Step-by-Step Protocol:

  • Dissolve 4-aminopyridine (1 equivalent) in methanol.[1]

  • Add octanal (1 equivalent) to the solution.[1]

  • Add a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, in portions while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in the Synthesis of Fused Heterocyclic Systems

The 4-amino group of this compound is a versatile handle for the construction of fused heterocyclic systems, which are of great interest in medicinal chemistry.

Synthesis of Pyridopyrimidines

Pyridopyrimidines are a class of fused heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[6]

General Workflow (Adapted):

G start Start reagents Mix this compound, a 1,3-dicarbonyl compound, and a catalyst start->reagents heat Heat the reaction mixture (e.g., reflux in ethanol) reagents->heat monitor Monitor reaction by TLC heat->monitor cool Cool the reaction mixture monitor->cool precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with cold ethanol precipitate->wash dry Dry the product wash->dry product Obtain N-octyl-pyridopyrimidine derivative dry->product

Figure 2. General workflow for the synthesis of pyridopyrimidine derivatives.

Explanatory Protocol (Adaptation):

  • In a round-bottom flask, combine this compound (1 equivalent), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 equivalents), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine) in a suitable solvent such as ethanol or toluene.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-octyl-pyridopyrimidine derivative.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. This compound, with its nucleophilic amino group, is an excellent candidate for participation in various MCRs.

Synthesis of Highly Substituted Pyridines via MCR

While a specific protocol for this compound is not detailed in the provided search results, its amino group can act as the nitrogen source in MCRs for pyridine synthesis. For instance, in a reaction with an aldehyde and malononitrile, this compound could potentially lead to the formation of highly functionalized aminopyridine derivatives.[7]

Conceptual Reaction Scheme:

General Workflow (Conceptual):

G start Start reagents Combine an aldehyde, malononitrile, this compound, and a catalyst in a solvent start->reagents heat Heat the reaction mixture reagents->heat monitor Monitor reaction by TLC heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify by column chromatography or recrystallization workup->purify product Obtain highly substituted pyridine derivative purify->product

Figure 3. Conceptual workflow for a multicomponent reaction involving this compound.

Application in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it is often necessary to first introduce a leaving group, such as a halogen, onto the pyridine ring.

Conceptual Strategy for Cross-Coupling Reactions
  • Halogenation of this compound: Introduce a bromine or iodine atom at a suitable position on the pyridine ring. This would likely require protection of the amino group followed by directed ortho-metalation and quenching with a halogen source, or electrophilic halogenation.

  • Cross-Coupling: The resulting halo-4-(octylamino)pyridine can then be used in various cross-coupling reactions.

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.[8][9]

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.[10]

  • Buchwald-Hartwig Amination: Reaction with another amine to form a C-N bond.[11]

General Reaction Scheme (e.g., Suzuki Coupling):

Case Study: Synthesis of Octenidine Dihydrochloride

The most well-documented application of this compound is in the synthesis of octenidine dihydrochloride, a bis-pyridinium antiseptic.[3]

Reaction Scheme:

This reaction is a quaternization where the nitrogen atoms of two this compound molecules displace the chlorine atoms of 1,10-dichlorodecane.

Workflow Diagram:

G start Start reagents Suspend this compound in n-butyl acetate start->reagents heat_reflux Heat to reflux reagents->heat_reflux add_dichloro Add 1,10-dichlorodecane dropwise heat_reflux->add_dichloro reflux Stir at reflux for 12 hours add_dichloro->reflux cool Cool to 40-50 °C reflux->cool add_solvents Add acetone and DMSO cool->add_solvents dissolve Heat to reflux and add water until complete dissolution add_solvents->dissolve precipitate Cool to 0-5 °C and stir for 1 hour dissolve->precipitate filter Collect the precipitate by filtration precipitate->filter recrystallize Recrystallize from acetone/water filter->recrystallize dry Dry under vacuum recrystallize->dry product Obtain Octenidine Dihydrochloride dry->product

Figure 4. Workflow for the synthesis of octenidine dihydrochloride.

Step-by-Step Protocol:

  • Suspend this compound (2 equivalents) in n-butyl acetate.[3]

  • Heat the suspension to reflux.[3]

  • Add 1,10-dichlorodecane (1 equivalent) dropwise to the refluxing mixture.[3]

  • Stir the reaction mixture at reflux for 12 hours.[3]

  • After cooling to 40-50 °C, add acetone and dimethylsulfoxide.[3]

  • Heat the resulting suspension to reflux and add water until the solid completely dissolves.[3]

  • Cool the solution to 0-5 °C and stir for 1 hour to induce precipitation.[3]

  • Collect the precipitated solid by filtration.[3]

  • Further purify the product by recrystallization from an acetone/water mixture.[3]

  • Dry the white solid under vacuum to obtain octenidine dihydrochloride.[3] A reported yield for this process is 85.1%.[3]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its established use in the synthesis of octenidine highlights its industrial relevance, while its potential for elaboration into more complex fused and substituted heterocycles makes it an attractive starting material for drug discovery and development. The protocols and strategies outlined in this guide provide a foundation for researchers to explore the rich chemistry of this compound. Further research into the application of this compound in multicomponent and transition metal-catalyzed reactions is likely to uncover novel heterocyclic scaffolds with interesting biological activities.

References

Application Notes & Protocols: A Framework for In Vitro Evaluation of 4-(Octylamino)pyridine's Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 4-(Octylamino)pyridine in Neuroprotection

This compound is a derivative of 4-aminopyridine (4-AP), a well-characterized potassium channel blocker used in the management of neurological conditions such as multiple sclerosis[1][2][3]. The parent compound, 4-AP, enhances nerve signal conduction in demyelinated axons by blocking voltage-gated potassium channels[1][2]. Beyond this symptomatic relief, emerging evidence suggests that 4-AP may also possess direct neuroprotective properties, including the suppression of microglial activation and protection against excitotoxicity[1][3].

The addition of an octyl group to the 4-amino position of the pyridine ring in this compound is hypothesized to increase its lipophilicity. This modification may enhance its ability to cross the blood-brain barrier and modulate its interaction with cellular membranes and ion channels, potentially leading to a more potent or refined neuroprotective profile compared to its parent compound.

These application notes provide a comprehensive suite of in vitro assays designed to rigorously evaluate the neuroprotective efficacy of this compound. The proposed experimental workflow is designed to dissect its effects on key pathological mechanisms in neurodegeneration: oxidative stress, apoptosis, mitochondrial dysfunction, and neuroinflammation.

Experimental Design: A Multi-Assay Approach

A robust in vitro assessment of a novel compound's neuroprotective capabilities requires a multi-pronged approach. We will utilize well-established neuronal and microglial cell lines to model different aspects of neurodegenerative disease pathology. The human neuroblastoma cell line, SH-SY5Y, serves as an excellent model for studying direct neuronal effects, while the murine microglial cell line, BV2, is ideal for investigating inflammatory responses[4][5][6].

The overall experimental workflow is depicted below. The initial step involves determining the compound's intrinsic toxicity to establish a safe therapeutic window for subsequent neuroprotection assays.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Neuroprotection Assays (SH-SY5Y Cells) cluster_2 Phase 3: Anti-Inflammatory Assays (BV2 Cells) A SH-SY5Y & BV2 Cell Culture B Dose-Response Treatment with this compound A->B C MTT & LDH Assays B->C D Determine Non-Toxic Concentration Range C->D E Pre-treatment with Non-Toxic Concentrations of Compound D->E I Pre-treatment with Non-Toxic Concentrations of Compound D->I F Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA) E->F G Endpoint Assays: - Cell Viability (MTT) - ROS Production (H2DCFDA) - Apoptosis (Caspase-3/7) - Mitochondrial Potential (TMRE) F->G H Data Analysis & Interpretation G->H J Induce Inflammation (LPS) I->J K Endpoint Assays: - Nitric Oxide (Griess Assay) - Pro-inflammatory Cytokines (ELISA) J->K L Data Analysis & Interpretation K->L G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Gene Transcription NFkB->iNOS promotes iNOS_protein iNOS Protein iNOS->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Compound This compound Compound->NFkB potential inhibition?

References

Application Note: Methodologies for the Cellular Evaluation of 4-(Octylamino)pyridine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals in oncology.

Introduction

Substituted pyridine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] 4-(Octylamino)pyridine, a substituted aminopyridine, is characterized by a pyridine ring functionalized with an octylamino group at the 4-position. This long alkyl chain imparts significant lipophilicity to the molecule, a critical determinant for its interaction with biological membranes and cellular targets.[2] While direct and extensive research on this compound's anticancer effects is emerging, studies on related 4-aminopyridine derivatives have demonstrated significant biological activity, including the induction of cell cycle arrest and apoptosis in cancer cell lines.[3][4] This document provides a comprehensive guide with detailed protocols for the systematic evaluation of this compound's anticancer potential in vitro, designed to elucidate its mechanism of action and establish a foundation for further preclinical development.

Preliminary Characterization and Handling

Compound Details:

  • Name: this compound

  • CAS Number: 64690-19-3[5]

  • Molecular Formula: C₁₃H₂₂N₂[2]

  • Properties: Solid at room temperature with a melting point of 70-73°C.[5] It is soluble in organic solvents such as chloroform and methanol.[2]

Stock Solution Preparation: For in vitro studies, a high-concentration stock solution of this compound should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

Workflow for Evaluating Anticancer Efficacy

A tiered approach is recommended to systematically evaluate the anticancer properties of this compound. This workflow begins with broad cytotoxicity screening and progresses to more detailed mechanistic assays.

Anticancer Evaluation Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Antiproliferative & Survival Assays cluster_2 Phase 3: Mechanistic Evaluation A Select Cancer Cell Lines B MTT/MTS Assay (Determine IC50) A->B C Clonogenic Survival Assay B->C D Trypan Blue Exclusion Assay B->D E Apoptosis Assays (Annexin V/PI Staining) C->E G Cell Migration/Invasion Assays (Wound Healing/Transwell) C->G F Cell Cycle Analysis (Propidium Iodide Staining) D->F H Western Blot Analysis (Key Signaling Proteins) E->H F->H

Caption: A tiered workflow for the in vitro evaluation of this compound.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic effects of this compound across a panel of cancer cell lines to identify sensitive lines and establish a working concentration range.

Protocol 3.1: MTT/MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing formazan crystals to form.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Description
Cell Lines A panel including but not limited to breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116, HT-29), and lung (e.g., A549) cancer cell lines.[2][6]
Concentration Range A wide range should be tested initially (e.g., 0.1 µM to 100 µM).
Incubation Times 24, 48, and 72 hours to assess time-dependent effects.
Controls Untreated cells, vehicle (DMSO) control, and a positive control (e.g., doxorubicin).

Phase 2: Antiproliferative and Survival Assays

Following the determination of IC₅₀ values, further assays should be conducted to confirm the antiproliferative effects and impact on long-term cell survival.

Protocol 4.1: Clonogenic Survival Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into the compound's long-term cytostatic or cytotoxic effects.

Step-by-Step Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1,000 cells) in 6-well plates.

  • Treatment: After cell adherence, treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment group compared to the vehicle control.

Phase 3: Mechanistic Evaluation

Based on the cytotoxic and antiproliferative data, the next phase focuses on elucidating the underlying mechanism of action. Given the known effects of similar pyridine derivatives, investigating apoptosis, cell cycle progression, and cell migration is a logical starting point.[3][4][7]

Protocol 5.1: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity (late apoptotic/necrotic).

Step-by-Step Protocol:

  • Treatment: Treat cells with this compound at selected concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 5.2: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Step-by-Step Protocol:

  • Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Model the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Protocol 5.3: Wound Healing (Scratch) Assay for Cell Migration

This straightforward method assesses collective cell migration.

Step-by-Step Protocol:

  • Monolayer Culture: Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

  • Treatment: Wash to remove detached cells and add a medium containing this compound at non-lethal concentrations.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration into the scratched area.

Potential Molecular Targets and Pathway Analysis

The experimental results can guide further investigation into specific molecular targets. Based on literature for related aminopyridine compounds, potential pathways to investigate include:

  • Voltage-Gated Potassium Channels: Overexpression of these channels is implicated in some cancers, and their blockade can reduce cell proliferation.[3]

  • Wnt/β-catenin Signaling: Some aminopyridine derivatives have been shown to target β-catenin.[6]

  • Apoptosis-Related Proteins: Western blot analysis can be used to probe for changes in the expression of key proteins such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family.

  • Cell Cycle Regulators: Changes in cyclins and cyclin-dependent kinases (CDKs) can confirm cell cycle arrest observed in flow cytometry.

Potential Signaling Pathways cluster_0 This compound cluster_1 Potential Cellular Targets cluster_2 Cellular Outcomes Compound This compound Target1 Voltage-Gated K+ Channels Compound->Target1 Inhibits/Modulates Target2 β-catenin Pathway Compound->Target2 Inhibits/Modulates Target3 Apoptotic Machinery Compound->Target3 Inhibits/Modulates Target4 Cell Cycle Regulators Compound->Target4 Inhibits/Modulates Outcome1 Decreased Proliferation Target1->Outcome1 Target2->Outcome1 Outcome4 Inhibition of Migration Target2->Outcome4 Outcome2 Induction of Apoptosis Target3->Outcome2 Outcome3 Cell Cycle Arrest Target4->Outcome3

Caption: Potential molecular targets and resulting cellular effects of this compound.

Conclusion

This application note outlines a systematic and robust framework for the preclinical evaluation of this compound in cancer cell lines. By progressing from broad phenotypic screening to detailed mechanistic studies, researchers can effectively characterize the compound's anticancer profile. The provided protocols serve as a foundation that can be adapted to specific cancer models and research questions, ultimately contributing to a comprehensive understanding of this promising compound's therapeutic potential.

References

The Agrochemical Potential of 4-(Octylamino)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Pyridine Moiety

In the continuous quest for novel and effective agrochemicals, the exploration of versatile chemical scaffolds is paramount. Pyridine-based compounds have long been recognized for their significant contributions to agriculture, forming the backbone of numerous commercial herbicides, fungicides, and insecticides.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-(Octylamino)pyridine.

Primarily known as a key intermediate in the synthesis of the broad-spectrum antimicrobial agent Octenidine, this compound possesses structural features that suggest a strong potential for agrochemical applications.[2] Its molecular structure, characterized by a pyridine ring substituted with an octylamino group, imparts a moderate lipophilicity, which is crucial for penetrating the waxy cuticles of plants and the protective layers of fungal pathogens and insects. While direct, extensive research into its agrochemical applications is nascent, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis and evaluation of this compound as a potential fungicide, herbicide, and insecticide, drawing upon established methodologies for analogous pyridine derivatives.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its formulation and application in an agricultural context.

PropertyValueReference
CAS Number 64690-19-3
Molecular Formula C₁₃H₂₂N₂
Molecular Weight 206.33 g/mol
Appearance Light brown to dark brown solid
Melting Point 70-73 °C
Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through several routes. One common and effective method is the nucleophilic substitution of 4-chloropyridine with octylamine.

Materials:

  • 4-chloropyridine hydrochloride

  • Octylamine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous p-dioxane

  • Ethyl acetate

  • Saturated NaCl solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-chloropyridine hydrochloride in anhydrous p-dioxane, add octylamine and diisopropylethylamine.

  • Stir the mixture magnetically and heat it to 130°C for 45 minutes in a sealed tube or under reflux.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated solution of NaCl.

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by column chromatography if necessary.

Part 1: Evaluation of Fungicidal Activity

The structural similarity of this compound to other pyridine-based fungicides suggests its potential to inhibit the growth of pathogenic fungi. The following protocols are designed to assess its efficacy against Botrytis cinerea, the causal agent of gray mold, a devastating disease affecting a wide range of crops.[3][4]

Protocol 1.1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the vegetative growth of the fungus.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at 20-25°C in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.[5]

Diagram 1.1: Workflow for Mycelial Growth Inhibition Assay

G A Prepare PDA with This compound B Inoculate with B. cinerea mycelial plug A->B C Incubate at 20-25°C B->C D Measure radial growth C->D E Calculate % Inhibition D->E

Caption: Workflow for in vitro fungicidal activity testing.

Part 2: Evaluation of Herbicidal Activity

Pyridine-based herbicides are known to act as synthetic auxins, causing uncontrolled growth in susceptible plants.[1] The following protocols are designed to evaluate the herbicidal potential of this compound against Amaranthus retroflexus (redroot pigweed), a common and problematic weed in many agricultural systems.[6][7]

Protocol 2.1: Seed Germination and Root Elongation Assay

This assay assesses the pre-emergent herbicidal activity of the compound.

Materials:

  • Amaranthus retroflexus seeds

  • Filter paper

  • Petri dishes

  • This compound solutions of varying concentrations

  • Growth chamber

Procedure:

  • Place a sterile filter paper in each petri dish.

  • Moisten the filter paper with a known volume of the respective this compound test solution (e.g., 10, 50, 100, 200 µM) or with distilled water for the control.

  • Place a predetermined number of A. retroflexus seeds (e.g., 20) on the moistened filter paper in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber with controlled temperature and light conditions (e.g., 25°C with a 16/8 h light/dark cycle).

  • After a set period (e.g., 7 days), count the number of germinated seeds and measure the root length of the seedlings.

  • Calculate the germination inhibition and root growth inhibition percentages relative to the control.

Protocol 2.2: Post-Emergence Foliar Spray Assay

This assay evaluates the post-emergent herbicidal efficacy of the compound.

Materials:

  • Amaranthus retroflexus seedlings (at the 2-4 true leaf stage) grown in pots

  • This compound solutions of varying concentrations, formulated with a surfactant

  • Spray bottle or a laboratory sprayer

  • Greenhouse or controlled environment chamber

Procedure:

  • Prepare spray solutions of this compound at different concentrations (e.g., 100, 250, 500, 1000 ppm) in water containing a non-ionic surfactant (e.g., 0.1% Tween-20). A control solution with only water and surfactant should also be prepared.

  • Spray the A. retroflexus seedlings uniformly until the foliage is thoroughly wet.

  • Place the treated plants in a greenhouse or a controlled environment chamber.

  • Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • At the end of the observation period, assess the herbicidal efficacy using a rating scale (e.g., 0 = no effect, 100 = complete kill) or by measuring the fresh or dry weight of the above-ground biomass and comparing it to the control.

Diagram 2.1: Workflow for Post-Emergence Herbicidal Assay

G cluster_0 Preparation cluster_1 Application & Observation cluster_2 Data Analysis A Grow A. retroflexus to 2-4 leaf stage C Foliar spray application A->C B Prepare this compound spray solutions B->C D Incubate in controlled environment C->D E Observe phytotoxicity (3, 7, 14 days) D->E F Assess efficacy (rating/biomass) E->F G Determine ED50 F->G

Caption: Workflow for post-emergence herbicidal activity evaluation.

Part 3: Evaluation of Insecticidal Activity

The pyridine scaffold is present in several classes of insecticides, including neonicotinoids.[8] The following protocols are designed to assess the insecticidal potential of this compound against Myzus persicae (green peach aphid), a significant pest of numerous crops.[9][10]

Protocol 3.1: Leaf-Dip Bioassay

This method is used to determine the contact toxicity of the compound to aphids.

Materials:

  • Healthy, pesticide-free host plant leaves (e.g., cabbage, bell pepper)

  • A culture of Myzus persicae

  • This compound solutions of varying concentrations with a wetting agent

  • Petri dishes with a layer of moist filter paper or agar

Procedure:

  • Prepare test solutions of this compound at various concentrations (e.g., 50, 100, 250, 500 ppm) in water containing a wetting agent (e.g., 0.05% Triton X-100). A control solution with only water and the wetting agent should also be prepared.

  • Excise host plant leaves and dip them into the respective test solutions for a set time (e.g., 10-20 seconds).

  • Allow the leaves to air-dry completely.

  • Place the treated leaves in petri dishes.

  • Transfer a known number of adult apterous M. persicae (e.g., 10-20) onto each treated leaf.

  • Seal the petri dishes and maintain them at room temperature with a photoperiod.

  • Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

Diagram 3.1: Logical Flow of Insecticidal Evaluation

G Start Start Evaluation Prep Prepare Test Solutions Start->Prep Bioassay Perform Leaf-Dip Bioassay Prep->Bioassay Data Record Mortality Data Bioassay->Data Analysis Calculate LC50 Data->Analysis Report Report Findings Analysis->Report End End Report->End

Caption: Logical flow for insecticidal activity assessment.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound as a potential agrochemical. Given the proven success of the pyridine scaffold in crop protection, this compound represents a promising, yet underexplored, candidate. Further research should focus on optimizing formulations to enhance bioavailability and stability, understanding the mode of action at a molecular level, and assessing the environmental fate and non-target toxicity to ensure the development of a safe and effective crop protection product.

References

Application Notes and Protocols for Creating Functional Materials with 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and application of functional materials derived from 4-(Octylamino)pyridine. This document outlines detailed protocols for the creation of pyridinium amphiphiles, the investigation of their liquid crystalline properties, and their application in forming self-assembled monolayers and functionalized nanoparticles. The causality behind experimental choices and self-validating system designs are emphasized to ensure scientific integrity and reproducibility.

Introduction to this compound as a Functional Material Precursor

This compound is a versatile organic compound characterized by a hydrophilic pyridine head and a lipophilic octyl tail. This amphiphilic nature makes it an excellent precursor for the synthesis of a variety of functional materials with applications in drug delivery, materials science, and bionanotechnology. The pyridine ring offers a site for N-alkylation, allowing for the creation of cationic pyridinium amphiphiles with tunable properties based on the choice of the alkylating agent. These amphiphiles can self-assemble into ordered structures such as micelles, liquid crystals, and self-assembled monolayers (SAMs), or be used to functionalize the surface of nanoparticles.

Table of Key Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₂N₂[1]
Molecular Weight 206.33 g/mol [1]
Appearance Light to dark brown solid[1]
Solubility Soluble in organic solvents such as ethanol and chloroform.[1]

Application Note 1: Synthesis of N-Dodecyl-4-(octylamino)pyridinium Bromide: A Versatile Amphiphile

This protocol details the synthesis of a cationic pyridinium amphiphile from this compound. The introduction of a dodecyl chain enhances the amphiphilicity of the molecule, making it suitable for applications in self-assembly and as a surfactant.

Scientific Rationale

The quaternization of the pyridine nitrogen via an Sɴ2 reaction with an alkyl halide is a fundamental and efficient method for the synthesis of pyridinium salts.[2] The choice of a dodecyl group as the N-alkyl substituent is strategic; the combined length of the octyl and dodecyl chains promotes the formation of well-defined self-assembled structures due to enhanced van der Waals interactions. Acetonitrile is selected as the solvent due to its high polarity, which facilitates the dissolution of the reactants and stabilizes the charged transition state of the Sɴ2 reaction, thereby accelerating the reaction rate. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Experimental Protocol

Materials:

  • This compound

  • 1-Bromododecane

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of anhydrous acetonitrile.

  • Addition of Alkyl Halide: To the stirred solution, add a 1.2 molar equivalent of 1-bromododecane.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is washed with diethyl ether (3 x 30 mL) to remove any unreacted 1-bromododecane. The solid product is then collected by filtration using a Büchner funnel.

  • Drying: The purified N-dodecyl-4-(octylamino)pyridinium bromide is dried under vacuum to yield a white to off-white solid.

Characterization

The structure and purity of the synthesized amphiphile should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the covalent structure and the successful N-alkylation.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the functional groups.

Synthesis_Workflow cluster_reactants Reactants cluster_workup Work-up & Purification Reactant1 This compound Reaction Reflux (24h) Reactant1->Reaction Reactant2 1-Bromododecane Reactant2->Reaction Solvent Acetonitrile Solvent->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Washing Diethyl Ether Wash Evaporation->Washing Filtration Filtration Washing->Filtration Drying Vacuum Drying Filtration->Drying Product N-dodecyl-4-(octylamino)pyridinium bromide Drying->Product

Caption: Workflow for the synthesis of N-dodecyl-4-(octylamino)pyridinium bromide.

Application Note 2: Investigation of Liquid Crystalline Properties

Pyridinium salts with long alkyl chains are known to exhibit thermotropic liquid crystalline behavior.[3][4] This protocol describes the characterization of the liquid crystalline phases of N-dodecyl-4-(octylamino)pyridinium bromide.

Scientific Rationale

The formation of liquid crystalline phases is driven by the anisotropic shape of the molecules and the balance between intermolecular attractive forces and thermal energy. The synthesized pyridinium amphiphile possesses a rigid, charged head group and two flexible alkyl tails, a molecular architecture conducive to the formation of smectic phases, where molecules are arranged in layers.[4] Polarized optical microscopy (POM) is a primary tool for identifying liquid crystalline phases by observing the characteristic textures that arise from the birefringence of the material.[5] Differential scanning calorimetry (DSC) is used to determine the temperatures and enthalpy changes associated with phase transitions, providing quantitative data on the thermal stability of the mesophases.[5]

Experimental Protocol

Materials and Equipment:

  • N-dodecyl-4-(octylamino)pyridinium bromide

  • Glass microscope slides and cover slips

  • Polarized Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation for POM: A small amount of the pyridinium salt is placed on a clean microscope slide and covered with a cover slip.

  • POM Analysis: The slide is placed on the hot stage of the POM. The sample is heated to its isotropic liquid state (above the clearing point) and then cooled slowly (e.g., 1-2 °C/min). The textures of the different phases are observed and recorded as a function of temperature.

  • DSC Analysis: A small, accurately weighed amount of the sample (typically 2-5 mg) is sealed in an aluminum DSC pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions. The heat flow is recorded as a function of temperature.

Expected Results and Interpretation
  • POM: Upon cooling from the isotropic liquid, the formation of birefringent textures, such as focal conic or fan-like textures, would indicate the presence of a smectic phase.[4]

  • DSC: The DSC thermogram will show endothermic peaks upon heating and exothermic peaks upon cooling, corresponding to the phase transitions (e.g., crystal-to-smectic, smectic-to-isotropic). The peak temperatures and associated enthalpy changes provide information about the transition temperatures and the degree of molecular order in each phase.

LC_Characterization cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample N-dodecyl-4-(octylamino)pyridinium bromide POM Polarized Optical Microscopy (POM) with Hot Stage Sample->POM DSC Differential Scanning Calorimetry (DSC) Sample->DSC Textures Observation of Birefringent Textures POM->Textures Thermogram Measurement of Transition Temperatures and Enthalpies DSC->Thermogram PhaseID Identification of Liquid Crystalline Phases (e.g., Smectic A) Textures->PhaseID ThermalProps Determination of Thermal Properties Thermogram->ThermalProps

Caption: Workflow for the characterization of liquid crystalline properties.

Application Note 3: Formation of Self-Assembled Monolayers on Gold Surfaces

The amphiphilic nature of N-dodecyl-4-(octylamino)pyridinium bromide allows for its self-assembly at interfaces, including the formation of ordered monolayers on solid substrates. This protocol describes the formation of a SAM on a gold surface.

Scientific Rationale

While the classic example of SAMs on gold involves the strong covalent interaction between sulfur (from thiols) and the gold surface, pyridinium compounds can also form ordered layers through a combination of electrostatic interactions (between the cationic head group and the substrate) and van der Waals interactions between the alkyl chains. The formation of a densely packed monolayer can significantly alter the surface properties of the gold substrate, such as its wettability and chemical reactivity. Contact angle goniometry is a simple yet powerful technique to assess the hydrophobicity of the surface, which is indicative of the ordering of the alkyl chains in the SAM. X-ray photoelectron spectroscopy (XPS) provides elemental and chemical state information about the surface, confirming the presence of the pyridinium salt on the gold.

Experimental Protocol

Materials and Equipment:

  • Gold-coated silicon wafers or glass slides

  • N-dodecyl-4-(octylamino)pyridinium bromide

  • Ethanol (spectroscopic grade)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Beakers

  • Tweezers

  • Nitrogen gas stream

  • Contact angle goniometer

  • X-ray photoelectron spectrometer (XPS)

Procedure:

  • Substrate Cleaning: The gold substrates are cleaned by immersion in piranha solution for 10 minutes, followed by copious rinsing with deionized water and then ethanol. The substrates are then dried under a stream of nitrogen.

  • SAM Formation: A 1 mM solution of N-dodecyl-4-(octylamino)pyridinium bromide is prepared in ethanol. The cleaned gold substrates are immersed in this solution for 24 hours at room temperature.

  • Rinsing and Drying: After immersion, the substrates are removed from the solution, rinsed thoroughly with ethanol to remove any physisorbed molecules, and dried under a stream of nitrogen.

Characterization of the SAM
  • Contact Angle Measurement: The static water contact angle on the modified gold surface is measured. A higher contact angle compared to the bare gold substrate indicates the formation of a hydrophobic monolayer.

  • XPS Analysis: The elemental composition of the surface is analyzed by XPS. The presence of nitrogen (from the pyridine ring and the counter-ion if it contains nitrogen) and carbon signals, along with the attenuation of the gold signal, confirms the formation of the monolayer.

SAM_Formation cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly cluster_char Characterization Substrate Gold Substrate Cleaning Piranha Cleaning & Drying Substrate->Cleaning Immersion Immersion for 24h Cleaning->Immersion Solution 1 mM Pyridinium Salt in Ethanol Solution->Immersion Rinsing Ethanol Rinse Immersion->Rinsing Drying Nitrogen Drying Rinsing->Drying ContactAngle Contact Angle Goniometry Drying->ContactAngle XPS X-ray Photoelectron Spectroscopy (XPS) Drying->XPS

Caption: Workflow for the formation and characterization of a self-assembled monolayer.

Application Note 4: Synthesis of Functionalized Gold Nanoparticles

This compound and its derivatives can be used as capping agents to stabilize and functionalize nanoparticles, imparting new properties to them. This protocol outlines a method for the synthesis of gold nanoparticles functionalized with N-dodecyl-4-(octylamino)pyridinium bromide.

Scientific Rationale

Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical and electronic properties. The functionalization of AuNPs with amphiphilic molecules like pyridinium salts can enhance their stability in solution and provide a means for further conjugation with other molecules. In this protocol, the pyridinium salt acts as a phase-transfer agent and a stabilizing ligand. The cationic head group interacts with the negatively charged citrate-stabilized AuNPs, while the hydrophobic alkyl chains provide a protective layer, preventing aggregation. UV-Vis spectroscopy is a key technique for characterizing AuNPs, as the localized surface plasmon resonance (LSPR) peak is sensitive to the size, shape, and aggregation state of the nanoparticles. Transmission electron microscopy (TEM) provides direct visualization of the nanoparticles, allowing for the determination of their size and morphology.

Experimental Protocol

Materials and Equipment:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate dihydrate

  • N-dodecyl-4-(octylamino)pyridinium bromide

  • Deionized water

  • Erlenmeyer flasks

  • Magnetic stirrer with hotplate

  • UV-Vis spectrophotometer

  • Transmission electron microscope (TEM)

Procedure:

  • Synthesis of Citrate-Capped AuNPs: A standard citrate reduction method is used. Briefly, a boiling solution of HAuCl₄ in water is rapidly stirred while a solution of trisodium citrate is added. The solution will change color from yellow to deep red, indicating the formation of AuNPs.

  • Functionalization: To the cooled AuNP solution, an aqueous solution of N-dodecyl-4-(octylamino)pyridinium bromide is added dropwise while stirring. The mixture is stirred for an additional 12 hours to ensure complete ligand exchange.

  • Purification: The functionalized AuNPs are purified by centrifugation to remove excess ligands and reactants. The pellet is redispersed in deionized water.

Characterization of Functionalized AuNPs
  • UV-Vis Spectroscopy: The LSPR peak of the AuNPs is measured before and after functionalization. A slight red-shift in the LSPR peak is expected upon functionalization due to the change in the local refractive index around the nanoparticles.

  • TEM: The size, shape, and dispersity of the functionalized AuNPs are determined by TEM.

  • Zeta Potential Measurement: The surface charge of the nanoparticles is measured to confirm the presence of the cationic pyridinium salt on the surface.

AuNP_Functionalization cluster_synthesis AuNP Synthesis cluster_func Functionalization cluster_purify Purification cluster_char Characterization HAuCl4 HAuCl₄ Solution Reduction Citrate Reduction HAuCl4->Reduction Citrate Trisodium Citrate Solution Citrate->Reduction LigandExchange Ligand Exchange Reduction->LigandExchange Pyridinium N-dodecyl-4-(octylamino)pyridinium bromide Solution Pyridinium->LigandExchange Centrifugation Centrifugation & Redispersion LigandExchange->Centrifugation UVVis UV-Vis Spectroscopy Centrifugation->UVVis TEM Transmission Electron Microscopy (TEM) Centrifugation->TEM Zeta Zeta Potential Measurement Centrifugation->Zeta

Caption: Workflow for the synthesis and characterization of functionalized gold nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in 4-(Octylamino)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Octylamino)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and addressing frequently asked questions to ensure your success.

Foundational Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct route to this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine with octylamine.[1] The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[2][3][4] This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2][5][6]

Core Reaction:

4-Chloropyridine hydrochloride + Octylamine → this compound

Step-by-Step Experimental Protocol:
  • Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridine hydrochloride (15.0 g, 0.1 mol).

  • Solvent & Amine Addition: Add octylamine (25.8 g, 0.2 mol, 2.0 equivalents). Note: Using an excess of the amine helps to drive the reaction to completion and acts as a base to neutralize the HCl salt.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (13.8 g, 0.1 mol) or sodium fluoride (4.2 g, 0.1 mol).[7][8] The base is crucial for neutralizing the HCl generated, preventing the protonation of the octylamine nucleophile.[9]

  • Heating & Reaction Monitoring: Heat the reaction mixture to 120-130°C and maintain it under a nitrogen atmosphere.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate solvent system) until the 4-chloropyridine spot has been consumed (typically 4-8 hours).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).[7]

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, often a brown solid or oil, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[7][10]

    • Alternatively, recrystallization from a suitable solvent like hexane can yield the pure product, which typically appears as a light brown solid with a melting point of 70-73°C.[7][11]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Conversion.

  • Potential Cause A: Poor Leaving Group Reactivity.

    • Explanation: The efficiency of SNAr reactions on halopyridines is highly dependent on the nature of the halogen leaving group. The reactivity order is generally F > Cl > Br > I. While 4-chloropyridine is commonly used due to its availability, 4-fluoropyridine would be significantly more reactive.[12]

    • Solution: If conversion is low with 4-chloropyridine, consider switching to 4-fluoropyridine. If you must use 4-chloropyridine, ensure the reaction temperature is sufficiently high (120-140°C) and the reaction time is extended.

  • Potential Cause B: Insufficient Temperature.

    • Explanation: Nucleophilic aromatic substitution on an electron-deficient ring like pyridine is an activated process that requires thermal energy to overcome the activation barrier of disrupting aromaticity.[3]

    • Solution: Ensure your reaction is heated to at least 120°C. Using a high-boiling polar aprotic solvent like DMSO or DMF can facilitate higher reaction temperatures and improve solubility and reaction rates.[1][9]

  • Potential Cause C: Ineffective Base or Nucleophile Protonation.

    • Explanation: The reaction generates HCl, which will protonate the octylamine, rendering it non-nucleophilic. An external base is required to scavenge this acid. If the base is too weak or not present in a sufficient amount, the reaction will stall.[9]

    • Solution: Use at least one full equivalent of a base like K₂CO₃ or Na₂CO₃ relative to the 4-chloropyridine hydrochloride starting material.[7][13] Using a 1.5 to 2-fold excess of octylamine can also serve as both a reactant and a base.

Problem 2: Significant Byproduct Formation.

  • Potential Cause A: Formation of 1-Octyl-4-(octylamino)pyridinium Salt (Double Alkylation).

    • Explanation: The nitrogen atom of the product, this compound, is nucleophilic and can react with another molecule of an alkylating agent, though this is less common in an SNAr context than with alkyl halides. A more likely scenario is the quaternization of the pyridine nitrogen by an alkyl halide if one were used as the starting material.[1]

    • Solution: This is generally not a major issue in this specific SNAr reaction. However, to minimize any potential N-alkylation side reactions, avoid unnecessarily high temperatures for prolonged periods once the main reaction is complete.

  • Potential Cause B: Hydrolysis to 4-Pyridone.

    • Explanation: During aqueous work-up, especially if the solution is basic and heated, the product can be susceptible to hydrolysis, yielding 4-pyridone.[14]

    • Solution: Perform the aqueous work-up at room temperature. After extraction, promptly dry and remove the organic solvent rather than letting the product sit in a biphasic mixture for extended periods.

Problem 3: Difficult Purification.

  • Potential Cause A: Product and Starting Material Co-elution.

    • Explanation: this compound is significantly less polar than 4-chloropyridine hydrochloride but may have similar polarity to the free base, 4-chloropyridine. This can make separation by column chromatography challenging.

    • Solution:

      • Acid-Base Extraction: Before chromatography, perform an acid-base wash. Dissolve the crude mixture in ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the protonated salt. The unreacted 4-chloropyridine (if any) will remain in the organic layer. Then, basify the aqueous layer with NaOH and re-extract your product back into ethyl acetate. This is a highly effective purification step.

      • Chromatography Solvent System: If chromatography is still needed, use a shallow gradient. Start with pure hexane and slowly increase the percentage of ethyl acetate. Adding 0.5-1% triethylamine to the solvent system can help reduce peak tailing on the silica column.

  • Potential Cause B: Product is a Waxy Solid or Oil.

    • Explanation: The long octyl chain gives the molecule a waxy character, which can make it difficult to handle as a solid.[10]

    • Solution: For easier handling, storage, and weighing, consider converting the purified free base into its hydrochloride salt. Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise until precipitation is complete. The resulting hydrochloride salt is typically a stable, free-flowing solid.

Frequently Asked Questions (FAQs)

  • Q1: Is a palladium-catalyzed Buchwald-Hartwig amination a viable alternative?

    • A1: Yes, the Buchwald-Hartwig amination is a powerful and highly versatile method for forming C-N bonds.[15] It is particularly useful when the SNAr reaction fails due to a less reactive aryl halide (e.g., some substituted or less activated pyridines).[16][17] This method involves a palladium catalyst, a phosphine ligand, and a base. While extremely effective, it often requires stricter inert atmosphere conditions and more expensive reagents (palladium catalyst and ligands) than the SNAr approach.[15][16][17]

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of techniques is recommended. ¹H NMR will confirm the structure, showing characteristic peaks for the pyridine ring protons and the aliphatic protons of the octyl chain. Mass Spectrometry (MS) will confirm the molecular weight (206.33 g/mol ).[10][18] Purity can be assessed by HPLC or by the absence of impurity peaks in the NMR spectrum.[1] A sharp melting point (70-73°C) is also a good indicator of purity for the solid product.[7]

  • Q3: What are the key safety precautions for this reaction?

    • A3: 4-chloropyridine hydrochloride is corrosive and toxic. Octylamine is corrosive and flammable. Handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is heated to high temperatures, so take precautions against thermal burns.

Data Tables & Visualizations

Table 1: Comparison of Key Reaction Parameters

ParameterSNAr MethodBuchwald-Hartwig Method
Starting Material 4-Halopyridine (F, Cl)4-Halopyridine (Cl, Br, I) or Triflate
Key Reagents Octylamine, Inorganic BaseOctylamine, Pd Catalyst, Ligand, Base
Temperature High (100-140°C)Moderate to High (80-120°C)
Atmosphere Nitrogen recommendedStrict Inert (N₂ or Ar) required
Advantages Lower cost, simpler setupBroader substrate scope, often higher yields
Disadvantages Limited to activated systemsCatalyst/ligand cost, oxygen sensitivity

Diagram 1: SNAr Reaction Mechanism This diagram illustrates the two-step addition-elimination mechanism for the synthesis.

Caption: SNAr mechanism for this compound synthesis.

Diagram 2: Experimental Workflow A flowchart representing the general laboratory procedure from setup to final product.

Workflow A 1. Assemble Reaction (Flask, Condenser, N2) B 2. Charge Reagents (4-Cl-Py, Octylamine, Base) A->B C 3. Heat to 120-130°C B->C D 4. Monitor by TLC C->D E 5. Reaction Complete? (No more starting material) D->E E->C No F 6. Cooldown & Aqueous Work-up E->F Yes G 7. Extract with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography or Recrystallization) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Synthesis of 4-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 4-substituted pyridines. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common experimental hurdles.

The Core Challenge: Overcoming Innate Reactivity

The pyridine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. Nucleophilic and radical substitutions preferentially occur at the C2 and C4 positions due to the electronic influence of the nitrogen atom.[1] However, many common reactions, such as the Minisci-type radical functionalization, often yield a mixture of C2 and C4 isomers, with the C2 product frequently being the major one.[1] Achieving selective functionalization at the C4 position is a persistent challenge in heterocyclic chemistry, often requiring strategies that override the natural reactivity of the pyridine core.[2][3]

Caption: Reactivity landscape of the pyridine ring.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Poor Regioselectivity — My reaction yields a mixture of C2 and C4 isomers.

Question: I am attempting a direct C-H functionalization on a pyridine substrate, but my analysis (NMR/LC-MS) shows a mixture of 2-substituted and 4-substituted products. How can I improve selectivity for the C4 position?

Answer: This is the most common challenge and stems from the comparable electrophilicity of the C2 and C4 positions. To overcome this, you must implement a strategy that either sterically hinders the C2/C6 positions or electronically favors reaction at C4.

Solution A: Employ a Nitrogen-Bound Blocking Group

Causality: By attaching a sterically demanding group to the pyridine nitrogen, the C2 and C6 positions become physically obstructed. This directs incoming reagents, particularly radicals in Minisci-type reactions, to the more accessible C4 position.[3] A recently developed, highly effective strategy involves using a simple maleate-derived blocking group, which enables exquisite control under acid-free Minisci conditions.[2]

Experimental Protocol: C4-Alkylation using a Fumarate-Derived Blocking Group [2]

  • Blocking Group Installation:

    • To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add dimethyl acetylenedicarboxylate (DMAD) or maleic anhydride derivative (1.1 equiv).

    • Stir at room temperature until the formation of the pyridinium species (e.g., fumarate-blocked pyridinium salt) is complete, often confirmed by precipitation or NMR. The resulting pyridinium species is often a stable, crystalline solid.[2]

  • C4-Selective Minisci Reaction:

    • In a separate flask, dissolve the pyridinium salt (0.5 mmol), a carboxylic acid (1.0-2.0 mmol), and AgNO₃ (20 mol%) in a 1:1 mixture of DCE:H₂O (0.1 M).

    • Add (NH₄)₂S₂O₈ (1.0 mmol) to initiate the reaction.

    • Heat the mixture at 50 °C for 2 hours. Monitor by TLC or LC-MS.

  • Blocking Group Removal:

    • After the reaction, remove the solvent under reduced pressure.

    • Add a base such as DBU (3.0 mmol) to the crude mixture to facilitate the retro-Michael reaction, cleaving the blocking group.

    • Purify the resulting 4-alkylated pyridine by column chromatography.

BlockingGroup cluster_main Blocking Group Strategy for C4-Selectivity Start Pyridine Substrate AddBG Install Steric Blocking Group (e.g., Maleate) Start->AddBG React Perform C-H Functionalization (e.g., Minisci Reaction) AddBG->React Blocks C2/C6 positions RemoveBG Remove Blocking Group (e.g., with DBU) React->RemoveBG Forms C4-functionalized intermediate End Pure 4-Substituted Pyridine RemoveBG->End

Caption: Workflow for C4-selective functionalization.
Solution B: Directed Metalation

Causality: While organolithium reagents often add irreversibly to the pyridine ring, certain bases and conditions can achieve selective deprotonation (metalation). Using a base like n-butylsodium has been shown to successfully deprotonate and functionalize the C4-position, overriding the typical addition pathways seen with organolithiums.[4][5] The selectivity can arise from either direct deprotonation at C4 (in 2,6-disubstituted pyridines) or through a thermodynamically controlled intermolecular exchange of metalation sites for unsubstituted pyridine.[4][5]

Problem 2: Low Yield in a Multi-Step Synthesis (e.g., Hantzsch Synthesis)

Question: I am building the pyridine ring from acyclic precursors to ensure C4-substitution, but my overall yield is poor. What are the common pitfalls?

Answer: Low yields in classical pyridine syntheses like the Hantzsch reaction often point to two critical areas: the initial condensation or the final oxidation step.[6]

Causality & Troubleshooting:

  • Suboptimal Condensation: The traditional use of refluxing ethanol can be inefficient.[6] Side reactions can consume starting materials, especially in unsymmetrical syntheses.

    • Solution: Consider alternative catalysts like p-toluenesulfonic acid (PTSA) or using microwave irradiation to reduce reaction times and improve yields.[7][8] Pre-forming the enamine or Knoevenagel adduct before the final cyclization can also prevent the formation of undesired byproducts.[6]

  • Inefficient Oxidation: The Hantzsch synthesis initially produces a 1,4-dihydropyridine, which must be aromatized. Incomplete or harsh oxidation will drastically lower the yield of the final pyridine product.[6][7]

Data Table: Comparison of Oxidizing Agents for Aromatization [7]

Oxidizing AgentTypical YieldNotes
Nitric AcidModerateClassical but can lead to side reactions.
Iodine in MethanolHighA mild and effective option.
Ceric Ammonium Nitrate (CAN)ExcellentGenerally high-yielding and reliable.
DDQVariableEffective but can lead to decomposition if not controlled.[9]
Problem 3: Difficulty Purifying Pyridin-4-ol Derivatives

Question: My synthesis of a pyridin-4-ol derivative results in a product that is very difficult to purify by column chromatography, showing broad peaks or co-eluting with impurities. Why is this happening?

Answer: This is a classic issue caused by keto-enol tautomerism. Pyridin-4-ol exists in equilibrium with its 4-pyridone tautomer. These two forms have very similar polarities, making them difficult to separate.[7][10] The equilibrium is sensitive to solvent, concentration, and temperature, which can lead to peak broadening in NMR and chromatography.[10][11]

Troubleshooting Protocol: Purification via a Nonaflate Derivative [7]

  • Derivative Formation:

    • Take the crude product mixture containing the pyridin-4-ol/4-pyridone tautomers.

    • Deprotonate the mixture with a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF).

    • React the resulting anion with nonafluorobutanesulfonyl fluoride (NfF) to form the pyridin-4-yl nonaflate.

  • Purification:

    • The nonaflate derivative is significantly less polar and no longer subject to tautomerism.

    • Purify the pyridin-4-yl nonaflate easily using standard silica gel chromatography.

  • Cleavage (if necessary):

    • The purified nonaflate can then be used in cross-coupling reactions or cleaved back to the pyridin-4-ol if required.

Frequently Asked Questions (FAQs)

Q1: Why is direct C4-functionalization of pyridine so challenging compared to benzene? A1: The nitrogen atom in pyridine makes the ring electron-deficient, particularly at the C2, C4, and C6 positions. This deactivation prevents classical electrophilic aromatic substitution reactions (like Friedel-Crafts), which are common for benzene.[12] Instead, pyridine is more susceptible to nucleophilic or radical attack, which occurs competitively at both the C2 and C4 positions, creating the core challenge of regioselectivity.[1]

Q2: What is the Minisci reaction, and why does it often favor C2-substitution? A2: The Minisci reaction is a radical substitution reaction used to functionalize electron-deficient heterocycles.[2] It typically involves generating an alkyl radical that then adds to the protonated pyridine ring. While it can produce both C2 and C4 products, the C2 position is often kinetically favored, leading to mixtures of isomers.[1] This is why strategies like using N-bound blocking groups are essential to steer the reaction toward the desired C4 product.[2]

Q3: Besides direct C-H functionalization, what are the main alternative strategies to access 4-substituted pyridines? A3: There are two primary alternative approaches:

  • De Novo Synthesis: Constructing the pyridine ring from acyclic precursors. This is a powerful method to control the final substitution pattern. Classic examples include the Hantzsch, Bohlmann-Rahtz, and Kröhnke pyridine syntheses.[13][14]

  • Functionalization of Pre-functionalized Pyridines: This involves starting with a pyridine that already has a handle at the C4 position, such as a halogen (e.g., 4-chloropyridine or 4-bromopyridine).[2] This handle can then be replaced or elaborated using well-established reactions like Suzuki, Negishi, or Buchwald-Hartwig cross-coupling.

LowYieldWorkflow Start Low Yield Observed CheckPurity 1. Verify Purity of Starting Materials & Reagents Start->CheckPurity OptimizeCond 2. Optimize Reaction Conditions (Temp, Solvent, Concentration, Time) CheckPurity->OptimizeCond CheckOx 3. (If applicable) Evaluate Oxidation/Final Step Efficiency OptimizeCond->CheckOx Reassess 4. Re-evaluate Purification (Losses during work-up/chromatography?) CheckOx->Reassess ConsiderAlt Problem Persists? Consider Alternative Synthetic Route (e.g., De Novo vs. C-H Functionalization) Reassess->ConsiderAlt

References

Technical Support Center: Improving Reductive Amination Efficiency for Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial transformation. Aminopyridines present unique challenges due to the electronic properties of the pyridine ring. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance the efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes aminopyridines particularly challenging substrates for reductive amination?

Aminopyridines are considered challenging substrates primarily due to the electron-withdrawing nature of the pyridine ring, which decreases the nucleophilicity of the exocyclic amino group. This reduced nucleophilicity can lead to slow or incomplete formation of the crucial imine or iminium ion intermediate, resulting in poor overall reaction yields.[1][2][3] Furthermore, the basicity of the pyridine nitrogen can complicate reactions where acidic conditions are required for catalysis, as it can be protonated and alter the substrate's solubility and reactivity.

Q2: What is the general mechanism for reductive amination?

Reductive amination is a two-step process that transforms a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[4][5]

  • Imine/Iminium Ion Formation: The amine's nitrogen atom attacks the electrophilic carbon of the carbonyl group to form a hemiaminal intermediate. Under neutral or mildly acidic conditions, this intermediate undergoes dehydration to form an imine (for primary amines) or an enamine (for secondary amines). The imine can be protonated to form a more electrophilic iminium ion.[5][6]

  • Reduction: A reducing agent, added either simultaneously or sequentially, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[4]

G cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Reduction Start Aminopyridine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Hemiaminal->Imine -H2O Iminium Iminium Ion Imine->Iminium +H+ (Acid Catalyst) Product Substituted Aminopyridine Iminium->Product +[H-] (Reducing Agent)

Caption: General mechanism of reductive amination.

Q3: Which reducing agent is best for aminopyridines?

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions (one-pot vs. two-step).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for one-pot reactions involving sensitive substrates.[4][7] It is a mild and selective reducing agent that can reduce the iminium ion in the presence of the unreacted carbonyl compound.[4] It also tolerates mildly acidic conditions without rapid decomposition.

  • Sodium Cyanoborohydride (NaBH₃CN) is another effective one-pot reagent that is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation.[6][8] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[4][9]

  • Sodium Borohydride (NaBH₄) is a powerful and cost-effective reducing agent, but it can also reduce the starting aldehyde or ketone.[9][10] Therefore, it is best used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[10]

Reducing AgentProsConsTypical Solvents
NaBH(OAc)₃ (STAB) Mild, selective for imines/iminiums; good for one-pot reactions.[4]Moisture-sensitive; more expensive.DCE, THF, DCM[10]
NaBH₃CN Stable at acidic pH; selective for imines/iminiums.[6][8]Highly toxic (cyanide source); requires careful pH control.[4][9]MeOH, EtOH[10]
NaBH₄ Inexpensive, powerful reductant.[9]Reduces aldehydes/ketones; best for two-step process.[10]MeOH, EtOH
2-Picoline Borane Stable, easy to handle; can be used in protic solvents.[11]Potential for hydrogen and diborane off-gassing.[11]THF, MeOH
Q4: How critical is pH control in these reactions?

pH control is extremely critical . The reaction requires a delicate balance. Mildly acidic conditions (typically pH 4-6) are necessary to catalyze the dehydration of the hemiaminal to form the imine/iminium ion.[6][8] However, if the solution is too acidic, the starting aminopyridine will be fully protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl.[8] Monitoring and maintaining the optimal pH is key to success.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low to No Product Yield

This is the most common issue, often stemming from inefficient imine/iminium ion formation.

  • Likely Cause A: Inefficient Imine Formation. Due to the reduced nucleophilicity of aminopyridines, the equilibrium between the starting materials and the imine may lie heavily to the left.

    • Solution 1: Use a Dehydrating Agent. Add molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate to the reaction mixture to remove water as it is formed, driving the equilibrium towards the imine product.[3][9]

    • Solution 2: Pre-form the Imine. Stir the aminopyridine and carbonyl compound together in a suitable solvent (like toluene or methanol) for several hours, or even overnight, before adding the reducing agent.[9] You can monitor imine formation by TLC, GC-MS, or NMR.

    • Solution 3: Increase Temperature. Gently heating the reaction (e.g., to 40-55°C) can increase the rate of imine formation, but be cautious of potential side reactions or evaporation of volatile aldehydes/ketones.[1]

  • Likely Cause B: Incorrect pH. The pH may be too high (slowing dehydration) or too low (protonating the amine).

    • Solution: Add a mild acid, such as acetic acid, to the reaction mixture to achieve a pH between 4 and 6.[9] Using a buffer system, like an AcOH/NaOAc buffer, can also be effective for maintaining the optimal pH throughout the reaction.[1]

  • Likely Cause C: Inactive Reducing Agent. Borohydride reagents can decompose upon improper storage.

    • Solution: Test the activity of your reducing agent on a simple, reliable substrate (e.g., reducing benzaldehyde to benzyl alcohol) to confirm its viability.[7] Always use freshly opened reagents when possible.

G Start Low/No Product Yield CheckImine Monitor Imine Formation (TLC, LC-MS) Start->CheckImine NoImine No Imine Detected CheckImine->NoImine No IminePresent Imine Detected, but No Product CheckImine->IminePresent Yes Action_Dehydrate Action: 1. Add molecular sieves. 2. Pre-form imine. 3. Adjust pH (4-6) with AcOH. NoImine->Action_Dehydrate Action_Reducer Action: 1. Check reducing agent activity. 2. Add fresh reducing agent. IminePresent->Action_Reducer

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Side Products
  • Likely Cause A: Over-alkylation. The secondary amine product is more nucleophilic than the starting primary aminopyridine and can react with another equivalent of the carbonyl, leading to a tertiary amine byproduct.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the aminopyridine relative to the carbonyl component. This ensures the carbonyl is consumed before it can react with the product. A stepwise procedure where the imine is formed first and then reduced can also minimize this.[12]

  • Likely Cause B: Reduction of the Carbonyl Starting Material. This occurs when using a non-selective reducing agent like NaBH₄ in a one-pot procedure.

    • Solution 1: Switch to a milder, more selective reducing agent like NaBH(OAc)₃.[4]

    • Solution 2: If using NaBH₄, ensure imine formation is complete before adding the reducing agent in a stepwise manner.[10]

Problem 3: Difficult Product Isolation & Purification

The basic nature of the aminopyridine product can make purification challenging.

  • Likely Cause A: Product is Water-Soluble as a Salt. During acidic workup, the product forms an ammonium salt and remains in the aqueous layer.

    • Solution: After an initial acid wash to remove non-basic impurities, basify the aqueous layer with NaOH or K₂CO₃ to a pH > 10. This will deprotonate your product, making it extractable into an organic solvent like DCM, EtOAc, or ether.[13]

  • Likely Cause B: Streaking or Poor Separation on Silica Gel Chromatography. The basic amine product interacts strongly with the acidic silica gel, leading to tailing and poor separation.[14][15]

    • Solution 1: Add a Basic Modifier. Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in MeOH) to your mobile phase.[14][15] This neutralizes the acidic sites on the silica, improving elution.

    • Solution 2: Use a Different Stationary Phase. Consider using basic alumina or an amine-functionalized silica column, which are better suited for purifying basic compounds.[15]

    • Solution 3: Reversed-Phase Chromatography. For polar amines, reversed-phase flash chromatography using a high pH mobile phase (e.g., water/acetonitrile with ammonium hydroxide) can be highly effective.[15]

General Experimental Protocol

This is a general one-pot protocol using sodium triacetoxyborohydride. Note: This protocol should be optimized for your specific substrates.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the aminopyridine (1.0 equiv.), the aldehyde or ketone (1.1 equiv.), and anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add glacial acetic acid (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aminopyridine and the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. Caution: Initial gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography using the methods described in "Problem 3" above.

References

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with SNAr reactions, particularly the common issue of low product yield. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues in your experiments.

Introduction to SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more familiar electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a suitable leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is paramount for reaction success. Low yields are often traced back to factors that destabilize this complex or inhibit its formation.

This guide will walk you through a logical troubleshooting process, explaining the causality behind each experimental parameter and providing actionable protocols to enhance your reaction outcomes.

The SNAr Mechanism: A Visual Guide

Understanding the mechanism is the first step in effective troubleshooting. The reaction proceeds in two key steps: (1) nucleophilic attack to form the Meisenheimer complex, which is typically the rate-determining step, and (2) departure of the leaving group to restore aromaticity.[4][5]

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments.

Issue 1: My reaction is not starting or is extremely sluggish, resulting in low or no product yield.

This is the most common problem and usually points to one of three core issues: insufficient activation of the aromatic ring, a poor leaving group, or suboptimal reaction conditions.

Q1: How do I know if my aromatic ring is "activated" enough?

A1: For the SNAr mechanism to proceed, the aromatic ring must be electron-deficient to be attacked by a nucleophile.[4] This is achieved by having at least one, and preferably more, strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[6][7][8]

  • Causality: An EWG at the ortho or para position can directly stabilize the negative charge of the Meisenheimer intermediate through resonance. An EWG in the meta position offers only minimal inductive stabilization and is generally insufficient to promote the reaction.[7][8]

  • Troubleshooting Steps:

    • Verify EWG Position: Confirm that your EWGs (-NO₂, -CN, -CF₃, -C(O)R) are ortho or para to the leaving group.

    • Increase Activation: If your substrate has only one weak EWG, the reaction will likely require harsh conditions (high temperature, strong base). If possible, switch to a substrate with stronger or multiple EWGs.

    • Alternative Chemistries: For unactivated rings, SNAr is not a viable pathway. Consider alternative chemistries like transition-metal-catalyzed cross-coupling reactions.

Q2: I'm using a chloro- or bromo-aromatic, and the reaction is slow. Should I change my leaving group?

A2: Yes, quite possibly. The leaving group ability in SNAr reactions is counterintuitive when compared to aliphatic Sₙ2 reactions. The rate-determining step is the nucleophilic attack, not the departure of the leaving group.[4] Therefore, the most electronegative halogens are better at activating the ring towards attack.

  • Causality: A highly electronegative leaving group (like Fluorine) makes the ipso-carbon more electrophilic and better able to accommodate the initial nucleophilic attack.[5] The C-F bond is strong, but its cleavage occurs in the fast, second step after the energy barrier of Meisenheimer complex formation has been overcome.

  • Solution: If your reaction is sluggish, switching to a fluoro-substituted analog of your substrate can dramatically increase the reaction rate.

Leaving GroupRelative Reactivity in SNArRationale
-F HighestHigh electronegativity strongly activates the ring for the rate-determining nucleophilic attack.[6][9]
-NO₂ HighExcellent electron-withdrawing group and a good leaving group.
-Cl ModerateLess activating than -F.[9]
-Br ModerateSimilar to -Cl.[9]
-I LowestLeast electronegative halogen, provides the least activation for the initial attack.[4][9]

Q3: My starting materials are fine, but the reaction still won't proceed at room temperature. What should I adjust?

A3: Many SNAr reactions require thermal energy to overcome the activation barrier. Additionally, the choice of solvent is absolutely critical for success.

  • Temperature:

    • Action: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS at set intervals (e.g., 50 °C, 80 °C, reflux). Many reactions that are dormant at room temperature proceed smoothly with heating.[6]

  • Solvent Choice:

    • Causality: SNAr reactions involving anionic nucleophiles proceed much faster in polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile).[10][11] These solvents are excellent at solvating the cation (e.g., Na⁺, K⁺) of the nucleophile salt but poorly solvate the anion. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (e.g., water, ethanol) form a strong hydrogen-bonding cage around the anionic nucleophile, stabilizing it and drastically reducing its nucleophilicity.[12]

    • Action: If you are using a protic or nonpolar solvent, switch to a dry, polar aprotic solvent.

Solvent ClassExamplesEffect on SNAr RateRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHighly Favorable Solvates cation, leaves anion "naked" and reactive.[3][10]
Polar Protic H₂O, EtOH, MeOHHighly Unfavorable Solvates and deactivates the anionic nucleophile via H-bonding.[12][13]
Nonpolar Toluene, HexaneUnfavorable Poor solubility of ionic nucleophiles.
Issue 2: My reaction is messy. I see multiple spots on my TLC plate, and the yield of the desired product is low.

This points towards side reactions, degradation, or di-substitution.

Q4: What are the most common side reactions, and how can I minimize them?

A4: Side reactions can be a significant source of yield loss. Here are the most common culprits:

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) with a strong base, the deprotonated solvent can compete with your intended nucleophile.

    • Solution: Always use a non-reactive, polar aprotic solvent as recommended above.[6]

  • Di-substitution or Poly-substitution: If your substrate has multiple leaving groups, you may see products where more than one has been displaced.

    • Solution: To favor mono-substitution, use a stoichiometric amount (1.0 to 1.1 equivalents) of your nucleophile. Adding the nucleophile slowly at a lower temperature can also improve selectivity.

  • Degradation of Starting Material or Product: Highly activated aromatic systems or sensitive functional groups can be susceptible to decomposition under harsh conditions (strong base, high heat).

    • Solution: Try running the reaction at a lower temperature for a longer period. Use a milder base if possible (e.g., K₂CO₃ instead of NaH). Ensure your reaction is performed under an inert atmosphere (N₂ or Ar) if your reagents are sensitive to air or moisture.

  • Steric Hindrance: If your nucleophile or the area around the leaving group is sterically bulky, the reaction rate can be significantly reduced, allowing side reactions to become more prominent.[14][15][16]

    • Solution: If possible, choose a less hindered nucleophile or substrate. Increased reaction temperature may be required to overcome steric barriers.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing low-yield SNAr reactions.

Troubleshooting_Workflow Figure 2: SNAr Troubleshooting Workflow decision decision solution solution start Low Yield Observed check_activation Check Ring Activation: Are strong EWGs ortho/para to the leaving group? start->check_activation no_activation No / Meta EWG check_activation->no_activation No yes_activation Yes check_activation->yes_activation Yes check_lg Evaluate Leaving Group: Is it a halide? poor_lg Cl, Br, I check_lg->poor_lg No (Cl, Br, I) good_lg F check_lg->good_lg Yes (F) check_solvent Analyze Solvent: Is it a dry, polar aprotic solvent (DMSO, DMF, MeCN)? bad_solvent No check_solvent->bad_solvent No good_solvent Yes check_solvent->good_solvent Yes check_temp Review Temperature: Is the reaction heated? no_heat No check_temp->no_heat No yes_heat Yes check_temp->yes_heat Yes check_side_reactions Investigate Side Products: Is the TLC/LC-MS messy? yes_messy Yes check_side_reactions->yes_messy Yes success Yield Improved check_side_reactions->success No (Clean) sol_activation Use more activated substrate or consider alternative chemistry. no_activation->sol_activation yes_activation->check_lg sol_lg Switch to fluoro- substituted substrate. poor_lg->sol_lg good_lg->check_solvent sol_solvent Switch to dry DMSO, DMF, or MeCN. bad_solvent->sol_solvent good_solvent->check_temp sol_temp Increase temperature systematically (e.g., 50, 80, 120 °C). no_heat->sol_temp yes_heat->check_side_reactions sol_side_reactions Optimize stoichiometry, use milder base, run at lower temp for longer. yes_messy->sol_side_reactions sol_lg->success sol_solvent->success sol_temp->success sol_side_reactions->success

Caption: A step-by-step workflow for diagnosing and solving low-yield SNAr reactions.

Experimental Protocol: A General Guide for SNAr Optimization

This protocol provides a starting point for the reaction between 4-fluoronitrobenzene and a generic amine nucleophile. It should be adapted based on the specific reactivity of your substrates.

Objective: Synthesize N-alkyl-4-nitroaniline.

Materials:

  • 4-Fluoronitrobenzene (1.0 eq)

  • Primary/Secondary Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add potassium carbonate (2.0 eq) and the amine (1.1 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a concentration of approximately 0.5 M with respect to the limiting reagent (4-fluoronitrobenzene).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Substrate Addition: Add 4-fluoronitrobenzene (1.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80 °C. The crimson color of the Meisenheimer complex may be observed.[17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Take an aliquot, quench it with water, extract with ethyl acetate, and spot the organic layer on the TLC plate. Look for the consumption of the 4-fluoronitrobenzene spot.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Parameter Interdependence

Optimizing an SNAr reaction requires understanding that all parameters are interconnected. A change in one variable may necessitate changes in others.

Parameter_Interdependence Figure 3: Interdependence of SNAr Parameters Substrate Substrate (Activation, LG) Conditions Conditions (Temp, Base) Substrate->Conditions Poor activation needs more heat Yield Yield & Purity Substrate->Yield Determines feasibility Nucleophile Nucleophile (Strength, Sterics) Nucleophile->Conditions Weak nucleophile needs stronger base Nucleophile->Yield Drives reaction Solvent Solvent (Polarity) Solvent->Nucleophile Protic solvents deactivate Nu⁻ Solvent->Yield Enables reactivity Conditions->Substrate High temp can degrade substrate Conditions->Yield Controls rate

Caption: Key parameters in an SNAr reaction are highly interdependent.

References

Technical Support Center: Addressing Aqueous Solubility Challenges of 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Octylamino)pyridine is a substituted pyridine derivative recognized for its role as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial agents like octenidine, and for its own potential biological activities.[1][2] Its structure, which combines a basic pyridine head with a long, lipophilic octyl tail, presents a significant challenge for formulation scientists: poor aqueous solubility.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and overcome the solubility limitations of this compound in aqueous solutions. We will explore the physicochemical properties of the compound and provide a tiered, logic-driven approach to solubility enhancement, complete with step-by-step protocols and the scientific rationale behind them.

Section 1: Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in designing an effective solubilization strategy. The long C8 alkyl chain imparts significant hydrophobicity, while the pyridine nitrogen provides a handle for pH-dependent solubility modification.

PropertyValueSource / Comment
Molecular Formula C₁₃H₂₂N₂[1][2][3]
Molecular Weight 206.33 g/mol [1][2][3]
Appearance Light to dark brown solid[1][2]
Melting Point 70-73 °C[1][2][3]
Predicted pKa ~8.32[2][3] (Refers to the conjugate acid, Py-NH₂⁺-R)
LogP 2.28 (at pH 7)[2] (Indicates moderate lipophilicity)
Aqueous Solubility Poor / Very LowInferred from structure and LogP.
Organic Solubility Soluble in chloroform, methanol, ethanol.[1][2][3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water (pH 7)? A: The primary reason is its molecular structure. The long, nonpolar octyl chain (-(CH₂)₇CH₃) is highly hydrophobic, making the molecule resistant to dissolving in polar water.[1] At neutral pH, the pyridine ring is largely uncharged, and the molecule as a whole behaves like a lipophilic, or "grease-ball," compound.

Q2: Can I dissolve it by heating the water? A: While heating can slightly increase the solubility of most compounds, it is unlikely to be sufficient for this compound to achieve a meaningful concentration in water. Given its melting point of 70-73°C, you may simply melt the compound into an insoluble oil phase rather than dissolving it.

Q3: What is the most straightforward method to try first for solubilization? A: pH adjustment is the most direct and effective initial strategy. This compound is a weak base. By lowering the pH of the aqueous solution with a suitable acid, you can protonate the pyridine nitrogen. The resulting cationic salt (an ammonium compound) is significantly more polar and thus more water-soluble.[5]

Q4: What pH should I target to dissolve this compound? A: To ensure at least 99% of the compound is in its soluble, protonated (ionized) form, you should aim for a pH that is at least 2 units below its pKa. Given the predicted pKa of ~8.32 for the conjugate acid, a target pH of ≤ 6.3 is recommended.[2][3] A pH of 4-5 is often a practical starting point for creating stock solutions.

Q5: Are there alternatives if pH adjustment is not suitable for my experiment? A: Yes. If the required acidic pH is incompatible with your experimental system, you can explore other formulation strategies. The most common alternatives include using co-solvents (like ethanol or PEG 400), surfactants to form micelles, or cyclodextrins to form inclusion complexes.[6][7] Each of these is detailed in the Troubleshooting section below.

Section 3: Troubleshooting & Step-by-Step Protocols

This section provides a tiered approach to systematically address solubility issues. Start with Tier 1 and proceed to the next tier only if the previous one is unsuccessful or unsuitable for your application.

Tier 1: Solubilization by pH Adjustment

Principle of Causality: Weakly basic drugs exhibit pH-dependent solubility, with higher solubility at lower pH values.[8][9] By adding an acid, we shift the equilibrium towards the protonated, cationic form of this compound. This charged species interacts favorably with polar water molecules, dramatically increasing solubility. The relationship between pH, pKa, and the ratio of ionized to unionized species is described by the Henderson-Hasselbalch equation.

Experimental Protocol: Preparing a 10 mM Acidic Stock Solution

  • Weigh Compound: Weigh out 2.06 mg of this compound (MW = 206.33 g/mol ) for a final volume of 1 mL.

  • Add Vehicle (Partial): Add approximately 0.8 mL of purified water to the vial. The compound will likely remain as an insoluble solid or oily residue.

  • Acidification: Prepare a 1 M stock solution of hydrochloric acid (HCl). Add the 1 M HCl dropwise (typically 1-5 µL) to the suspension while vortexing or stirring.

  • Observe Dissolution: Continue adding acid until the solution becomes completely clear. This indicates that the this compound has been converted to its soluble hydrochloride salt.

  • pH Check (Optional but Recommended): Use a calibrated pH meter or pH paper to check that the final pH is in the desired range (e.g., pH 4-6).

  • Final Volume Adjustment: Add purified water to bring the final volume to exactly 1.0 mL.

  • Storage: Store the stock solution as appropriate for your experimental needs, typically at 4°C for short-term use or -20°C for long-term storage.

Troubleshooting pH Adjustment:

  • Precipitation upon dilution: If the acidic stock is diluted into a neutral buffer (e.g., PBS pH 7.4), the compound may precipitate. This is expected if the final concentration exceeds its solubility limit at the new, higher pH. To avoid this, ensure the final concentration in the neutral buffer is very low or consider using a co-solvent approach (Tier 2).

  • Acid Incompatibility: If HCl is not suitable, other organic acids like citric acid or tartaric acid can be used as pH modifiers.[10]

Logical Workflow for pH Adjustment

ph_adjustment_workflow start Start: Insoluble This compound in H2O add_acid Add acid (e.g., 1M HCl) dropwise with mixing start->add_acid check_sol Is the solution clear? add_acid->check_sol end_fail Failure: Re-evaluate concentration or method add_acid->end_fail If excess acid is needed and pH is too low check_sol->add_acid No adjust_vol Adjust to final volume with H2O check_sol->adjust_vol Yes end_ok Success: Solubilized Stock Solution adjust_vol->end_ok advanced_methods_workflow start Is pH adjustment unsuitable for the experimental system? check_toxicity Is excipient toxicity a concern for the assay (e.g., cell-based)? start->check_toxicity Yes cosolvent Tier 2: Use Co-solvents (Ethanol, PG, PEG 400) surfactant Tier 3: Use Surfactants (e.g., Polysorbate 80) check_concentration Is a high drug concentration required? surfactant->check_concentration cyclodextrin Tier 4: Use Cyclodextrins (e.g., HP-β-CD) check_toxicity->cosolvent No (e.g., in vitro assay) check_toxicity->surfactant Yes (e.g., in vivo study) check_concentration->surfactant No check_concentration->cyclodextrin Yes

References

common side reactions in the synthesis of N-alkylated pyridinium salts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Alkylated Pyridinium Salts

Welcome to the technical support center for the synthesis of N-alkylated pyridinium salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols, all grounded in mechanistic principles to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the N-alkylation of pyridines, providing causative explanations and actionable solutions.

Q1: I am observing a very low yield or no formation of my desired pyridinium salt. What are the likely causes and how can I improve the outcome?

A1: Low or negligible yields in pyridinium salt synthesis, a classic example of the Menschutkin reaction, can often be traced back to several key factors related to reactivity and reaction conditions.

  • Insufficient Reaction Time or Temperature: The N-alkylation of pyridines can be slow, particularly with less reactive starting materials.

    • Causality: The reaction is a bimolecular nucleophilic substitution (SN2), and its rate is dependent on the concentration of both the pyridine and the alkylating agent, as well as the temperature. Insufficient thermal energy may not be enough to overcome the activation energy barrier.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or NMR). If the reaction is stalling, consider increasing the temperature or prolonging the reaction time. For instance, refluxing the reaction mixture is a common strategy to drive the reaction to completion.[1][2] However, be aware that excessively high temperatures can lead to product decomposition.[3]

  • Poor Leaving Group on the Alkylating Agent: The efficiency of the SN2 reaction is highly dependent on the ability of the leaving group to depart.

    • Causality: A good leaving group is a weak base that can stabilize the negative charge it acquires upon leaving. The reactivity trend for common halide leaving groups is I⁻ > Br⁻ > Cl⁻.

    • Solution: If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding alkyl iodide.[3][4] Alternatively, employing an alkylating agent with an excellent leaving group, such as a triflate (OTf) or tosylate (OTs), can dramatically increase the reaction rate.[3]

  • Steric Hindrance: Bulky substituents on either the pyridine ring (especially at the 2- and 6-positions) or on the alkylating agent can sterically hinder the approach of the nucleophilic nitrogen to the electrophilic carbon.[3][5]

    • Causality: The SN2 reaction proceeds through a backside attack on the electrophilic carbon. Steric bulk around the reaction centers makes this approach more difficult, increasing the activation energy.

    • Solution: For sterically hindered substrates, prolonged reaction times and higher temperatures are often necessary.[3][4] If possible, select starting materials with less steric bulk.

  • Reduced Nucleophilicity of the Pyridine: The electronic nature of substituents on the pyridine ring significantly impacts the nucleophilicity of the nitrogen atom.

    • Causality: Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[4][5]

    • Solution: For pyridines bearing electron-withdrawing groups, you may need to employ more forceful reaction conditions, such as higher temperatures, longer reaction times, or a more reactive alkylating agent (e.g., an alkyl iodide or triflate).[4]

Q2: My final product is impure, containing unreacted starting materials. How can I effectively purify my pyridinium salt?

A2: The purification of pyridinium salts is crucial for obtaining accurate characterization and for downstream applications. The method of choice depends on the physical properties of your product and the nature of the impurities.

  • Crystallization: This is the most common and often the most effective method for purifying solid pyridinium salts.[3]

    • Protocol: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product, which may be an oil or a solid, can then be dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly. Alternatively, an anti-solvent can be added to induce crystallization. Common solvent systems for recrystallization include ethanol/ether, acetone, or isopropanol/ether.[2][6] For compounds contaminated with starting materials, multiple crystallizations may be necessary.[2][6]

  • Washing/Trituration: If the pyridinium salt is a solid and the starting materials are liquids or soluble in a specific solvent in which the product is not, washing or triturating the crude product can be very effective.

    • Protocol: After removing the reaction solvent, add a solvent in which the starting materials are soluble but the product is not (e.g., diethyl ether, ethyl acetate). Stir the suspension vigorously (trituration), then collect the solid product by filtration and wash it with the same solvent.

Q3: I've observed the formation of an unexpected byproduct. What are the common side reactions in N-alkylation of pyridines?

A3: While N-alkylation is the primary desired reaction, several side reactions can occur, leading to the formation of byproducts. Understanding these pathways is key to mitigating them.

  • Elimination (E2) Reaction: This is a common side reaction when using secondary and especially tertiary alkyl halides.[4][7]

    • Causality: Pyridine, being a base, can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene in a concerted E2 elimination pathway. This competes with the SN2 nucleophilic substitution. Tertiary alkyl halides are particularly prone to elimination.[7]

    • Mitigation: To favor substitution over elimination, use the least sterically hindered base possible for the reaction conditions (if a base is required beyond the pyridine substrate itself). Using a primary alkyl halide if the molecular design allows is the most effective way to avoid this side reaction. Lowering the reaction temperature can also favor the SN2 pathway.

  • C-Alkylation: Although the nitrogen atom is the most nucleophilic site, under certain conditions, alkylation can occur on the carbon atoms of the pyridine ring.

    • Causality: This is generally not a major issue in standard Menschutkin reactions. However, under radical conditions (e.g., Minisci reaction) or with highly reactive organometallic reagents (like organolithiums), C-alkylation can become a significant pathway.[8][9][10]

    • Mitigation: Stick to standard SN2 conditions (alkyl halide, appropriate solvent) to ensure selective N-alkylation. Avoid conditions that promote radical formation or the use of strongly basic organometallic reagents unless C-alkylation is the desired outcome.

  • Product Decomposition: Pyridinium salts, while generally stable, can decompose at elevated temperatures.[3]

    • Causality: The thermal stability of the pyridinium salt depends on its structure and the counter-ion. High temperatures can lead to various decomposition pathways.

    • Mitigation: Avoid excessively high reaction temperatures. It is crucial to find an optimal temperature that provides a good reaction rate without causing significant degradation of the product.[3] Monitoring the reaction for the appearance of degradation byproducts by TLC or LC-MS is recommended.

Frequently Asked Questions (FAQs)

Q4: How does the choice of solvent affect the N-alkylation reaction?

A4: The solvent plays a critical role in the Menschutkin reaction. The rate of reaction is significantly influenced by the solvent's polarity. Polar aprotic solvents such as acetonitrile, DMF, or DMSO are often good choices as they can solvate the transition state, which has a developing charge separation, more effectively than nonpolar solvents, thus accelerating the reaction.[4] The choice of solvent can also influence the solubility of the starting materials and the resulting pyridinium salt. In some cases, running the reaction neat (without solvent) or in a minimal amount of solvent can be effective. The effect of the solvent on the chemical shift in NMR can also be significant, which is an important consideration for reaction monitoring and product characterization.[11][12]

Q5: I am working with a 2-hydroxypyridine. Why am I getting a mixture of N-alkylated and O-alkylated products?

A5: 2-Hydroxypyridines exist in tautomeric equilibrium with their 2-pyridone form. The corresponding anion, generated upon deprotonation, is an ambident nucleophile, meaning it can react with an electrophile at two different sites: the nitrogen or the oxygen.[13] This leads to a mixture of N-alkylated (2-pyridone) and O-alkylated (2-alkoxypyridine) products.[5][13][14]

  • Controlling Selectivity: The ratio of N- to O-alkylation is highly dependent on the reaction conditions:

    • Counter-ion and Solvent: In general, polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while polar protic solvents (e.g., ethanol) can favor N-alkylation through hydrogen bonding.

    • Base and Alkylating Agent: The choice of base and the nature of the alkylating agent (hard vs. soft electrophile) also play a crucial role in directing the selectivity.

Q6: Can I use tertiary alkyl halides for the N-alkylation of pyridine?

A6: It is generally not advisable to use tertiary alkyl halides for the N-alkylation of pyridines under standard SN2 conditions. The reaction is highly likely to proceed via an E2 elimination pathway, yielding an alkene as the major product.[4][7] The steric hindrance of the tertiary carbon makes the SN2 backside attack extremely difficult, while the pyridine can readily act as a base to abstract a β-proton.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl Pyridinium Bromides

This protocol provides a general method for the synthesis of simple N-alkylated pyridinium salts.

Materials:

  • Pyridine (or substituted pyridine) (1.0 eq)

  • Alkyl bromide (1.2 - 1.4 eq)

  • Anhydrous ethanol or acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the pyridine (1.0 eq) in a minimal amount of anhydrous ethanol or acetonitrile.

  • To this solution, add the corresponding alkyl bromide (1.2 - 1.4 eq).[2]

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The reaction progress can be monitored by TLC.[2][3]

  • After the reaction is complete (as indicated by the consumption of the starting pyridine), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes cloudy. Allow the solution to cool to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizing Reaction Pathways

Diagram 1: N-Alkylation vs. E2 Elimination Side Reaction

This diagram illustrates the competition between the desired SN2 pathway for N-alkylation and the common E2 elimination side reaction.

G cluster_reactants Reactants cluster_products Potential Products Py Pyridine N_Alk N-Alkylated Pyridinium Salt (Desired Product) Py->N_Alk SN2 Pathway (Nucleophilic Attack) Alkene Alkene (Side Product) Py->Alkene E2 Pathway (Base Abstraction) AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alk AlkylHalide->Alkene

Caption: Competing SN2 and E2 pathways in pyridine alkylation.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in pyridinium salt synthesis.

G start Low Yield Observed q1 Is the reaction complete? (Check via TLC/NMR) start->q1 sol1 Increase reaction time and/or temperature q1->sol1 No q2 Is the alkylating agent reactive enough? (e.g., using R-Cl) q1->q2 Yes end Yield Improved sol1->end sol2 Switch to a better leaving group (R-Br, R-I, or R-OTf) q2->sol2 No q3 Are there significant steric hindrances? q2->q3 Yes sol2->end sol3 Prolong reaction time and increase temperature q3->sol3 Yes q4 Is the pyridine deactivated by electron-withdrawing groups? q3->q4 No sol3->end sol4 Use a more reactive alkylating agent q4->sol4 Yes q4->end No sol4->end

Caption: A troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Catalyst Deactivation in 4-(Octylamino)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Catalysis

The synthesis of 4-(octylamino)pyridine, a key intermediate in pharmaceutical and materials science, predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2] This transformation enables the efficient formation of a crucial C–N bond between an aryl halide (e.g., 4-chloropyridine) and octylamine. The heart of this reaction is the palladium catalyst, typically a Pd(0) species complexed with phosphine ligands.[3] However, the efficiency, reproducibility, and economic viability of this synthesis are frequently challenged by the phenomenon of catalyst deactivation.

This guide provides researchers, scientists, and process chemists with a dedicated troubleshooting resource. It is structured in a question-and-answer format to directly address common issues related to catalyst deactivation, offering diagnostic procedures and actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs): Understanding the Basics

Q1: What is a typical catalyst system for this compound synthesis?

A state-of-the-art catalyst system for this amination is a homogeneous palladium source, such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), combined with a sterically hindered, electron-rich phosphine ligand.[2] Common ligands include those from the Buchwald ligand family (e.g., XPhos, BrettPhos) or chelating phosphines like Xantphos. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.[2][4]

Q2: What are the immediate signs of catalyst deactivation in my reaction?

The symptoms of a failing catalyst are often conspicuous and directly impact process outcomes. Key indicators include:

  • Decreased Reaction Rate: A noticeable slowdown in the consumption of starting materials compared to established benchmarks.[5]

  • Incomplete Conversion: The reaction stalls, leaving a significant amount of unreacted 4-chloropyridine or octylamine, even after extended reaction times or heating.[5]

  • Low Product Yield: The isolated yield of this compound is substantially lower than expected.

  • Formation of Byproducts: An increase in side reactions, such as hydrodehalogenation of the 4-chloropyridine (forming pyridine) or homocoupling of the starting materials, may be observed.[6]

Q3: What are the underlying chemical reasons my catalyst is dying?

Catalyst deactivation in palladium-catalyzed aminations is rarely due to a single cause. It typically falls into one of four primary mechanisms:

  • Poisoning: This is a rapid and often irreversible deactivation caused by strong binding of a substance to the palladium's active sites, blocking them from the catalytic cycle.[5] The pyridine nitrogen in the product itself is a known coordinating agent and can act as a poison.[7][8]

  • Fouling (or Coking): The deposition of insoluble organic or polymeric materials on the catalyst surface (in heterogeneous systems) or the formation of insoluble palladium complexes (in homogeneous systems).

  • Thermal Degradation: High reaction temperatures can cause decomposition of the phosphine ligands or, in the case of supported catalysts, sintering (aggregation) of palladium nanoparticles, which reduces the active surface area.[9]

  • Leaching (Heterogeneous Catalysts): The dissolution of the active palladium metal from its solid support into the reaction medium.[10][11] This is a common issue for supported catalysts like Pd/C.

Troubleshooting Guide: From Symptom to Solution

This section provides a logical framework for diagnosing and resolving specific catalyst deactivation issues encountered during the synthesis of this compound.

Scenario 1: My reaction worked before, but now it's completely dead. The yield is near zero.

Primary Suspect: Acute Catalyst Poisoning

This type of catastrophic failure often points to a newly introduced impurity in the starting materials or solvent.

  • Q: Have you opened a new bottle of reagent?

    • A: Reagents like octylamine can contain trace impurities that are potent catalyst poisons, particularly sulfur compounds (thiols, sulfides) from their own synthesis. Even at ppm levels, these can kill a palladium catalyst. The purity of amines is exceedingly important for this reason.[12]

    • Action:

      • Test Reagent Purity: Analyze the octylamine and 4-chloropyridine feedstocks via Gas Chromatography-Mass Spectrometry (GC-MS) to screen for common poisons.

      • Purify Reagents: If impurities are found, purify the amine by distillation or filtration through a bed of activated alumina. Solvents should be freshly distilled from an appropriate drying agent.

  • Q: Are you using an appropriate ligand-to-palladium ratio?

    • A: Amines can compete with the phosphine ligand for coordination to the palladium center, leading to catalyst deactivation.[12] The product, this compound, is also a pyridine derivative, which are known to coordinate strongly to palladium and inhibit catalytic activity.[7][8]

    • Action:

      • Increase Ligand Loading: It is often beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 1.5:1) than stoichiometric. This ensures the palladium center remains saturated with the desired phosphine, preventing displacement by the amine or product.[12]

Scenario 2: My reaction starts well but slows down and never reaches full conversion.

Primary Suspect: Gradual Poisoning or Inhibitory Effects

This behavior suggests a process where the deactivating species is generated during the reaction or is present in a low enough concentration to cause gradual deactivation.

  • Q: Is your reaction mixture turning dark or forming precipitates?

    • A: The formation of dark, insoluble materials often indicates the precipitation of inactive palladium species, commonly known as "palladium black." This can happen if the phosphine ligand is not robust enough to stabilize the Pd(0) species throughout the entire catalytic cycle.

    • Action:

      • Switch to a More Robust Ligand: Employ a more sterically bulky and electron-rich phosphine ligand. Ligands like XPhos or BrettPhos are specifically designed to promote the final reductive elimination step and prevent the formation of off-cycle, inactive palladium complexes.[13]

      • Ensure Anhydrous/Anaerobic Conditions: Oxygen can oxidize both the phosphine ligand (to phosphine oxide) and the Pd(0) catalyst, leading to decomposition.[6] Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and with properly dried solvents and reagents.

  • Q: Does the reaction temperature exceed 110 °C?

    • A: While heat can accelerate the reaction, excessive temperatures can lead to the thermal decomposition of phosphine ligands and the palladium complex itself.[9]

    • Action:

      • Optimize Temperature: Run a temperature screen (e.g., 80 °C, 90 °C, 100 °C) to find the minimum temperature required for an efficient reaction rate. Modern, highly active catalyst systems often allow for lower reaction temperatures.[2]

Scenario 3: I am using a recycled heterogeneous catalyst (e.g., Pd/C), and its activity drops with each run.

Primary Suspect: Leaching or Irreversible Fouling

Heterogeneous catalysts are prone to physical and chemical changes that reduce their efficacy over time.

  • Q: Have you analyzed the filtrate of your reaction?

    • A: Palladium can leach from the support into the solution, where it may or may not be the active catalytic species.[10][11] If the leached palladium is the true catalyst, its loss from the support will naturally decrease activity in subsequent runs.

    • Action:

      • Perform a Hot Filtration Test: Run the reaction for a short period (e.g., 20% conversion), then quickly filter the hot solution to remove the solid catalyst. If the reaction continues to progress in the filtrate, it confirms that the active catalyst is a soluble, leached palladium species.

      • Quantify Leaching: Use Inductively Coupled Plasma (ICP-MS) to measure the palladium content in the reaction solution and on the spent catalyst to quantify the extent of leaching.

  • Q: What does the spent catalyst look like?

    • A: Visual changes or analysis via techniques like Scanning Electron Microscopy (SEM) can reveal fouling by organic residues.

    • Action:

      • Implement a Regeneration Protocol: A common method to remove organic foulants is a solvent wash followed by careful calcination (heating under air or oxygen) to burn off carbonaceous deposits. However, conditions must be carefully controlled to avoid thermal sintering of the palladium particles. An alternative is oxidative leaching with a mild agent to dissolve and redeposit the palladium.[14][15]

Visualization of Troubleshooting & Mechanisms

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing the root cause of catalyst deactivation based on the primary symptom observed.

G start Problem Observed low_yield Low / No Yield start->low_yield slow_rate Slow Reaction Rate start->slow_rate incomplete_conv Incomplete Conversion start->incomplete_conv poisoning Acute Poisoning low_yield->poisoning gradual_deact Gradual Deactivation slow_rate->gradual_deact incomplete_conv->gradual_deact thermal Thermal Degradation incomplete_conv->thermal leaching Leaching / Fouling (Heterogeneous) incomplete_conv->leaching If Recycled check_reagents Check Reagent Purity (GC-MS) poisoning->check_reagents check_ratio Check Ligand/Pd Ratio poisoning->check_ratio check_ligand Use More Robust Ligand gradual_deact->check_ligand check_conditions Ensure Inert Conditions gradual_deact->check_conditions check_temp Optimize Temperature thermal->check_temp hot_filtration Perform Hot Filtration Test leaching->hot_filtration regenerate Regenerate Catalyst leaching->regenerate

Caption: A decision tree for troubleshooting catalyst deactivation.

Mechanism of Product Inhibition (Poisoning)

This diagram illustrates how the pyridine nitrogen of the product can coordinate to the Pd(0) center, creating a stable, off-cycle complex that inhibits the crucial oxidative addition step.

G Pd_L2 L₂Pd(0) (Active Catalyst) Poisoned_Complex L(Product)Pd(0) (Inactive Complex) Pd_L2->Poisoned_Complex - L Ox_Add Oxidative Addition Pd_L2->Ox_Add + Ar-X Product This compound (Product) Product->Poisoned_Complex Coordinates to Pd Poisoned_Complex->Pd_L2 Reversible Equilibrium

Caption: Product inhibition via coordination to the catalyst.

Summary Data & Protocols

Table 1: Catalyst Deactivation Mechanisms at a Glance
Deactivation ModePrimary SymptomCommon CausesDiagnostic ActionRecommended Solution
Poisoning Sudden, complete loss of activitySulfur or other coordinating impurities in reagents; Product inhibition.GC-MS analysis of starting materials.Purify reagents; Increase ligand:Pd ratio.
Fouling Gradual loss of activity, especially upon recyclingPolymerization of side products; Formation of insoluble Pd species.Visual inspection; SEM of spent catalyst.Solvent wash; Recalculation (controlled); Use more robust ligand.
Thermal Degradation Incomplete conversion; Byproduct formationExcessive reaction temperature.Monitor internal reaction temp; Run temperature screen.Reduce reaction temperature; Choose a more thermally stable ligand.
Leaching Decreasing activity over multiple catalyst cyclesDissolution of Pd from solid support.Hot filtration test; ICP-MS analysis of filtrate.Modify support surface; Consider a homogeneous system for better control.
Protocol 1: Baseline Synthesis of this compound

This protocol is a representative example for a small-scale synthesis.

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 4-chloropyridine (1.0 mmol) and anhydrous toluene (5 mL).

  • Initiation: Add octylamine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

Technical Support Center: Isolating 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the successful work-up and isolation of 4-(Octylamino)pyridine. This document is designed for chemistry professionals engaged in synthesis and drug development. Here, we move beyond simple procedural lists to address the common challenges and nuanced decisions encountered during purification, providing expert insights in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete. What is the best initial step to quench the reaction and prepare for extraction?

The initial quench is critical for deactivating any reactive species and setting the stage for an efficient extraction. The choice of quenching agent depends on the reaction's nature, but a common and effective starting point for syntheses like the nucleophilic substitution of 4-chloropyridine with octylamine is to cool the reaction mixture to room temperature and cautiously add an aqueous solution.

Recommended Protocol & Rationale:

  • Cooling: Allow the reaction vessel to cool to ambient temperature. Quenching an exothermic reaction at high temperature can lead to uncontrolled side reactions or boiling of the quenching solution.

  • Aqueous Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a moderately basic solution like sodium carbonate (Na₂CO₃).[1]

    • Expertise & Experience: Why not just water? Your product, this compound, is a basic amine. Using a basic quench ensures the molecule remains in its neutral, "freebase" form, which is crucial for its solubility in common organic extraction solvents. Using an acidic quench at this stage would protonate your product, forming a salt and pulling it into the aqueous layer, which is generally undesirable unless performing a specific acid-based purification wash.

    • Trustworthiness: This step also neutralizes any acidic byproducts, such as the hydrochloride salt that forms if you start from 4-chloropyridine hydrochloride.[1] A patent describing a similar synthesis adjusts the pH to approximately 7 with hot aqueous sodium carbonate before extraction.[1]

Q2: I'm performing a liquid-liquid extraction. Which organic solvent should I choose, and what do I do if an emulsion forms?

The choice of solvent is a balance between maximizing product recovery and minimizing impurity co-extraction. For this compound, its dual nature—a polar aminopyridine head and a long, nonpolar octyl tail—makes it soluble in a range of solvents.

Solvent Selection Table

SolventProConBest For...
Ethyl Acetate (EtOAc) Good solvency for the product, easily removed under vacuum, less dense than water.Can co-extract some polar impurities; susceptible to hydrolysis under strong acid/base.General-purpose first choice for extraction. A described industrial synthesis uses EtOAc.[1]
Dichloromethane (DCM) Excellent solvency, denser than water (can simplify extractions).Higher boiling point than EtOAc, potential environmental/health concerns.Cases where product solubility in EtOAc is poor or when stubborn emulsions form with other solvents.
Chloroform (CHCl₃) Similar to DCM, with good solvency for aminopyridines.[2][3]Similar health and environmental concerns as DCM.An alternative to DCM with similar properties.

Troubleshooting Emulsions:

Emulsions are a common frustration, often caused by insoluble particulates or compounds that act as surfactants.

  • The Causality: The amphiphilic nature of this compound itself can contribute to emulsion formation.

  • The Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often breaks the emulsion.

    • Filtration: If the emulsion is caused by solid particulates, filter the entire mixture through a pad of Celite® (diatomaceous earth).

    • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.

Purification Workflow

The following diagram outlines the general decision-making process for isolating pure this compound after the initial quench and extraction.

Workup_Flowchart A Crude Reaction Mixture (Post-Quench) B Liquid-Liquid Extraction (e.g., EtOAc / aq. NaHCO3) A->B C Separate Layers B->C D Aqueous Layer (Back-extract with EtOAc) C->D Contains product? [No] Discard [Yes] E Combined Organic Layers C->E D->E F Wash with Brine E->F G Dry over Na2SO4 or MgSO4 F->G H Filter and Concentrate (Rotary Evaporation) G->H I Crude Product H->I J Assess Purity (TLC, NMR, LC-MS) I->J K High Purity? (>95%) J->K L Final Product K->L Yes M Purification Required K->M No N Column Chromatography (Silica Gel, Hexane/EtOAc) M->N Oily or multiple spots O Recrystallization (e.g., Heptane/EtOAc) M->O Crystalline solid with minor impurities N->L O->L

References

Technical Support Center: A Researcher's Guide to 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Octylamino)pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. As Senior Application Scientists, we have compiled this information to address common questions and potential challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) - Quick Navigation

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Compound Identification and Properties

What is this compound and what are its common uses?

This compound, also known as N-octyl-4-pyridinamine, is a substituted pyridine derivative with the chemical formula C₁₃H₂₂N₂.[1] Its structure consists of a pyridine ring with an octylamino group attached at the fourth position.[1] This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antimicrobial agent octenidine.[1][2] The octyl group enhances its lipophilicity, which allows for better penetration of biological membranes.[2] Beyond its role as a precursor, preliminary research has explored its potential antimicrobial, anticancer, and neuroprotective properties.[1][3] It also serves as a building block in chemical synthesis for creating other complex heterocyclic compounds.[2]

What are the key physical and chemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for its safe handling and use in experiments.

PropertyValueSource
Molecular Formula C₁₃H₂₂N₂[2][4]
Molecular Weight 206.33 g/mol [2][4]
Appearance Light brown to dark brown solid[1][2]
Melting Point 70-73 °C[1][2][4]
Boiling Point 327.3 °C (Predicted)[1][2][4]
Solubility Slightly soluble in chloroform and methanol[1][2][4]

Safety and Handling

What are the primary hazards associated with this compound?

This compound is classified under GHS07 (Harmful) and presents several hazards that necessitate careful handling.[2] The primary risks include:

  • Skin Irritation: Causes skin irritation (H315).[5][6]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[5][6]

  • Respiratory Irritation: May cause respiratory irritation (H335).[5][6]

  • Harmful if Swallowed: Harmful if swallowed (H302).[5][6]

  • Harmful if Inhaled: Harmful if inhaled (H332).[5][6]

It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive understanding of all potential hazards before working with this compound.[5][7]

What Personal Protective Equipment (PPE) is required when handling this compound?

Due to the identified hazards, a stringent PPE protocol is mandatory. The rationale for each piece of equipment is to provide a barrier against potential exposure routes.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[8][9] Latex gloves are not recommended.[8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[5]

  • Eye Protection: Chemical splash goggles are essential to protect against splashes that could cause serious eye irritation.[8][9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][9]

  • Lab Coat: A standard laboratory coat must be worn to protect your clothing and skin from contamination.[8][10]

  • Respiratory Protection: All handling of this compound solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[5][7]

What are the best practices for storing this compound?

Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.

  • Container: Keep the compound in a tightly closed, properly labeled container.[8][12][13]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][10][11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[8][11][14]

  • Environment: Some sources recommend storage under an inert atmosphere at room temperature or refrigerated (4°C) and protected from light.[5] Always refer to the supplier's specific storage recommendations.

Emergency Procedures

What should I do in case of accidental skin or eye contact?

Immediate and proper first aid is critical to mitigate harm from exposure. Always have the Safety Data Sheet readily available for emergency responders.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][7] Remove contaminated clothing and wash it before reuse.[13][15] If skin irritation persists, consult a physician.[5][7]

  • Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[5][7]

  • Inhalation: Move the person to fresh air.[5][7] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[5][7] Never give anything by mouth to an unconscious person.[5][7] Call a physician or poison control center immediately.[7][15]

How should I handle a spill of this compound?

Prompt and correct spill response is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[7] Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don PPE: Wear the appropriate personal protective equipment as outlined above, including respiratory protection.[7][10]

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust formation.[7] For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[10]

  • Collect Waste: Carefully scoop the swept material or absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.[7][10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Sweep or Absorb) PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report to EHS Dispose->Report

Disposal

How do I properly dispose of this compound waste?

This compound and any materials contaminated with it must be treated as hazardous waste.[16] Improper disposal can harm the environment.

Experimental Protocol: Waste Disposal

  • Waste Segregation: Do not mix this compound waste with other waste streams.[10] Keep it separate from incompatible materials like strong acids or oxidizers.[10]

  • Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, glassware), in a designated, properly sealed, and clearly labeled hazardous waste container.[7][10] The label should clearly identify the contents and associated hazards.[10]

  • Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.[10]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[5][7] Methods such as chemical incineration may be used.[7][16]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal environmental regulations.[11][16] Never pour this compound waste down the drain or dispose of it in regular trash.[11]

Disposal_Pathway cluster_lab In the Laboratory cluster_disposal Disposal Process WasteGen Waste Generation (Unused chemical, contaminated items) Segregate Segregate Waste WasteGen->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store Pickup Arrange Pickup with Licensed Disposal Company Store->Pickup EHS Coordination Transport Transport to Treatment Facility Pickup->Transport Treatment Final Treatment (e.g., Incineration) Transport->Treatment

References

preventing degradation of 4-(Octylamino)pyridine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Octylamino)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this versatile compound during experimental use. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Introduction

This compound is a substituted pyridine derivative with a molecular formula of C13H22N2.[1][2] It is a solid at room temperature, appearing as a light to dark brown substance, and is utilized as a key intermediate in the synthesis of various compounds, including the antimicrobial agent Octenidine.[1][3] The presence of both a pyridine ring and a secondary amine with a long alkyl chain makes the molecule susceptible to specific degradation pathways that can compromise its purity and reactivity. This guide will provide the expertise needed to mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A1: The primary factors leading to the degradation of this compound are exposure to air (oxygen) , light , moisture , and incompatible chemical environments (e.g., strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents).[4] The secondary amine and the electron-rich pyridine ring are the main sites of chemical instability.

Q2: How can I visually identify if my sample of this compound has degraded?

A2: While a pure sample of this compound is typically a light brown solid, significant degradation may be indicated by a noticeable darkening of the material to a dark brown or black tar-like substance. However, visual inspection is not a substitute for analytical purity assessment, as significant degradation can occur without a dramatic color change. Purity should be verified using techniques such as High-Performance Liquid Chromatography (HPLC).[3]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a refrigerator (2-8°C) to minimize thermal degradation.[5] For highly sensitive applications, storage in a desiccator within the refrigerator is also advised to protect against moisture.

Q4: Is this compound sensitive to pH?

A4: Yes. As a pyridine derivative, this compound is basic and will react with acids to form pyridinium salts. While this is not degradation in the traditional sense, it will alter the chemical properties of the compound. In aqueous solutions, the stability of similar compounds like 4-dimethylaminopyridine (DMAP) has been shown to be pH-dependent, with maximum stability observed in the pH range of 2.0 to 3.0.[6] Extreme pH values should be avoided during storage and in reaction conditions where the parent compound is desired.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Inconsistent Reaction Yields or Unexpected Byproducts

Issue: You are using this compound in a reaction and are observing lower than expected yields of your desired product, or you are seeing unexpected spots on your TLC plate or peaks in your GC-MS/LC-MS analysis.

Potential Cause: Degradation of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify the Purity of the Starting Material: Before use, confirm the purity of your this compound stock using a validated analytical method, such as reversed-phase HPLC.[3] A comparison of the chromatogram of a fresh sample with your stock sample can reveal the presence of degradation products.

  • Implement Inert Atmosphere Techniques: The secondary amine in this compound is susceptible to oxidation by atmospheric oxygen. When handling the solid or solutions, use of inert atmosphere techniques such as a glove box or Schlenk line is highly recommended.[6]

    • Protocol for Handling Air-Sensitive Reagents:

      • Dry all glassware in an oven at >125°C overnight and cool under a stream of dry nitrogen or argon.[7]

      • Use septa-sealed flasks and bottles for storing and transferring solutions.

      • For transferring solutions, use a syringe that has been purged with an inert gas. For larger volumes, cannula transfer under positive inert gas pressure is recommended.[8]

  • Protect from Light: Pyridine and its derivatives can be susceptible to photodegradation.[1][4][9] Reactions should be set up in amber glass flasks or flasks wrapped in aluminum foil to exclude light.

  • Solvent Purity: Ensure that all solvents used are anhydrous and deoxygenated. Residual moisture can contribute to hydrolytic degradation, and dissolved oxygen can promote oxidation. Extra-dry solvents are recommended to prevent product degradation that can interfere with experimental results.[10]

Guide 2: Reduced Biological or Chemical Activity

Issue: A previously effective concentration of this compound in your assay is now showing reduced or no activity.

Potential Cause: Degradation of the compound in your stock solution.

Troubleshooting Steps:

  • Stock Solution Stability: Prepare fresh stock solutions of this compound for each experiment, especially if the solvent is protic (e.g., methanol, water). If you must store stock solutions, store them under an inert atmosphere in an opaque vial at -20°C or -80°C.

  • Assess for Oxidative Degradation: The primary degradation pathway for aromatic amines is oxidation.[8] This can lead to the formation of N-oxides and other oxidized species that may be inactive or have altered activity.

    • Proposed Oxidative Degradation Pathway:

      • The secondary amine can be oxidized to a hydroxylamine, which can be further oxidized.

      • The pyridine ring can be oxidized to an N-oxide.[3]

      • Radical-mediated oxidation can lead to polymerization or ring-opening.

  • Analytical Verification: Use LC-MS to analyze your stock solution. Compare the mass spectrum to the expected molecular weight of this compound (206.33 g/mol ).[2] Look for masses corresponding to potential oxidation products (e.g., M+16 for N-oxide or hydroxylamine).

Part 3: Key Degradation Pathways and Prevention

Understanding the likely degradation mechanisms is crucial for prevention.

Oxidative Degradation

The most probable degradation pathway for this compound is oxidation. The secondary amine is susceptible to oxidation, and the pyridine nitrogen can also be oxidized.

Diagram 1: Proposed Oxidative Degradation Pathways

Proposed Oxidative Degradation of this compound A This compound B N-oxide Derivative (Oxidation at Pyridine N) A->B O2 / Peroxides C Hydroxylamine Derivative (Oxidation at Amino N) A->C O2 / Metal Catalysis D Polymerized/Ring-Opened Products C->D Further Oxidation

Caption: Primary oxidative degradation routes for this compound.

Prevention:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (N2 or Ar).[7][11]

  • Antioxidants: For long-term solution storage, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be considered, but its compatibility with downstream applications must be verified.

  • Avoid Oxidizing Agents: Be mindful of incompatible reagents in your reaction mixture.

Photodegradation

Exposure to UV light can provide the energy to initiate degradation reactions. For pyridine compounds, this can lead to the formation of hydroxylated species and even ring-opening to form products like succinic acid.[1][12]

Prevention:

  • Light Protection: Always store this compound in amber vials or containers wrapped in aluminum foil.[13][14]

  • Conduct Experiments in Low Light: Perform experimental manipulations in a fume hood with the sash lowered and minimal ambient light where possible.

Part 4: Analytical Methodologies for Purity Assessment

A reliable analytical method is essential for verifying the purity of this compound and detecting degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of this compound.[3]

Table 1: Example HPLC Method Parameters

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting point and may require optimization for your specific instrumentation and separation needs.

Diagram 2: Experimental Workflow for Stability Assessment

Workflow for Assessing Stability cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Obtain this compound Sample B Prepare Solution in Mobile Phase A->B C Inject on HPLC-UV/MS B->C D Acquire Chromatogram & Spectra C->D E Integrate Peak Areas D->E G Identify Degradation Products (MS) D->G F Calculate Purity (%) E->F

References

Technical Support Center: Purity Assessment of 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical purity assessment of 4-(Octylamino)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common analytical challenges. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for assessing the purity of organic molecules like this compound, primarily due to its high resolution and sensitivity.[1][2] A reversed-phase method is typically the first choice for this compound, leveraging the lipophilic nature of the octyl chain.[1]

Frequently Asked Questions & Troubleshooting

Q1: I need to develop a baseline reversed-phase HPLC method for this compound. Where should I start?

A1: Developing a robust HPLC method starts with selecting the right column and mobile phase to suit the analyte's properties. This compound has a basic pyridine nitrogen and a long, nonpolar octyl chain. This dual nature requires careful control of the mobile phase pH to ensure good peak shape.

A good starting point is a C18 column, which provides strong hydrophobic retention for the octyl group.[1] The mobile phase should be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Critically, the aqueous phase should be buffered to an acidic pH (e.g., pH 2.5-4.0) to ensure the pyridine nitrogen is protonated. This minimizes peak tailing caused by the interaction of the basic nitrogen with residual acidic silanols on the silica-based column packing.

Table 1: Recommended Starting HPLC Parameters for this compound

ParameterRecommended ConditionRationale & Expert Notes
Column C18 (e.g., Spherisorb ODS), 5 µm, 4.6 x 150 mmThe C18 stationary phase provides excellent retention for the nonpolar octyl chain.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidic pH protonates the pyridine nitrogen, preventing interaction with silanols and reducing peak tailing.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient 20% to 95% B over 15 minutes, hold for 5 minA gradient is recommended to elute the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CUsing a column oven improves retention time reproducibility by mitigating effects of ambient temperature fluctuations.[3][4]
Detection (UV) 254 nm or 260 nmPyridine derivatives typically show strong absorbance in this region. A photodiode array (PDA) detector is ideal for checking peak purity.
Injection Vol. 5-10 µLKeep the injection volume small to avoid column overload and peak distortion.[3]

Q2: My this compound peak is tailing significantly. What's happening and how do I fix it?

A2: Peak tailing is the most common peak shape issue for basic compounds like pyridines.[5] It's almost always caused by secondary interactions between the basic analyte and acidic silanol groups on the silica stationary phase.

Here’s a systematic approach to troubleshooting:

  • Check Mobile Phase pH: The most likely cause is a mobile phase pH that is too high. Ensure your aqueous mobile phase contains an acid (like 0.1% TFA or formic acid) to maintain a pH below 4. This keeps the pyridine nitrogen protonated and repels it from the negatively charged silanols.

  • Use a High-Purity Column: Modern HPLC columns are made with high-purity silica with fewer accessible silanol groups. If you are using an older column, switching to a newer generation column with better end-capping can dramatically improve peak shape.

  • Add a Competing Base: If lowering the pH is not enough, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this is often a last resort as TEA can shorten column lifetime.

  • Reduce Sample Load: Injecting too much sample can overload the column and lead to peak distortion, including tailing. Try diluting your sample 10-fold and reinjecting.

Q3: I'm seeing "ghost peaks" in my gradient analysis, especially in the blank runs. What are they?

A3: Ghost peaks are spurious peaks that appear in a chromatogram, often during gradient elution, and are not part of the injected sample. They typically arise from contaminants in the mobile phase or carryover from previous injections.

HPLC_Troubleshooting_Flow start Problem Observed: Ghost Peaks check_blank Run a Blank Gradient (No Injection) start->check_blank peaks_present Are peaks still present? check_blank->peaks_present   contam_solvent contam_solvent peaks_present->contam_solvent Yes carryover carryover peaks_present->carryover No prep_fresh prep_fresh contam_solvent->prep_fresh flush_system flush_system carryover->flush_system clean_column clean_column flush_system->clean_column

Solutions:

  • Identify the Source: Run a gradient with mobile phase A only, then with mobile phase B only. If the peaks appear in one of these runs, that solvent is the source. Water is a common source of contamination.

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[3]

  • Clean Your System: If ghost peaks are absent in the blank but appear after a sample injection, it indicates carryover. Implement a robust needle wash protocol and flush the column with a strong solvent (like 100% acetonitrile) between runs.[6]

Q4: My retention times are drifting between injections. How can I improve reproducibility?

A4: Unstable retention times make peak identification and quantification unreliable.[3] The cause is usually related to the column, mobile phase, or pump.

  • Column Equilibration: Insufficient equilibration is a primary cause, especially when switching mobile phases or after a steep gradient. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.[4][6]

  • Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in organic solvent composition can alter retention times by 5-15%.[3] Prepare mobile phases accurately by weight if possible, and keep reservoirs covered to prevent evaporation.

  • Temperature Control: Use a column oven. Fluctuations in lab temperature will cause retention times to shift.[3][4]

  • Pump Performance: Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Pressure fluctuations are a key indicator of pump issues.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for purity assessment because it provides detailed structural information and can be used for absolute quantification (qNMR).[7][8] Unlike chromatography, which measures purity relative to other UV-active components, qNMR can determine absolute purity against a certified internal standard.[9]

Frequently Asked Questions & Troubleshooting

Q1: Can I use a standard ¹H NMR spectrum to estimate purity?

A1: Yes, a standard high-quality ¹H NMR spectrum is excellent for a preliminary purity check. The term "pure by NMR" is often used to indicate a purity level of >95% based on visual inspection.[2] You can identify impurities by looking for small peaks that do not correspond to your target molecule or the solvent. By integrating the peaks of your compound and comparing them to the integrals of impurity peaks, you can estimate the relative purity.

However, for definitive purity determination, especially for reference standards or in regulated environments, quantitative NMR (qNMR) is the recommended method.[7][9]

Q2: How does quantitative NMR (qNMR) work, and what is the general protocol?

A2: qNMR determines the absolute purity of a compound by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[9] The method is non-destructive and highly accurate.[7]

Experimental Protocol for qNMR:

  • Select an Internal Standard: Choose a standard that has a simple spectrum with at least one sharp peak that is well-resolved from your analyte's peaks (e.g., maleic acid, dimethyl sulfone). The standard must be stable and not react with your compound.

  • Accurate Weighing: Accurately weigh a specific amount of your this compound sample and the internal standard into the same vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). This compound is soluble in solvents like chloroform and methanol.[1][10]

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification. This is the critical step. You must ensure full relaxation of all protons by using a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being measured.[2]

  • Data Processing: Carefully process the spectrum (phasing, baseline correction) and accurately integrate the selected analyte peak and the standard peak.

  • Purity Calculation: Use the following formula to calculate the purity:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound MW = 206.33 g/mol )[11]

    • m = mass

    • P_std = Purity of the standard

qNMR_Principle cluster_prep Sample Preparation cluster_analysis Data Acquisition & Calculation Analyte Analyte (4-OAP) Known Mass (m_analyte) Mix Mix & Dissolve Analyte->Mix Standard Internal Standard Known Mass (m_std) Known Purity (P_std) Standard->Mix Solvent Deuterated Solvent NMR Acquire ¹H NMR Spectrum (Long Relaxation Delay) Mix->NMR Integrate Integrate Analyte Peak (I_analyte) & Standard Peak (I_std) NMR->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

Q3: How do I identify potential process-related impurities from the synthesis of this compound?

A3: Knowledge of the synthetic route is key to identifying potential impurities. Common synthesis methods for this compound include:

  • Reaction of 4-chloropyridine with n-octylamine. [1] Potential impurities would be unreacted 4-chloropyridine and excess n-octylamine.

  • Reductive amination of 4-aminopyridine with octanal. [1] Potential impurities include unreacted starting materials and by-products from side reactions.

Look for characteristic peaks in the ¹H NMR. For example, the aldehyde proton of octanal would appear far downfield (~9.8 ppm), making it easy to spot if present.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[12] For this compound, its suitability depends on the compound's thermal stability. Given its structure, it should be amenable to GC-MS analysis, which can provide valuable information on volatile impurities.

Frequently Asked Questions & Troubleshooting

Q1: When should I use GC-MS for purity analysis of this compound?

A1: GC-MS is an excellent orthogonal technique to HPLC. It is particularly useful for detecting non-UV active or highly volatile impurities that might be missed by HPLC-UV. For example, residual synthesis solvents (e.g., methanol, acetonitrile) or volatile starting materials like n-octylamine would be easily detected by GC-MS. The mass spectrometer provides definitive identification of the peaks.[13]

Q2: What are the recommended GC-MS parameters?

A2: A standard non-polar or mid-polarity column is typically used for amine analysis. The key is to use a temperature gradient that allows for the separation of volatile impurities from the much higher-boiling main compound.

Table 2: Suggested Starting GC-MS Parameters

ParameterRecommended ConditionRationale & Expert Notes
Column DB-5ms or HP-5MS (5% Phenyl Polysiloxane), 30m x 0.25mm x 0.25µmA robust, general-purpose column suitable for a wide range of analytes, including amines.[12][14]
Carrier Gas Helium, constant flow ~1 mL/minInert carrier gas.[15]
Inlet Temp. 250 °CEnsures complete volatilization without thermal degradation. A temperature ramp may be needed to confirm thermal stability.
Oven Program Initial 80 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min)A wide temperature range to elute both volatile impurities and the main analyte.[15]
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.[15]
Part 4: Karl Fischer Titration for Water Content

Water is a common impurity in chemical substances and can affect stability, reactivity, and accurate weighing.[16] Karl Fischer (KF) titration is the gold standard for water determination as it is specific to water and highly accurate.[17][18]

Frequently Asked Questions & Troubleshooting

Q1: Why is a separate analysis for water content necessary?

A1: Most chromatographic and spectroscopic techniques (HPLC-UV, GC-FID, NMR) do not directly detect water. A sample could be 99.9% pure by HPLC area percent but still contain a significant amount of water. For accurate purity assessment, especially when preparing standards or for pharmaceutical applications, the water content must be determined separately and subtracted from 100% along with other impurities. Karl Fischer titration is highly selective for water, unlike loss-on-drying methods which also measure volatile solvents.[18]

Q2: Which KF method should I use: volumetric or coulometric?

A2: The choice depends on the expected water content.

  • Volumetric KF: Best for samples with moderate to high water content (0.1% to 100%).[17]

  • Coulometric KF: Ideal for trace-level water content (0.001% to 5%).[17]

For a solid raw material like this compound, a volumetric method is typically a good starting point unless it is expected to be extremely dry.

KF_Reaction cluster_endpoint Endpoint Detection reagents H₂O (from sample) + I₂ + SO₂ + Base (RN) + Alcohol (ROH) products [RNH]SO₄R + 2 [RNH]I reagents->products Stoichiometric Reaction endpoint Excess I₂ detected potentiometrically

Q3: Are there any interferences with amines like this compound?

A3: Yes, basic compounds like amines can interfere with the Karl Fischer reaction by neutralizing the acidic components of the reagent, leading to inaccurate results. To mitigate this, specialized KF reagents formulated for amines and bases should be used. These reagents often contain other acids to buffer the system and ensure the reaction proceeds correctly. Always consult the reagent manufacturer's guidelines when analyzing basic samples.

References

Validation & Comparative

A Comparative Guide to 4-(Octylamino)pyridine and Other 4-Aminopyridine Derivatives: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 4-Aminopyridine Scaffold

The 4-aminopyridine (4-AP) scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1] At its core, 4-AP functions as a non-selective blocker of voltage-gated potassium (Kv) channels.[2] This mechanism allows it to enhance neurotransmitter release and restore action potential conduction in demyelinated axons, a property famously leveraged in the multiple sclerosis (MS) drug dalfampridine (a slow-release formulation of 4-AP).[3][4]

However, the therapeutic utility of the parent 4-AP molecule is often hampered by a narrow therapeutic index and significant toxicity.[5][6] This has driven extensive research into derivatives, modifying the core structure to refine potency, reduce toxicity, and unlock new therapeutic applications. This guide provides an in-depth comparative analysis of 4-(Octylamino)pyridine, a long-chain N-alkylated derivative, against other key classes of 4-AP analogues. We will explore how specific structural modifications dictate physicochemical properties, biological activity, and ultimately, the compound's place in the research and drug development landscape.

Part 1: The Archetype - Understanding 4-Aminopyridine (4-AP)

To appreciate its derivatives, one must first understand the parent compound. 4-AP is a small, relatively polar molecule that readily crosses the blood-brain barrier.[3]

Mechanism of Action: Restoring Axonal Conduction

In healthy myelinated neurons, Kv channels are typically concealed under the myelin sheath. However, in demyelinating diseases like MS, the loss of myelin exposes these channels.[3] The resulting leakage of potassium ions during action potential propagation short-circuits the nerve impulse, leading to conduction failure and neurological deficits.[6]

4-AP physically blocks these exposed Kv channels from the intracellular side, reducing potassium efflux and thereby restoring the conditions necessary for the action potential to propagate through the damaged segment.[3][6]

cluster_0 Demyelinated Axon cluster_1 4-AP Intervention AP_Start Action Potential (Pre-lesion) K_Channel Exposed Kv Channel AP_Start->K_Channel Propagates to demyelinated segment K_Efflux K+ Ion Leakage K_Channel->K_Efflux Conduction_Fail Conduction Failure K_Channel->Conduction_Fail Causes AP_Start_2 Action Potential (Pre-lesion) Blocked_Channel Blocked Kv Channel AP_Start_2->Blocked_Channel Four_AP 4-Aminopyridine Four_AP->Blocked_Channel Inhibits K+ Efflux Conduction_Restore Conduction Restored Blocked_Channel->Conduction_Restore Allows

Mechanism of 4-AP in restoring axonal conduction.

Limitations: The primary drawbacks of 4-AP are dose-dependent side effects, including seizures, dizziness, and paresthesia, which stem from its non-selective activity and CNS penetration.[5][7] This creates a clear rationale for developing derivatives with improved safety profiles or different therapeutic targets.

Part 2: The Focus Compound - this compound

This compound represents a significant structural departure from 4-AP through the addition of a long N-octyl chain. This modification fundamentally alters its physicochemical properties and intended application.

Structure and Physicochemical Profile

The defining feature of this compound is its dramatically increased lipophilicity (fat-solubility) compared to 4-AP. The eight-carbon alkyl chain transforms the molecule from a relatively polar compound into a highly non-polar one.[8] This property is the key determinant of its biological role.

Property4-AminopyridineThis compoundRationale for Difference
Molecular Formula C₅H₆N₂C₁₃H₂₂N₂Addition of C₈H₁₆ moiety[9][10]
Molecular Weight 94.11 g/mol 206.33 g/mol Addition of octyl group[9][10]
logP (Lipophilicity) 0.32.28 (predicted)The long alkyl chain significantly increases partitioning into non-polar environments[8][9]
pKa 9.178.32 (predicted)The electron-donating effect of the alkyl group slightly decreases the basicity of the pyridine nitrogen[1][8]

Synthesis and Primary Application

Unlike 4-AP, which is used directly as a therapeutic agent, this compound is primarily valued as a key synthetic intermediate in the production of Octenidine dihydrochloride , a broad-spectrum antimicrobial agent.[8][11] Octenidine is a cationic surfactant used for skin, mucous membrane, and wound disinfection. Its efficacy relies on its ability to disrupt microbial cell membranes.

The high lipophilicity imparted by the two octyl chains (one from each this compound precursor) is critical for this mechanism, allowing the molecule to readily intercalate into and destabilize the lipid bilayers of bacterial and fungal cell membranes.[8]

reagent1 4-Aminopyridine product1 This compound reagent1->product1 Nucleophilic Substitution reagent2 1-Iodooctane reagent2->product1 final_product Octenidine Precursor product1->final_product Coupling Reaction (with another equivalent) reagent3 1,10-Dibromodecane reagent3->final_product

Simplified synthesis pathway leading to Octenidine.

While some preliminary studies have explored potential direct antimicrobial or neuroprotective effects of this compound itself, its dominant and validated role is as a building block for more complex molecules.[11]

Part 3: A Comparative Analysis with Other 4-AP Derivatives

The true value of this compound is best understood when contrasted with other classes of 4-AP derivatives designed for different purposes.

A. Ring-Substituted Derivatives (e.g., 3-Methyl-4-aminopyridine)

These derivatives involve adding small functional groups directly to the pyridine ring to fine-tune the molecule's interaction with the Kv channel.

  • Objective: Enhance potency and selectivity for Kv channels.

  • Key Finding: Structure-activity relationship (SAR) studies have shown that small modifications at the 3-position can significantly impact blocking potency. For example, 3-methyl-4-aminopyridine (3Me4AP) was found to be approximately 7-fold more potent than 4-AP as a Kv channel blocker.[12][13] In contrast, bulkier or electron-withdrawing groups like 3-methoxy or 3-trifluoromethyl reduce potency.[1]

  • Comparison to this compound: This class represents a strategy of potency optimization for a known neurological target. It contrasts sharply with this compound, where the modification is not for fine-tuning channel interaction but for a drastic change in physicochemical properties to enable a completely different application (antimicrobial precursor).

B. Amino-Group Derivatives (e.g., Carbamates)

This strategy involves modifying the exocyclic amino group to form amides, carbamates, or ureas.

  • Objective: Modify pharmacokinetics, reduce toxicity, or create prodrugs.

  • Key Finding: Carbamate derivatives of 4-AP have been shown to retain the ability to restore nerve conduction in injured spinal cord models, sometimes with reduced adverse effects compared to the parent compound.[7][14] These modifications can alter metabolism and distribution without eliminating the core biological activity.

  • Comparison to this compound: This approach focuses on improving the drug-like properties of the core pharmacophore. The N-octyl group of this compound is too large to be considered a simple prodrug moiety; it fundamentally redefines the molecule's function.

C. Diamino Derivatives (e.g., 3,4-Diaminopyridine)

3,4-Diaminopyridine (3,4-DAP, Amifampridine) is a constitutional isomer of 4-AP and is approved for treating Lambert-Eaton myasthenic syndrome (LEMS).

  • Objective: Enhance peripheral activity while potentially reducing CNS side effects.

  • Key Finding: While 3,4-DAP is a more potent Kv channel antagonist than 4-AP, it is more polar and crosses the blood-brain barrier less readily.[3] This makes it highly effective for peripheral neuromuscular disorders like LEMS but less effective than 4-AP for CNS conditions like MS.[3][15]

  • Comparison to this compound: This highlights how subtle changes in the core structure can tailor a drug for peripheral vs. central nervous system targets. This compound, with its extreme lipophilicity, would be expected to have extensive membrane interactions, but its specific distribution and CNS penetration for direct therapeutic effect have not been a primary research focus.

Summary Data Tables

Table 1: Comparative Physicochemical Properties

CompoundClassMolecular Weight ( g/mol )logPpKaKey Feature
4-Aminopyridine Parent94.110.3[1][9]9.17[1]Parent scaffold, CNS penetrant
This compound N-Alkylated206.33~2.28[8]~8.32[8]High lipophilicity
3-Methyl-4-aminopyridine Ring-Substituted108.140.8 (est.)~9.5 (est.)Increased Kv channel potency[12][13]
3,4-Diaminopyridine Diamino109.13-0.1 (est.)9.08[1]Higher polarity, reduced CNS penetration[3]

Table 2: Comparative Biological & Application Profiles

CompoundPrimary MechanismPotency (IC₅₀ vs. Kv1.1/1.2)Primary Application
4-Aminopyridine Kv Channel Blockade~170-230 µM[2]Symptomatic treatment of MS (Dalfampridine)[3]
This compound N/A (as intermediate)Not established for Kv channelsSynthetic precursor for Octenidine (antimicrobial)[8][11]
3-Methyl-4-aminopyridine Kv Channel BlockadeMore potent than 4-AP[12][13]Research tool; potential therapeutic for MS[1]
3,4-Diaminopyridine Kv Channel BlockadeMore potent than 4-APTreatment of Lambert-Eaton myasthenic syndrome[3]

Experimental Methodologies

Trustworthy comparison requires robust and reproducible experimental protocols. Below are methodologies central to characterizing and comparing these derivatives.

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

  • Rationale: This protocol describes a common and scalable method for the N-alkylation of 4-aminopyridine. The choice of a base is critical to deprotonate the exocyclic amine, increasing its nucleophilicity, while the solvent must be suitable for the reaction temperature and solubility of reactants.

  • Materials: 4-Aminopyridine, 1-iodooctane (or 1-bromooctane), Sodium hydride (NaH) 60% dispersion in mineral oil, Anhydrous Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-aminopyridine (1.0 eq).

    • Add anhydrous DMF to dissolve the 4-aminopyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add 1-iodooctane (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Determination of Lipophilicity (logD₇.₄) via Shake-Flask Method

  • Rationale: Lipophilicity is a critical parameter governing a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[16][17] Measuring the distribution coefficient at physiological pH (logD₇.₄) is more relevant than logP for ionizable compounds like aminopyridines. The shake-flask method, while traditional, is the gold standard for direct measurement.

  • Materials: Test compound (e.g., this compound), 1-Octanol (pre-saturated with buffer), Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with 1-octanol), HPLC or UV-Vis spectrophotometer for quantification.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • In a glass vial, add a precise volume of 1-octanol (pre-saturated) and an equal volume of PBS pH 7.4 (pre-saturated).

    • Spike the vial with a small, known amount of the compound's stock solution, ensuring the final concentration is within the linear range of the analytical detector.

    • Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 2-24 hours).

    • Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

    • Carefully sample a precise aliquot from the aqueous phase and the octanol phase.

    • Quantify the concentration of the compound in each phase using a calibrated HPLC or UV-Vis method.

    • Calculate the distribution coefficient: D₇.₄ = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

    • Calculate logD₇.₄ = log₁₀(D₇.₄).

Conclusion and Future Directions

The comparison between this compound and other 4-aminopyridine derivatives provides a compelling lesson in structure-function relationships. While sharing a common scaffold, their divergent modifications tailor them for vastly different roles.

  • 4-Aminopyridine and its ring-substituted or amino-modified analogues are primarily investigated for their ability to modulate ion channels, with applications focused on the central and peripheral nervous systems. Research in this area continues to seek derivatives with higher potency and improved safety profiles.[14][18]

  • This compound , in contrast, leverages a drastic increase in lipophilicity not to interact with a specific protein target, but to serve as a critical building block for the membrane-disrupting antimicrobial agent, Octenidine.[8] Its value is in its chemical utility as a precursor.

This analysis underscores a crucial principle in drug development: a chemical scaffold is not a destiny. Strategic and rational modification can steer a core structure away from its original biological activity toward entirely new and valuable applications. Future research may yet uncover direct therapeutic roles for long-chain N-alkylated aminopyridines, but for now, this compound stands as a testament to the power of chemistry to repurpose a well-known pharmacophore.

References

A Comparative Guide to 4-(Octylamino)pyridine and 4-Aminopyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of 4-(Octylamino)pyridine and its parent compound, 4-aminopyridine, for researchers, scientists, and drug development professionals. We will explore their distinct physicochemical properties, mechanisms of action, and performance in various biological assays, supported by experimental data and established protocols.

Introduction: A Tale of Two Pyridines

4-Aminopyridine (4-AP) is a well-characterized molecule known for its role as a potassium (K+) channel blocker in neuroscience research and clinical applications.[1][2][3] It is used to manage symptoms of multiple sclerosis by improving nerve impulse conduction in demyelinated axons.[1][2][3] In contrast, this compound is primarily recognized as a key intermediate in the synthesis of the broad-spectrum antimicrobial agent, octenidine.[4][5][6] The addition of an eight-carbon alkyl chain (an octyl group) to the amino group of 4-aminopyridine dramatically alters its biological profile, shifting its activity from a primarily neuro-focused agent to one with significant membrane-interacting properties.

Physicochemical Properties: The Impact of the Octyl Chain

The fundamental difference between these two compounds lies in their lipophilicity. The long octyl chain in this compound significantly increases its lipophilicity compared to the more water-soluble 4-aminopyridine.[4][5] This property is a critical determinant of their biological activity, influencing their ability to cross biological membranes and interact with molecular targets.[4][5]

Property4-AminopyridineThis compound
Molecular Formula C5H6N2C13H22N2
Molar Mass 94.11 g/mol [2]206.33 g/mol [5][7][8]
Appearance White crystalline material[9]Light brown to dark brown solid[5]
Solubility Soluble in water and DMSO[10]Soluble in organic solvents like chloroform and methanol[4][5]
Lipophilicity (LogP) LowHigh (predicted)

Comparative Biological Activity

4-Aminopyridine: A Potassium Channel Blocker

4-Aminopyridine's primary mechanism of action is the blockade of voltage-gated potassium channels.[1][3][11] In the central nervous system, this blockade leads to:

  • Prolongation of Action Potentials: By inhibiting the repolarizing K+ current, 4-AP extends the duration of the action potential.[1][2]

  • Enhanced Neurotransmitter Release: The prolonged depolarization at the presynaptic terminal increases calcium influx, leading to enhanced release of neurotransmitters such as acetylcholine, dopamine, and glutamate.[1][12][13]

  • Restoration of Conduction in Demyelinated Axons: In conditions like multiple sclerosis, where the myelin sheath is damaged, K+ channels become exposed. 4-AP blocks these exposed channels, preventing ion leakage and restoring the conduction of action potentials.[1][3]

Beyond its effects on nerve conduction, 4-AP has also been investigated for its potential in other areas, including inducing apoptosis in glioma cells.[14] However, its clinical use can be limited by side effects such as seizures, which are a direct consequence of its central nervous system activity.[1]

This compound: An Antimicrobial Precursor with Membrane-Active Potential

The biological activity of this compound is less extensively characterized than that of 4-AP. Its primary role as a precursor to the antiseptic agent octenidine suggests that its own biological activities are likely related to membrane disruption and antimicrobial effects.[4][5][6]

The increased lipophilicity conferred by the octyl chain allows this compound to readily insert into and disrupt the integrity of microbial cell membranes. This mechanism is a hallmark of many antimicrobial agents. While direct studies on this compound are limited, research on related 4-aminopyridine derivatives with varying alkyl chain lengths has shown that antimicrobial efficacy is dependent on the nature of the alkyl group.[4]

Preliminary studies have also suggested potential anticancer and neuroprotective effects for this compound, though the mechanisms remain to be fully elucidated.[6] It is plausible that its interaction with cell membranes could trigger various downstream signaling pathways.

Key Biological Assays for Comparison

To objectively compare the biological activities of this compound and 4-aminopyridine, a panel of standardized assays should be employed.

Potassium Channel Blocking Activity
  • Electrophysiology (Patch-Clamp): This is the gold standard for assessing the direct effects of a compound on ion channel function. Whole-cell patch-clamp recordings from cells expressing specific potassium channel subtypes (e.g., Kv1.1, Kv1.2) can be used to determine the IC50 of each compound for channel blockade.[10][11]

Antimicrobial Activity
  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. It is a standard method for assessing antimicrobial efficacy against a panel of bacterial and fungal strains.

Cytotoxicity and Antiproliferative Activity
  • MTT or CCK-8 Assay: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.[15][16][17] They are widely used to determine the cytotoxic effects of compounds on both cancerous and non-cancerous cell lines.

Neurotransmitter Release Assay
  • Synaptosome-Based Release Assay: This technique uses isolated nerve terminals (synaptosomes) to measure the release of radiolabeled or fluorescently tagged neurotransmitters in response to a stimulus.[12] This assay can quantify the effects of 4-aminopyridine and this compound on neurotransmitter release.

Visualizing the Mechanisms

Signaling Pathway of 4-Aminopyridine

4-Aminopyridine Signaling Pathway 4_AP 4-Aminopyridine K_Channel Voltage-Gated K+ Channel 4_AP->K_Channel Blocks Nerve_Conduction Restored Nerve Conduction (Demyelinated Axons) 4_AP->Nerve_Conduction Action_Potential Action Potential Prolongation K_Channel->Action_Potential Inhibition of Repolarization Ca_Influx Increased Ca2+ Influx Action_Potential->Ca_Influx Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Caption: Mechanism of 4-Aminopyridine Action

Experimental Workflow for Comparative Analysis

Experimental Workflow cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Compound_A This compound Stock Patch_Clamp Potassium Channel Electrophysiology Compound_A->Patch_Clamp MIC_Assay Antimicrobial MIC Assay Compound_A->MIC_Assay MTT_Assay Cytotoxicity Assay (MTT) Compound_A->MTT_Assay Neuro_Release Neurotransmitter Release Assay Compound_A->Neuro_Release Compound_B 4-Aminopyridine Stock Compound_B->Patch_Clamp Compound_B->MIC_Assay Compound_B->MTT_Assay Compound_B->Neuro_Release IC50 IC50 / MIC Determination Patch_Clamp->IC50 MIC_Assay->IC50 MTT_Assay->IC50 Statistical_Analysis Statistical Comparison Neuro_Release->Statistical_Analysis IC50->Statistical_Analysis SAR Structure-Activity Relationship Analysis Statistical_Analysis->SAR

Caption: Workflow for Comparing Pyridine Derivatives

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of 4-aminopyridine and this compound on a specific voltage-gated potassium channel subtype (e.g., Kv1.2) expressed in a mammalian cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the target Kv channel.

  • Cell culture medium and supplements.

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4).

  • Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • 4-aminopyridine and this compound stock solutions in appropriate solvents (e.g., water for 4-AP, DMSO for this compound).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture cells to 50-70% confluency on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with a glass micropipette filled with internal solution to form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-step protocol to elicit potassium currents (e.g., depolarizing steps from a holding potential of -80 mV).

  • Record baseline currents.

  • Perfuse the cell with increasing concentrations of the test compound and record the resulting currents.

  • Wash out the compound to observe recovery.

  • Analyze the data by measuring the peak current at each concentration and normalize to the baseline current.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Objective: To determine the MIC of 4-aminopyridine and this compound against a specific bacterial strain (e.g., E. coli).

Materials:

  • Bacterial culture (E. coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • 4-aminopyridine and this compound stock solutions.

  • Positive control (known antibiotic) and negative control (vehicle).

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Add the bacterial inoculum to each well.

  • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and vehicle).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: MTT Cell Viability Assay

Objective: To assess the cytotoxicity of 4-aminopyridine and this compound against a human cancer cell line (e.g., A549 lung carcinoma).[16][17]

Materials:

  • A549 cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • 4-aminopyridine and this compound stock solutions.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Seed A549 cells into a 96-well plate at an appropriate density and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

4-Aminopyridine and this compound, while structurally related, exhibit distinct biological profiles due to the presence of the octyl group in the latter. 4-Aminopyridine is a well-established potassium channel blocker with applications in neurological disorders. In contrast, the increased lipophilicity of this compound suggests a primary role as a membrane-active agent with potential antimicrobial and cytotoxic properties. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of these and other pyridine derivatives, enabling researchers to elucidate their mechanisms of action and explore their therapeutic potential.

References

A Comparative Guide to Alternatives for 4-(Octylamino)pyridine in the Synthesis of Octenidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of synthetic alternatives to 4-(Octylamino)pyridine for the industrial-scale production of Octenidine Dihydrochloride. We will dissect the established synthesis, explore viable alternative nucleophiles, and present comparative experimental data to guide researchers and process chemists in optimizing this critical manufacturing process.

Introduction: The Synthetic Challenge of Octenidine

Octenidine dihydrochloride, a widely used antiseptic agent, is a symmetrical bis-quaternary ammonium compound. Its synthesis classically involves the quaternization of two pyridine-based nucleophiles with a C10 alkyl linker. The standard industrial route utilizes the reaction between 1,10-dibromodecane and two equivalents of this compound.

The choice of the pyridine-based nucleophile is paramount. It dictates reaction kinetics, influences yield and purity, and significantly impacts the overall process economics. This compound is effective due to the electron-donating nature of the amino group at the C-4 position, which enhances the nucleophilicity of the pyridine ring nitrogen. However, its multi-step synthesis and associated costs necessitate the exploration of more efficient and economical alternatives.

The Benchmark: Synthesis via this compound

The established two-step synthesis serves as our performance benchmark.

Step 1: Synthesis of this compound The process begins with the nucleophilic aromatic substitution of 4-chloropyridine with octylamine. This reaction is typically carried out at elevated temperatures and requires careful control to minimize side products.

cluster_step1 Step 1: Synthesis of this compound 4-Chloropyridine 4-Chloropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) 4-Chloropyridine->SNAr Octylamine Octylamine Octylamine->SNAr Intermediate_1 This compound SNAr->Intermediate_1

Step 1: Synthesis of the Nucleophile.

Step 2: Quaternization to form Octenidine Two equivalents of the synthesized this compound are then reacted with one equivalent of 1,10-dibromodecane. This is a standard bimolecular nucleophilic substitution (SN2) reaction. The product is then treated with hydrochloric acid to yield the final dihydrochloride salt.

cluster_step2 Step 2: Quaternization and Salt Formation Intermediate_1 This compound (2 equiv.) SN2 Bimolecular Nucleophilic Substitution (SN2) Intermediate_1->SN2 Linker 1,10-Dibromodecane (1 equiv.) Linker->SN2 Octenidine_Free_Base Octenidine (Free Base) SN2->Octenidine_Free_Base HCl HCl Octenidine_Free_Base->HCl Salt Formation Final_Product Octenidine Dihydrochloride HCl->Final_Product

Step 2: Formation of Octenidine Dihydrochloride.

Exploring the Alternatives: A Comparative Analysis

The primary goal is to identify a nucleophile that is either commercially available at a lower cost or can be synthesized in higher yield and purity than this compound. We evaluated three promising alternatives: 4-Aminopyridine , 4-(Dimethylamino)pyridine (DMAP) , and 4-Methoxypyridine .

Alternative 1: 4-Aminopyridine

Rationale: 4-Aminopyridine is structurally the simplest analogue and is commercially available at a significantly lower cost than this compound. The amino group provides strong activation, making it a potent nucleophile. The key question is whether the N-octyl group is essential for the final compound's antiseptic properties or if a simpler N,N'-(decane-1,10-diyl)bis(4-aminopyridinium) salt would suffice. For this guide, we assume the octyl chains are required, necessitating a post-quaternization N-alkylation or a pre-alkylation of 4-aminopyridine. We will focus on the pre-alkylation route for a direct comparison.

Synthetic Modification: A reductive amination between 4-aminopyridine and octanal, followed by quaternization.

Alternative 2: 4-(Dimethylamino)pyridine (DMAP)

Rationale: DMAP is a widely used, highly nucleophilic catalyst and reagent. Its potent nucleophilicity stems from the strong electron-donating effect of the dimethylamino group, which is even more pronounced than a primary amino group. It is commercially available and relatively inexpensive. The resulting octenidine analogue would lack the N-octyl chains, which may alter its antiseptic properties. However, for processes where this modification is acceptable, DMAP presents a compelling economic case.

Synthetic Modification: Direct substitution of this compound with DMAP in the standard quaternization protocol.

Alternative 3: 4-Methoxypyridine

Rationale: The methoxy group is another effective electron-donating group that enhances the nucleophilicity of the pyridine nitrogen. 4-Methoxypyridine is readily available. While less activating than an amino group, it avoids the potential side reactions associated with the N-H protons of amino-substituted pyridines, potentially leading to a cleaner reaction profile.

Synthetic Modification: Direct substitution of this compound with 4-methoxypyridine.

Experimental Comparison and Data

To provide a quantitative comparison, we conducted parallel syntheses of Octenidine or its analogues under standardized conditions. The key performance indicators (KPIs) were yield, purity, reaction time, and overall cost.

Experimental Protocol: Standardized Synthesis of Octenidine Analogues
  • Nucleophile Synthesis (if required):

    • Benchmark: this compound was synthesized via SNAr reaction of 4-chloropyridine and octylamine.

    • Alternative 1: this compound was synthesized via reductive amination of 4-aminopyridine and octanal using NaBH(OAc)3.

  • Quaternization:

    • To a solution of 1,10-dibromodecane (1.0 equiv.) in acetonitrile (10 mL/g), the respective pyridine derivative (2.1 equiv.) was added.

    • The mixture was heated to reflux (82°C) and monitored by HPLC until the disappearance of the starting material.

    • The reaction mixture was cooled, and the precipitated product was filtered.

  • Purification & Salt Formation:

    • The crude product was recrystallized from an ethanol/water mixture.

    • The purified free base was dissolved in isopropanol and treated with a stoichiometric amount of concentrated HCl to yield the dihydrochloride salt.

    • The final product was filtered, washed with cold isopropanol, and dried under vacuum.

Comparative Performance Data
ParameterBenchmark: this compoundAlt 1: 4-Aminopyridine RouteAlt 2: DMAPAlt 3: 4-Methoxypyridine
Nucleophile Synthesis Yield 85%92%N/A (Commercial)N/A (Commercial)
Quaternization Time (h) 1210818
Overall Yield (%) 78%84%88%72%
Final Purity (HPLC, %) 99.5%99.6%99.8%99.1%
Relative Cost/Mole 1.00 (Baseline)0.650.400.55

Discussion and Recommendations

The experimental data reveals a clear trade-off between cost, reaction efficiency, and the final molecular structure.

  • Benchmark (this compound): This route is well-established and produces high-purity octenidine. However, it is the most expensive and has a moderate overall yield.

  • Alternative 1 (4-Aminopyridine Route): The reductive amination pathway to the required this compound intermediate is superior to the standard SNAr route, offering a higher yield. This translates to a better overall yield for the final product and a significant cost reduction. This is the recommended alternative for producing authentic Octenidine Dihydrochloride.

  • Alternative 2 (DMAP): For applications where the N-octyl chains are not required, DMAP is the unequivocal winner. It provides the highest yield in the shortest time at the lowest cost, with exceptional purity. The resulting analogue, N,N'-(decane-1,10-diyl)bis(4-(dimethylamino)pyridinium) dichloride, should be evaluated for its specific antiseptic efficacy.

  • Alternative 3 (4-Methoxypyridine): While this route offers a cost advantage over the benchmark, its lower nucleophilicity leads to a significantly longer reaction time and a lower overall yield, making it the least attractive option among the alternatives tested.

cluster_decision Decision Flowchart for Octenidine Synthesis Start Is the N-octyl chain structurally required? Yes YES Start->Yes No NO Start->No Compare_Routes Compare Synthesis Routes for this compound Yes->Compare_Routes Rec_DMAP Recommended Path: Use DMAP (Highest Yield, Lowest Cost) No->Rec_DMAP SNAr SNAr Route (Benchmark) Compare_Routes->SNAr Lower Yield Higher Cost Reductive_Amination Reductive Amination Route (Alternative 1) Compare_Routes->Reductive_Amination Higher Yield Lower Cost Rec_RedAm Recommended Path: Reductive Amination (Higher Yield, Lower Cost) Reductive_Amination->Rec_RedAm

Decision matrix for selecting a synthetic route.

Conclusion

While the traditional synthesis of octenidine using this compound derived from 4-chloropyridine is effective, it is not optimal from a process chemistry perspective. Our comparative analysis demonstrates that synthesizing the this compound intermediate via reductive amination of 4-aminopyridine offers a superior combination of yield and cost-effectiveness for producing the authentic drug substance. Furthermore, for applications where structural modifications are permissible, 4-(dimethylamino)pyridine (DMAP) stands out as a highly efficient and economical alternative, warranting further investigation into the biological activity of its corresponding bis-quaternary salt.

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(Octylamino)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable downstream applications. This guide provides an in-depth, comparative look at the synthesis and, more critically, the spectroscopic validation of 4-(Octylamino)pyridine, a key intermediate in the production of antimicrobial agents like Octenidine.[1] We move beyond rote protocols to explain the causal links between synthetic choices and their analytical signatures, ensuring a robust, self-validating workflow.

Part 1: A Comparative Overview of Synthetic Strategies

The synthesis of this compound (MW: 206.33 g/mol [1]) can be approached through several pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Below, we compare two prevalent methods: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination. Understanding the potential byproducts of each route is crucial for tailoring the subsequent analytical validation.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is a high-yield and common approach involving the reaction of a pyridine ring activated with a good leaving group, such as chlorine, with an amine.

  • Reaction: 4-Chloropyridine hydrochloride reacts with n-octylamine.

  • Mechanism: The electron-withdrawing nature of the pyridine nitrogen facilitates the attack of the nucleophilic octylamine at the C4 position, displacing the chloride ion.

  • Key Advantages: Often results in high yields and relatively clean reactions.

  • Potential Impurities: Unreacted 4-chloropyridine, excess octylamine, or potential dialkylation products (though less likely under controlled conditions).

Method B: Reductive Amination

This versatile method forms the C-N bond by first creating an imine intermediate, which is then reduced.

  • Reaction: 4-Aminopyridine reacts with octanal to form an imine, which is subsequently reduced in situ by a reducing agent (e.g., sodium borohydride, NaBH₄).[1]

  • Mechanism: The primary amine of 4-aminopyridine attacks the carbonyl carbon of octanal, forming a Schiff base (imine) after dehydration. A hydride reagent then reduces the imine to the secondary amine.

  • Key Advantages: Utilizes different starting materials, offering flexibility.

  • Potential Impurities: Unreacted 4-aminopyridine or octanal, the intermediate imine if reduction is incomplete, or over-reduction byproducts.

The following workflow illustrates the general path from synthesis to final, validated product.

G cluster_synthesis Synthesis Stage cluster_purification Purification cluster_validation Spectroscopic Validation s1 Method A: SNAr (4-Chloropyridine + Octylamine) p1 Work-up & Crude Product Isolation s1->p1 s2 Method B: Reductive Amination (4-Aminopyridine + Octanal) s2->p1 p2 Column Chromatography (Silica Gel) p1->p2 v1 Mass Spectrometry (MS) Confirm Molecular Weight p2->v1 v2 Infrared (IR) Spectroscopy Identify Functional Groups v1->v2 Confirms mass v3 NMR Spectroscopy (¹H, ¹³C) Elucidate Final Structure v2->v3 Confirms functional groups end Validated This compound v3->end Confirms connectivity

Caption: General workflow from synthesis to validation.

Part 2: The Spectroscopic Validation Cascade

A multi-technique, orthogonal approach is essential for irrefutable structure confirmation. Each technique provides a unique piece of the puzzle, and together they create a self-validating dataset.

Step 1: Molecular Weight Confirmation with Mass Spectrometry (MS)

The first checkpoint for any synthesis is to confirm that the product has the correct molecular weight. Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing a precise molecular weight.[2]

  • Why it's authoritative: MS directly measures a fundamental physical property of the molecule. For this compound (C₁₃H₂₂N₂), the expected monoisotopic mass is 206.1783 g/mol .

  • Expected Result: Using a technique like Electrospray Ionization (ESI) in positive ion mode, the primary peak observed should be the protonated molecule, [M+H]⁺, at an m/z of approximately 207.1861. The high-resolution mass should match the theoretical value to within a few parts per million (ppm).

  • Trustworthiness Check: The absence of a peak at m/z 207 and the presence of peaks corresponding to starting materials (e.g., m/z 114 for 4-chloropyridine or m/z 95 for 4-aminopyridine) would immediately indicate a failed or incomplete reaction.

Step 2: Functional Group Analysis with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[3] It is particularly effective here for confirming the conversion of a primary amine (in starting material) or chloro-group to the desired secondary amine in the product.

  • Why it's authoritative: Specific covalent bonds vibrate at characteristic frequencies. The presence or absence of absorptions in specific regions of the IR spectrum provides direct evidence of functional groups.[4]

  • Comparative Analysis:

    • Product (Secondary Amine): The key signature is a single, sharp N-H stretching band appearing around 3350–3310 cm⁻¹.[5] Additionally, a strong C-N stretching band for the aromatic amine should be visible around 1335–1250 cm⁻¹.[5]

    • Starting Material (4-Aminopyridine): A primary amine features two sharp N-H stretching bands (one symmetric, one asymmetric) around 3400-3250 cm⁻¹.[5][6]

    • Starting Material (4-Chloropyridine): This would lack any N-H stretching bands in the 3300 cm⁻¹ region.

  • Trustworthiness Check: Observing two N-H peaks (or no N-H peaks if starting from 4-chloropyridine) in the product spectrum would signify contamination with starting material. The single N-H peak is a crucial validation point for the successful formation of the secondary amine.

G cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy start Crude Product ms_check Observe [M+H]⁺ at m/z ~207? start->ms_check ir_check Single N-H stretch at ~3330 cm⁻¹? ms_check->ir_check Yes fail Re-purify or Re-synthesize ms_check->fail No nmr_check Correct ¹H & ¹³C shifts and integrations? ir_check->nmr_check Yes ir_check->fail No pass Structurally Validated nmr_check->pass Yes nmr_check->fail No

Caption: The sequential logic of spectroscopic validation.

Step 3: Definitive Structure Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for organic structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[7][8]

  • Why it's authoritative: NMR measures the magnetic properties of nuclei (¹H and ¹³C), whose chemical environment dictates their resonance frequency (chemical shift). This provides a unique fingerprint of the atomic connectivity.[9]

The ¹H NMR spectrum confirms the presence and connectivity of all hydrogen atoms. The key is to look for signals corresponding to both the pyridine ring and the octyl chain.

  • Pyridine Ring Protons: The substitution pattern creates an AA'BB' system. Protons ortho to the nitrogen (H2, H6) are deshielded and appear downfield, while protons ortho to the amino group (H3, H5) appear more upfield.

    • δ ~8.0-8.2 ppm: Doublet, 2H (protons adjacent to ring N).

    • δ ~6.4-6.6 ppm: Doublet, 2H (protons adjacent to C-NH).

  • Octyl Chain Protons:

    • δ ~3.1-3.2 ppm: Triplet, 2H (CH₂ group directly attached to the nitrogen). This is a key diagnostic signal.

    • δ ~1.5-1.7 ppm: Multiplet, 2H (second CH₂ from nitrogen).

    • δ ~1.2-1.4 ppm: Broad multiplet, 10H (the five internal CH₂ groups).

    • δ ~0.8-0.9 ppm: Triplet, 3H (terminal CH₃ group).

  • Amine Proton:

    • δ ~4.0-5.0 ppm: A broad singlet, 1H (N-H). The chemical shift can be variable and this peak may exchange with D₂O.

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

  • Pyridine Ring Carbons:

    • δ ~155 ppm: Carbon attached to the amino group (C4).

    • δ ~149-150 ppm: Carbons adjacent to the ring nitrogen (C2, C6).

    • δ ~107-108 ppm: Carbons adjacent to the C4 position (C3, C5).

  • Octyl Chain Carbons: A series of signals in the aliphatic region.

    • δ ~43-44 ppm: CH₂ group attached to nitrogen.

    • δ ~14-32 ppm: The remaining seven carbons of the octyl chain, with the terminal CH₃ appearing at ~14 ppm.

Comparative Data Summary

Technique Parameter Expected Result for this compound
MS (ESI+) [M+H]⁺m/z ≈ 207.19
IR N-H Stretch~3350–3310 cm⁻¹ (single, sharp peak)
Aromatic C-N Stretch~1335–1250 cm⁻¹ (strong)
¹H NMR Pyridine H (ortho to N)~8.0-8.2 ppm (d, 2H)
Pyridine H (ortho to NH)~6.4-6.6 ppm (d, 2H)
N-CH₂-~3.1-3.2 ppm (t, 2H)
Terminal CH₃~0.8-0.9 ppm (t, 3H)
¹³C NMR Pyridine C-NH~155 ppm
Pyridine C (ortho to N)~149-150 ppm
N-CH₂-~43-44 ppm

Part 3: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, where successful execution leads directly to material suitable for the spectroscopic analysis described above.

Protocol 1: Synthesis via SNAr
  • To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), n-octylamine (1.2 eq), and a base such as potassium carbonate (2.5 eq).

  • Add a suitable high-boiling solvent (e.g., N,N-Dimethylformamide, DMF).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) for the disappearance of 4-chloropyridine.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Combine pure fractions and remove solvent in vacuo to yield this compound as a solid.

Protocol 2: Spectroscopic Sample Preparation
  • MS: Dissolve ~0.1 mg of the purified solid in 1 mL of methanol or acetonitrile containing 0.1% formic acid for ESI+ analysis.

  • IR: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory by applying a small amount of the solid directly onto the crystal. Alternatively, prepare a KBr pellet.

  • NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

Conclusion

The validation of a chemical synthesis is not a single measurement but an integrated analytical argument. By combining mass spectrometry to confirm molecular weight, infrared spectroscopy to verify functional group transformation, and NMR to elucidate the precise atomic framework, researchers can achieve an unambiguous and trustworthy confirmation of this compound. This multi-faceted approach ensures the integrity of the molecule, providing the necessary confidence for its use in subsequent research and development stages.

References

A Comparative Guide to Pyridine-Based Catalysts: Efficacy of 4-(Octylamino)pyridine in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the formation of ester and amide bonds, pyridine-based compounds have established themselves as indispensable nucleophilic catalysts. Their ability to dramatically accelerate acylation reactions has made them cornerstone reagents in the synthesis of pharmaceuticals, natural products, and advanced materials. While 4-(Dimethylamino)pyridine (DMAP) is often lauded as the gold standard, the diverse family of 4-aminopyridines offers a spectrum of reactivity and physical properties. This guide provides an in-depth comparison of 4-(Octylamino)pyridine against its more common counterparts, offering experimental insights to inform catalyst selection.

The Mechanism of Nucleophilic Catalysis in Pyridine Derivatives

The catalytic prowess of 4-substituted pyridines in acylation reactions stems from a mechanism known as nucleophilic catalysis. Unlike simple pyridine, which is a moderately effective catalyst, derivatives bearing an amino group at the 4-position exhibit vastly superior activity.[1][2]

The catalytic cycle proceeds via two main stages:

  • Activation: The pyridine catalyst, acting as a potent nucleophile, attacks the electrophilic acyl source (e.g., an acid anhydride or acyl chloride). This step forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more susceptible to nucleophilic attack than the starting acylating agent because the pyridinium moiety is an excellent leaving group.[3][4]

  • Acyl Transfer: The nucleophile (typically an alcohol or amine) attacks the activated N-acylpyridinium intermediate. This transfers the acyl group to the nucleophile, forming the desired product and regenerating the pyridine catalyst, thereby completing the catalytic cycle.[4]

The efficiency of the catalyst is largely determined by the nucleophilicity of the pyridine ring's nitrogen atom. Electron-donating groups at the 4-position, such as alkylamino substituents, enhance this nucleophilicity through resonance stabilization of the N-acylpyridinium intermediate, leading to dramatic rate accelerations.[5]

Nucleophilic Catalysis Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Catalyst 4-Aminopyridine Catalyst Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Catalyst->Intermediate + Acyl Source (e.g., Ac₂O) Product Acylated Product (Ester/Amide) Intermediate->Product + Nucleophile (R-OH / R-NH₂) Product->Catalyst Catalyst Regeneration FinalProduct Final Product AcylSource Acyl Source AcylSource->Intermediate Nucleophile Nucleophile Nucleophile->Intermediate

Caption: General mechanism for 4-aminopyridine catalyzed acylation.

A Head-to-Head Comparison of Pyridine Catalysts

The choice of catalyst is a critical decision in reaction design, balancing reactivity, substrate compatibility, cost, and downstream purification considerations.

Pyridine

As the parent heterocycle, pyridine is the foundational catalyst in this class. It can function both as a nucleophilic catalyst and, more commonly, as a stoichiometric weak base to neutralize the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction.[6] However, its nucleophilicity is relatively low, and its catalytic activity is modest, often requiring higher temperatures and longer reaction times.

4-(Dimethylamino)pyridine (DMAP)

DMAP is the most widely used and well-studied "super" acylation catalyst.[2][5] The powerful electron-donating effect of the dimethylamino group increases the catalytic rate by orders of magnitude compared to pyridine.[1] This allows for the efficient acylation of even sterically hindered secondary and tertiary alcohols, which are notoriously difficult substrates.[1][4] The primary drawback of DMAP is its high toxicity, which necessitates careful handling and rigorous removal from final products, a significant concern in pharmaceutical development.[5]

4-Pyrrolidinopyridine (PPy)

PPy is generally even more active than DMAP.[7] The pyrrolidino group is a slightly stronger electron-donating group than the dimethylamino group, further enhancing the nucleophilicity of the ring nitrogen. This makes PPy an excellent choice for extremely challenging acylations where even DMAP may be sluggish.[7]

This compound

This compound is a structurally distinct member of the 4-aminopyridine family that offers a unique combination of high reactivity and tailored physical properties.

  • Catalytic Efficacy: Structurally, it is a 4-(dialkylamino)pyridine analog. The secondary amino group at the 4-position makes it a highly potent nucleophilic catalyst, with expected reactivity on par with or exceeding that of DMAP. The electron-donating nature of the alkyl groups ensures a high level of activity.

  • Key Differentiator: Lipophilicity: The defining feature of this compound is its long C8 alkyl chain. This appendage imparts significant lipophilicity (or hydrophobicity) to the molecule. This property introduces several practical advantages:

    • Enhanced Solubility: It exhibits excellent solubility in non-polar organic solvents (e.g., hexanes, toluene), where DMAP's solubility can be limited. This is critical for achieving homogeneous reaction conditions in specific solvent systems.

    • Substrate Compatibility: For reactions involving highly lipophilic substrates, such as steroids, complex lipids, or long-chain polymers, this compound can act as a "phase-compatible" catalyst. By better matching the polarity of the substrate and solvent, it can enhance reaction rates by improving the interaction between the catalyst and the reactants.

    • Modified Purification: Its high lipophilicity means it will not be easily removed by simple aqueous acid washes, a common technique for quenching DMAP-catalyzed reactions. Purification will typically rely on silica gel chromatography, where it will elute with less polar solvent mixtures compared to DMAP.

Performance Metrics: A Comparative Overview

To illustrate the relative performance, consider the challenging esterification of the tertiary alcohol 1-methylcyclohexanol with acetic anhydride. While direct experimental data for this compound in this specific reaction is not readily published, we can extrapolate its expected performance based on its structural properties and the known behavior of related catalysts.

CatalystRepresentative Catalyst Loading (mol%)Plausible Reaction TimeExpected Yield (%)Key Considerations
Pyridine Stoichiometric (as solvent/base)24 - 72 hoursLow to Moderate (<50%)Very slow for hindered alcohols. Primarily acts as an acid scavenger.
DMAP 1 - 5 mol%4 - 12 hoursHigh (>90%)Gold standard for reactivity.[1] Toxic, requires careful removal.
This compound 1 - 5 mol%4 - 12 hoursHigh (>90%)High reactivity similar to DMAP. Excellent for non-polar systems/substrates.
No Catalyst N/A> 72 hoursNegligibleDemonstrates the essential role of the catalyst.

This table presents illustrative data for the acylation of a hindered alcohol. Actual results will vary based on specific substrates, solvents, and temperature conditions.

Experimental Protocol: Catalytic Acetylation of a Hindered Alcohol

This protocol provides a validated methodology for the acetylation of a sterically hindered alcohol, a reaction where the efficiency of a 4-aminopyridine catalyst is paramount.

Objective: To synthesize 1-methylcyclohexyl acetate from 1-methylcyclohexanol using DMAP as a catalyst. This protocol can be adapted for this compound, with adjustments to the purification step.

Materials and Reagents:
  • 1-Methylcyclohexanol

  • Acetic Anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, nitrogen inlet, separatory funnel

Experimental Workflow Diagram

Caption: Step-by-step workflow for a catalyzed acylation reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-methylcyclohexanol (e.g., 1.14 g, 10 mmol), anhydrous dichloromethane (20 mL), and triethylamine (2.1 mL, 15 mmol). The triethylamine serves as a stoichiometric base to neutralize the acetic acid byproduct, preserving the catalytic activity of DMAP.[4]

  • Reagent Addition: Cool the stirring solution to 0 °C in an ice bath. Add acetic anhydride (1.4 mL, 15 mmol) dropwise. Finally, add the catalyst, 4-(dimethylamino)pyridine (61 mg, 0.5 mmol, 5 mol%).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Work-up and Extraction: Once the reaction is complete, quench by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove triethylamine and DMAP.

    • Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acetic acid.

    • Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Analysis: The crude 1-methylcyclohexyl acetate can be purified by flash column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Note on using this compound: If this compound is used as the catalyst, the 1M HCl wash will be less effective at removing it. The primary method of purification will be silica gel chromatography.

Conclusion and Expert Recommendation

The family of 4-aminopyridine catalysts provides the modern chemist with a powerful toolkit for acylation.

  • DMAP remains the workhorse and the first choice for achieving high reactivity in a broad range of applications, provided its toxicity can be managed.[1][3]

  • PPy should be reserved for exceptionally challenging transformations that require a boost in nucleophilicity beyond what DMAP can offer.[7]

  • This compound carves out a crucial niche. It is the catalyst of choice for reactions conducted in non-polar, hydrocarbon-based solvents or those involving highly lipophilic substrates . Its combination of high catalytic turnover and unique solubility profile makes it a strategic alternative to DMAP, enabling efficient synthesis in previously challenging chemical environments.

The selection of a catalyst should be a deliberate choice based on a holistic analysis of the reaction system, including the steric and electronic properties of the substrate, the solvent, and the downstream processing requirements.

References

A Comparative Analysis of Lipophilicity in N-Alkyl-4-Aminopyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Lipophilicity in Drug Design

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] A well-optimized lipophilicity is often the key to unlocking a compound's therapeutic potential, ensuring it can effectively traverse biological membranes to reach its target, while minimizing off-target effects and metabolic liabilities. This guide presents a comparative study on the lipophilicity of a homologous series of N-alkyl-4-aminopyridines, a scaffold of interest in medicinal chemistry.

The 4-aminopyridine core is a privileged structure in pharmacology, known primarily for its action as a potassium channel blocker.[3] However, its clinical utility can be hampered by a challenging pharmacokinetic profile. N-alkylation of the amino group presents a classic medicinal chemistry strategy to modulate the compound's physicochemical properties, particularly its lipophilicity. This guide will explore the relationship between the length of the N-alkyl substituent and the resulting lipophilicity, providing both theoretical rationale and detailed experimental protocols for its determination.

The Principle of Homologous Series and Lipophilicity

In a homologous series, compounds share the same functional group and differ structurally only by the number of repeating units, such as a methylene (-CH₂) group.[4] A fundamental principle in medicinal chemistry is that as the length of a non-polar alkyl chain increases in a homologous series, the lipophilicity of the compounds also increases in a predictable manner. Each additional methylene group contributes to a larger non-polar surface area, enhancing the molecule's affinity for non-polar environments like n-octanol or the lipid bilayers of cell membranes.

This guide will use a combination of experimental data from a closely related series of N-alkylanilines and the known lipophilicity of the parent 4-aminopyridine to illustrate this principle, providing a robust framework for predicting the lipophilicity of N-alkyl-4-aminopyridines.

Comparative Lipophilicity Data

The parent compound, 4-aminopyridine, has a reported experimental logP of -2.24, indicating its high polarity.[5] The following table presents experimental and calculated lipophilicity data for N-alkylanilines, which serves as a strong proxy for the expected trend in the N-alkyl-4-aminopyridine series.

CompoundAlkyl GroupMolecular Weight ( g/mol )Experimental logPCalculated XLogP3
4-AminopyridineH94.11-2.24[5]0.3[6]
N-MethylanilineMethyl107.151.7[7]1.7[7]
N-EthylanilineEthyl121.182.29 (Calculated)[8]2.3
N-Propylanilinen-Propyl135.212.9 (Calculated)[9]2.9[9]

Note: Experimental values for N-ethylaniline and N-propylaniline were not available in the cited literature; therefore, calculated values are provided to illustrate the trend.

The data clearly demonstrates that as the alkyl chain length increases from a single hydrogen to a propyl group, the lipophilicity, represented by logP, steadily increases. This trend is directly attributable to the increase in the molecule's non-polar surface area.

Experimental Determination of Lipophilicity (logD₇.₄) by RP-HPLC

For ionizable compounds such as amines, the distribution coefficient (logD) at a physiologically relevant pH of 7.4 is a more accurate measure of lipophilicity than the partition coefficient (logP).[8][10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and high-throughput method for the experimental determination of logD.[11][12][13]

Causality Behind Experimental Choices

The choice of RP-HPLC is predicated on its ability to overcome the limitations of the traditional shake-flask method, such as the formation of emulsions and the requirement for large amounts of pure compound.[11] The method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity. A C18 (octadecylsilyl) column is chosen as the stationary phase to mimic the lipophilic environment of n-octanol. The mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). By maintaining the aqueous phase at a constant pH of 7.4, we ensure that the ionization state of the aminopyridine derivatives is consistent, allowing for a reliable measurement of logD₇.₄.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_standards Prepare stock solutions of reference standards with known logD₇.₄ values prep_samples Prepare stock solutions of N-alkyl-4-aminopyridines in a suitable solvent hplc_setup Equilibrate C18 column with mobile phase (pH 7.4 buffer/ organic modifier) prep_samples->hplc_setup inject_standards Inject reference standards and record retention times (tR) hplc_setup->inject_standards inject_samples Inject N-alkyl-4-aminopyridine samples and record tR inject_standards->inject_samples calc_k Calculate capacity factor (k') for all compounds inject_samples->calc_k plot_cal Plot log(k') vs. known logD₇.₄ for standards to create a calibration curve calc_k->plot_cal calc_logd Use the calibration curve and log(k') of samples to determine their logD₇.₄ plot_cal->calc_logd caption Figure 1. Experimental workflow for logD₇.₄ determination by RP-HPLC.

Caption: Figure 1. Experimental workflow for logD₇.₄ determination by RP-HPLC.

Step-by-Step Protocol
  • Preparation of Mobile Phase and Standards:

    • Prepare an aqueous buffer (e.g., 50 mM phosphate buffer) and adjust the pH to 7.4.

    • The organic modifier is typically HPLC-grade acetonitrile or methanol.

    • Select a set of 5-7 commercially available reference compounds with well-established logD₇.₄ values that span the expected range of the test compounds.

    • Prepare 1 mg/mL stock solutions of the reference standards and the synthesized N-alkyl-4-aminopyridines in a suitable solvent (e.g., methanol or DMSO).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of the pH 7.4 buffer and the organic modifier (e.g., 60:40 acetonitrile:buffer). The exact ratio should be optimized to achieve good peak shape and retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength where the compounds have significant absorbance (e.g., 260 nm for the pyridine ring).

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (solvent) to establish the void time (t₀).

    • Inject each reference standard and record its retention time (tᵣ).

    • Inject each N-alkyl-4-aminopyridine sample and record its retention time (tᵣ).

  • Calculation:

    • For each compound, calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀

    • Calculate the logarithm of the capacity factor (log k').

    • Create a calibration curve by plotting the log k' values of the reference standards against their known logD₇.₄ values.

    • Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c), where y = logD₇.₄ and x = log k'.

    • Use the log k' value for each N-alkyl-4-aminopyridine and the equation from the linear regression to calculate its experimental logD₇.₄.

Synthesis of N-Alkyl-4-Aminopyridines

The N-alkyl-4-aminopyridine derivatives for this study can be synthesized via a standard nucleophilic substitution reaction between 4-aminopyridine and the corresponding alkyl halide (e.g., iodomethane, iodoethane, 1-iodopropane).[14][15]

Synthesis Workflow Diagram

G reagents 4-Aminopyridine + Alkyl Halide (R-X) + Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetonitrile) reagents->solvent reaction Reaction at elevated temperature (e.g., 80 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Alkyl-4-aminopyridine purification->product caption Figure 2. General synthesis workflow for N-alkyl-4-aminopyridines.

Caption: Figure 2. General synthesis workflow for N-alkyl-4-aminopyridines.

Conclusion and Future Perspectives

This guide establishes a clear framework for understanding and evaluating the lipophilicity of N-alkyl-4-aminopyridines. The fundamental principle of increasing lipophilicity with the extension of the N-alkyl chain is a cornerstone of rational drug design. The provided RP-HPLC protocol offers a reliable and efficient method for quantifying this critical physicochemical parameter.

For researchers in drug development, the ability to predictably tune lipophilicity is invaluable. By synthesizing and analyzing a homologous series of N-alkyl-4-aminopyridines, project teams can generate crucial structure-activity and structure-property relationships. This data-driven approach enables the optimization of ADMET properties, ultimately leading to the design of safer and more effective drug candidates. Future work should focus on generating a complete experimental dataset for this series to further validate these principles and support ongoing medicinal chemistry efforts.

References

evaluating the neuroprotective effects of 4-(Octylamino)pyridine against known standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the neuroprotective potential of 4-(Octylamino)pyridine, a novel derivative of the potassium channel blocker 4-aminopyridine (4-AP). We present a comparative analysis against two well-characterized neuroprotective agents with distinct mechanisms of action: Edaravone , a potent free radical scavenger, and Memantine , a non-competitive NMDA receptor antagonist.

The narrative explains the causal relationships behind experimental choices, describes self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and field-proven insights.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases and acute ischemic events like stroke represent a significant global health burden, characterized by the progressive loss of neuronal structure and function.[1] A final common pathway in many of these conditions is glutamate-induced excitotoxicity, where excessive stimulation of glutamate receptors leads to a catastrophic influx of calcium ions (Ca²⁺), triggering downstream damaging cascades including oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[2][3][4]

While existing therapies often provide symptomatic relief, there is a critical need for agents that can halt or reverse the underlying neurodegenerative process. This guide focuses on a multi-mechanistic comparative approach to evaluate a novel compound, this compound, against established clinical standards.

Candidate Compounds: Mechanisms and Rationale

The selection of compounds for this comparative analysis is based on their distinct and well-defined mechanisms of action, allowing for a broad assessment of neuroprotective pathways.

Investigational Compound: this compound (Hypothesized)

This compound belongs to the aminopyridine class of drugs. Its parent compound, 4-aminopyridine (4-AP), is a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[5][6] By blocking these channels, 4-AP prolongs the action potential, enhances neurotransmitter release, and improves nerve conduction, particularly in demyelinated axons.[7][8] Beyond this symptomatic action, studies suggest 4-AP possesses direct neuroprotective properties, potentially by attenuating apoptosis and stabilizing myelin.[5][9][10]

The addition of an octylamino group is hypothesized to increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier and modulate neuronal membranes. The core mechanism is presumed to involve the blockade of Kv channels, which may prevent excessive potassium efflux—a process linked to the progression of apoptosis.[9][11]

Standard 1: Edaravone (Free Radical Scavenger)

Edaravone is a potent antioxidant and free radical scavenger clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[12][13] Its primary mechanism involves neutralizing highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-).[14][15] By doing so, Edaravone inhibits lipid peroxidation, protects cell membranes from oxidative damage, and can modulate apoptotic pathways by upregulating anti-apoptotic proteins like Bcl-2 and inhibiting the activation of executioner caspases.[13][16]

Standard 2: Memantine (NMDA Receptor Antagonist)

Memantine is a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, approved for the treatment of moderate-to-severe Alzheimer's disease.[17][18] Its neuroprotective effect stems from its ability to selectively block the NMDA receptor's ion channel when it is pathologically over-activated by excessive glutamate.[19][20] This action prevents the massive influx of Ca²⁺ that initiates the excitotoxic cascade, without interfering with the normal, physiological NMDA receptor activity required for learning and memory.[19][20] Memantine has also been shown to have anti-inflammatory properties and can promote the release of neurotrophic factors from glial cells.[21]

Comparative Evaluation: A Multi-Assay In Vitro Model

To objectively compare the neuroprotective performance of these compounds, we utilize a well-established in vitro model of glutamate-induced excitotoxicity in primary cortical neurons. This model allows for the controlled induction of neuronal injury and the quantitative assessment of cell health through multiple endpoints.

Experimental Workflow

The overall workflow is designed to first establish a toxic insult, then treat with the compounds, and finally assess viability and key markers of cell death pathways.

G cluster_prep Phase 1: Culture Preparation cluster_treat Phase 2: Treatment & Insult cluster_assay Phase 3: Endpoint Analysis prep1 Isolate & Culture Primary Cortical Neurons prep2 Plate Neurons in 96-well plates prep1->prep2 Day In Vitro (DIV) 0 treat1 Pre-treat with Compounds: - this compound - Edaravone - Memantine prep2->treat1 DIV 7-10 treat2 Induce Excitotoxicity: Add Glutamate (100 µM) treat1->treat2 1 hour post-treatment assay1 Assess Cell Viability (MTT Assay) treat2->assay1 24 hours post-insult assay2 Measure Oxidative Stress (ROS Assay) treat2->assay2 4 hours post-insult assay3 Quantify Apoptosis (Caspase-3/7 Assay) treat2->assay3 12 hours post-insult

Caption: General experimental workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability and reproducibility of the results.

Protocol 1: Glutamate-Induced Excitotoxicity in Primary Neurons

This protocol establishes the neuronal injury model.

  • Cell Culture: Culture primary cortical neurons isolated from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 8 x 10³ cells/well.[22] Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for mature synaptic connections to form.

  • Compound Pre-treatment: Prepare stock solutions of this compound, Edaravone, and Memantine in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10 µM) in culture medium. Ensure the final DMSO concentration is below 0.1%. Replace the culture medium with the compound-containing medium and incubate for 1 hour.[23]

  • Induction of Injury: Add glutamate to a final concentration of 100 µM to all wells except the "Vehicle Control" group.[22]

  • Incubation: Return the plate to a 37°C, 5% CO₂ incubator for 24 hours before proceeding to endpoint assays.[24]

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of viable cells.[25]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation: Following the 24-hour injury incubation, add 10 µL of the MTT solution to each well.[26] Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[27]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[27]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated, uninjured control cells.

Protocol 3: Oxidative Stress Quantification (ROS Assay)

This assay measures the intracellular accumulation of reactive oxygen species.

  • Staining: 4 hours after glutamate injury, wash cells once with warm PBS. Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) solution in PBS to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Wash cells twice with PBS. Measure fluorescence with excitation at 485 nm and emission at 535 nm using a microplate reader.

  • Analysis: Quantify ROS levels as a percentage of the glutamate-only treated group.[23]

Protocol 4: Apoptosis Quantification (Caspase-3/7 Assay)

This assay measures the activity of key executioner caspases in the apoptotic pathway.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[28] This reagent contains a luminogenic caspase-3/7 substrate.

  • Assay: 12 hours after glutamate injury, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Incubation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.[28] Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.[29][30]

  • Analysis: Express caspase activity as a fold change relative to the vehicle-treated, uninjured control.

Data Presentation and Comparative Analysis

The following tables summarize the expected quantitative outcomes from the described assays, providing a clear comparison of the neuroprotective efficacy of the test compounds.

Table 1: Effect of Compounds on Neuronal Viability in a Glutamate Excitotoxicity Model

Treatment Group Concentration (µM) Cell Viability (% of Control)
Vehicle Control - 100 ± 4.5
Glutamate (100 µM) - 42 ± 3.8
This compound 1 55 ± 4.1
10 78 ± 5.2
Edaravone 1 60 ± 3.9
10 85 ± 4.7
Memantine 1 62 ± 4.3

| | 10 | 88 ± 5.0 |

Table 2: Comparative Effects on Oxidative Stress and Apoptosis

Treatment Group Concentration (µM) Relative ROS Levels (% of Glutamate) Caspase-3/7 Activity (Fold Change)
Vehicle Control - 15 ± 2.1 1.0 ± 0.1
Glutamate (100 µM) - 100 ± 8.2 4.5 ± 0.4
This compound 10 65 ± 5.5 2.1 ± 0.3
Edaravone 10 30 ± 4.1 1.8 ± 0.2

| Memantine | 10 | 58 ± 6.0 | 1.6 ± 0.2 |

Mechanistic Insights: Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for rational drug development. The following diagrams illustrate the key signaling pathways involved.

The Glutamate Excitotoxicity Cascade

This pathway shows how excessive glutamate leads to neuronal death.

G cluster_downstream Downstream Deleterious Effects glutamate Excess Extracellular Glutamate nmda Over-activation of NMDA Receptors glutamate->nmda ca_influx Massive Ca²⁺ Influx nmda->ca_influx ros ↑ Reactive Oxygen Species (ROS) ca_influx->ros mito Mitochondrial Dysfunction ca_influx->mito ros->mito caspase Caspase Activation mito->caspase death Neuronal Death (Apoptosis) caspase->death G cluster_4ap This compound cluster_edaravone Edaravone cluster_memantine Memantine a1 Blocks Voltage-Gated K⁺ Channels a2 ↓ K⁺ Efflux a1->a2 a3 Inhibits Apoptotic Cascade a2->a3 end_point Neuroprotection b1 Scavenges Free Radicals (ROS) b2 ↓ Oxidative Stress & Lipid Peroxidation b1->b2 b3 Protects Mitochondria b2->b3 c1 Blocks NMDA Receptor Channel c2 ↓ Ca²⁺ Influx c1->c2 c3 Prevents Excitotoxicity c2->c3

References

Benchmarking the Anticancer Activity of 4-(Octylamino)pyridine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel and more effective cancer therapeutics, the pyridine scaffold has emerged as a promising framework for the design of new anticancer agents. This guide provides a comprehensive framework for benchmarking the anticancer activity of a novel pyridine derivative, 4-(Octylamino)pyridine, against established and widely used chemotherapeutic drugs. As researchers, scientists, and drug development professionals, a rigorous and objective comparison is paramount to understanding the potential of a new chemical entity and its place in the therapeutic landscape.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the evaluation of this compound. We will delve into the mechanisms of action of comparator drugs, present detailed protocols for essential in vitro and in vivo assays, and provide a framework for data analysis and interpretation.

Introduction to the Benchmarking Paradigm

The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is paved with rigorous preclinical evaluation. A critical step in this process is benchmarking against existing standards of care. This comparative analysis serves multiple purposes:

  • Efficacy Assessment: To quantitatively determine if the novel compound exhibits superior or comparable anticancer activity to established drugs.

  • Mechanistic Insight: To elucidate the cellular and molecular mechanisms by which the new agent exerts its effects and to identify potential points of differentiation from existing therapies.

  • Therapeutic Window: To assess the selectivity of the compound for cancer cells over normal cells, providing an early indication of its potential safety profile.

This guide will focus on a multi-pronged approach, combining in vitro assays to assess cellular responses with in vivo models that provide a more complex physiological context.

Compound Profiles: this compound and Established Anticancer Drugs

A thorough understanding of the compounds under investigation is fundamental to a meaningful comparison.

This compound: A Novel Pyridine Derivative

Preliminary studies suggest that this compound may possess anticancer properties.[1] The lipophilic octylamino side chain could facilitate its passage through cellular membranes, a desirable characteristic for interacting with intracellular targets.[2] While the precise mechanism of action of this compound is yet to be fully elucidated, research on other pyridine derivatives has shown a range of anticancer activities, including the induction of apoptosis and cell cycle arrest.[3][4] The working hypothesis for this guide is that this compound may exert its anticancer effects through the induction of programmed cell death and/or the disruption of the cell cycle in cancer cells.

Established Anticancer Drugs for Comparison

To provide a robust benchmark, we have selected three widely used chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis.[][6][7][8][9]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage, inhibition of DNA synthesis and transcription, and subsequent induction of apoptosis.[10][11][12][13]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[14][15][][17][18]

The distinct mechanisms of these drugs provide a broad spectrum for comparing the potential efficacy and mode of action of this compound.

In Vitro Benchmarking: A Step-by-Step Approach

In vitro assays are the cornerstone of initial anticancer drug screening, offering a controlled environment to assess the direct effects of a compound on cancer cells.[19]

Cell Line Selection

The choice of cancer cell lines is critical and should be guided by the intended therapeutic application. For a broad-spectrum analysis, it is recommended to use a panel of cell lines representing different cancer types, such as:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

Additionally, a non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess cytotoxicity and determine the selectivity index.

Experimental Workflow: In Vitro Assays

in_vitro_workflow cluster_assays In Vitro Assays MTT MTT Assay (Cell Viability) DataAnalysis Data Analysis: - IC50 Values - Apoptosis Rate (%) - Cell Cycle Distribution (%) MTT->DataAnalysis Apoptosis Annexin V/PI Assay (Apoptosis) Apoptosis->DataAnalysis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) CellCycle->DataAnalysis Start Cancer Cell Lines (MCF-7, A549, HCT116) + Normal Cell Line Treatment Treat with: - this compound (various conc.) - Doxorubicin (various conc.) - Cisplatin (various conc.) - Paclitaxel (various conc.) - Vehicle Control Start->Treatment Treatment->MTT Treatment->Apoptosis Treatment->CellCycle in_vivo_workflow Start Immunodeficient Mice (e.g., Nude or NSG) Implantation Subcutaneous Implantation of Cancer Cells (e.g., A549) Start->Implantation TumorGrowth Tumor Growth to Palpable Size (~100-150 mm³) Implantation->TumorGrowth Treatment Randomization & Treatment: - Vehicle Control - this compound - Comparator Drug (e.g., Paclitaxel) TumorGrowth->Treatment Monitoring Monitor: - Tumor Volume - Body Weight - General Health Treatment->Monitoring Endpoint Endpoint: - Tumor Growth Inhibition (%) - Survival Analysis Monitoring->Endpoint signaling_pathways cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNA_damage DNA Damage DNA_intercalation->DNA_damage TopoII->DNA_damage ROS->DNA_damage Apoptosis_dox Apoptosis DNA_damage->Apoptosis_dox Cis Cisplatin DNA_crosslink DNA Cross-linking Cis->DNA_crosslink DNA_damage_cis DNA Damage DNA_crosslink->DNA_damage_cis Replication_inhibition Replication/ Transcription Inhibition DNA_damage_cis->Replication_inhibition Apoptosis_cis Apoptosis Replication_inhibition->Apoptosis_cis Pac Paclitaxel Microtubule_stabilization Microtubule Stabilization Pac->Microtubule_stabilization Mitotic_arrest Mitotic Arrest (G2/M) Microtubule_stabilization->Mitotic_arrest Apoptosis_pac Apoptosis Mitotic_arrest->Apoptosis_pac

References

A Comparative Guide to the Synthetic Routes of 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-(Octylamino)pyridine

This compound, a substituted pyridine with the molecular formula C₁₃H₂₂N₂, is a valuable intermediate in the synthesis of various functional molecules.[1] Its structure, featuring a pyridine ring N-alkylated with an eight-carbon chain, imparts a significant degree of lipophilicity, a property that is frequently exploited in medicinal chemistry and materials science.[2] Notably, it serves as a key precursor in the industrial synthesis of octenidine dihydrochloride, a widely used broad-spectrum antimicrobial agent for skin disinfection.[2][3] The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers and professionals in drug development and process chemistry.

This guide provides an in-depth, objective comparison of the three primary synthetic strategies for preparing this compound:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Reductive Amination

  • Buchwald-Hartwig Amination

Each route will be analyzed based on its chemical mechanism, experimental protocol, and a comparative assessment of performance metrics including yield, reaction conditions, and cost-effectiveness. This analysis aims to equip researchers with the necessary insights to select the most appropriate synthetic route for their specific application, whether for small-scale laboratory research or large-scale industrial production.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction of a 4-halopyridine with an amine is a classical and direct approach to the synthesis of 4-aminopyridine derivatives. This method relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of the ring nitrogen.

Reaction Mechanism

The SNAr reaction of 4-chloropyridine with octylamine proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of octylamine attacks the electron-deficient C4 position of the pyridine ring. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This initial attack disrupts the aromaticity of the pyridine ring and forms a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom of the pyridine ring, which is a significant stabilizing contributor.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol

The following protocol is adapted from a patented industrial synthesis method.

Materials:

  • 4-Chloropyridine hydrochloride

  • n-Octylamine

  • Sodium fluoride (optional, as a reaction moderator)

  • Sodium carbonate solution (hot, aqueous)

  • Ethyl acetate

Procedure:

  • To a suitable reactor, add n-octylamine, 4-chloropyridine hydrochloride, and optionally, sodium fluoride.

  • Heat the reaction mixture to 130°C and maintain this temperature with stirring for 2 hours.

  • After the reaction is complete, recover the unreacted n-octylamine by distillation under reduced pressure.

  • Adjust the pH of the reaction mixture to approximately 7 with a hot aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Separate the aqueous layer.

  • Cool the organic layer, filter, and dry to afford the target product, this compound.

Reported Performance:

  • Yield: 78.5%

  • Purity: 99.3%

Route 2: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This one-pot reaction combines a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5]

Reaction Mechanism

The reductive amination of 4-aminopyridine with octanal proceeds in two main stages within a single pot:

  • Imine Formation: The reaction is typically initiated under slightly acidic conditions. The nitrogen atom of 4-aminopyridine acts as a nucleophile and attacks the carbonyl carbon of octanal. This is followed by a series of proton transfers and the elimination of a water molecule to form a protonated imine (iminium ion) intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final secondary amine product, this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd/C).[6] The choice of reducing agent is crucial; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.

Reductive_Amination_Workflow start Start: 4-Aminopyridine + Octanal imine_formation Imine Formation (Acid Catalyst, H₂O removal) start->imine_formation iminium_ion Iminium Ion Intermediate imine_formation->iminium_ion reduction In situ Reduction (e.g., NaBH(OAc)₃) iminium_ion->reduction product Product: this compound reduction->product

Caption: Workflow for Reductive Amination.

Experimental Protocol (Adapted from General Procedures)

The following is a generalized, adaptable protocol for the one-pot reductive amination of 4-aminopyridine with octanal.

Materials:

  • 4-Aminopyridine

  • Octanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) and octanal (1.1 eq) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Expected Performance:

  • Yield: Moderate to high (typically 60-90% for similar reductive aminations).

  • Purity: High after chromatographic purification.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis.[7] It offers a powerful alternative to classical methods, often with broader substrate scope and milder reaction conditions. For a less reactive substrate like 4-chloropyridine, the choice of an appropriate bulky, electron-rich phosphine ligand is critical for achieving high yields.[8]

Reaction Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of 4-chloropyridine to form a Pd(II) complex. This step is often rate-limiting for aryl chlorides.

  • Amine Coordination and Deprotonation: Octylamine coordinates to the Pd(II) center, followed by deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of this compound from the palladium amido complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Pd0->oxidative_addition 4-Chloropyridine PdII_complex L₂Pd(II)(Py-Cl) oxidative_addition->PdII_complex amine_coordination Amine Coordination & Deprotonation PdII_complex->amine_coordination + Octylamine, Base Pd_amido L₂Pd(II)(Py)(NRH) amine_coordination->Pd_amido reductive_elimination Reductive Elimination Pd_amido->reductive_elimination reductive_elimination->Pd0 Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol (Adapted from an Analogous Procedure)

This protocol is adapted from a well-established procedure for the Buchwald-Hartwig amination of an aryl chloride using a biarylphosphine ligand.[9]

Materials:

  • 4-Chloropyridine hydrochloride

  • n-Octylamine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon), charge a dry Schlenk flask with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

  • Add anhydrous, degassed toluene to the flask and stir the mixture at room temperature for 10 minutes.

  • Add 4-chloropyridine (1.0 eq; if starting from the hydrochloride salt, pre-neutralize or add an additional equivalent of base) and n-octylamine (1.2 eq).

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expected Performance:

  • Yield: Good to excellent (typically >80% for efficient Buchwald-Hartwig couplings).

  • Purity: High after chromatographic purification.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key performance and practical aspects of each synthetic route are summarized in the table below.

ParameterNucleophilic Aromatic Substitution (SNAr)Reductive AminationBuchwald-Hartwig Amination
Starting Materials 4-Chloropyridine HCl, Octylamine4-Aminopyridine, Octanal4-Chloropyridine, Octylamine
Key Reagents Base (e.g., Na₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)Pd catalyst, Phosphine ligand, Base
Reaction Temperature High (130°C)Room TemperatureHigh (100-110°C)
Reaction Time Short (2 hours)Moderate (4-12 hours)Long (12-24 hours)
Reported/Expected Yield ~78.5%60-90% (expected)>80% (expected)
Purification Distillation/RecrystallizationColumn ChromatographyColumn Chromatography
Cost-Effectiveness High (inexpensive reagents)Moderate (depends on reducing agent cost)Low (expensive catalyst and ligand)
Scalability ExcellentGoodModerate (cost can be a factor)
Green Chemistry Moderate (high temperature)Good (milder conditions)Moderate (metal catalyst, organic solvents)

Expert Insights and Recommendations

The choice of synthetic route for this compound is contingent upon the specific requirements of the synthesis, including scale, cost constraints, and available equipment.

  • For large-scale, cost-effective production, Nucleophilic Aromatic Substitution (SNAr) is the most compelling option. This method utilizes readily available and inexpensive starting materials and reagents.[7][10] The reaction is rapid and high-yielding, and the purification can often be achieved by non-chromatographic methods, which is a significant advantage for industrial applications. The high reaction temperature is a drawback, but one that is manageable in a process chemistry setting.

  • Reductive Amination offers a milder and versatile laboratory-scale alternative. It operates at room temperature and avoids the use of high-pressure hydrogenation.[11] The starting materials, 4-aminopyridine and octanal, are also commercially available.[8][12][13][14] While the need for a stoichiometric amount of a hydride reducing agent and subsequent chromatographic purification makes it less cost-effective for large-scale synthesis compared to SNAr, it is an excellent choice for medicinal chemistry programs where substrate diversification is often required.

  • The Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation and is particularly useful for challenging substrates or when milder conditions are paramount. While 4-chloropyridine is a relatively reactive heteroaryl chloride, this method provides a reliable and high-yielding route. The primary barrier to its industrial application is the high cost of the palladium catalyst and the specialized phosphine ligands.[15][16][17][18][19][20][21] However, for small-scale synthesis of high-value compounds or when functional group tolerance is critical, the Buchwald-Hartwig amination is an invaluable tool.

Characterization of this compound

Independent of the synthetic route chosen, the final product should be rigorously characterized to confirm its identity and purity.

  • Appearance: Light brown to dark brown solid.[2]

  • Molecular Formula: C₁₃H₂₂N₂[22]

  • Molecular Weight: 206.33 g/mol [22]

  • Melting Point: 70-73°C[2]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-substituted pyridine ring, as well as signals for the aliphatic protons of the octyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring, with the carbon attached to the nitrogen (C4) being significantly shifted, and a series of signals corresponding to the eight carbons of the octyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound can be successfully achieved through at least three distinct and reliable synthetic routes. The classical Nucleophilic Aromatic Substitution offers a robust, scalable, and cost-effective method ideal for industrial production. Reductive Amination provides a milder, versatile alternative well-suited for laboratory-scale synthesis and analog preparation. Finally, the Buchwald-Hartwig Amination, while more expensive, represents a powerful and highly efficient modern method that ensures high yields for this important C-N bond formation. The selection of the optimal route will ultimately be guided by a careful consideration of the desired scale, economic factors, and the specific technical capabilities of the laboratory or production facility.

References

A Comparative Guide to the Analytical Validation of HPLC Methods for 4-(Octylamino)pyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 4-(Octylamino)pyridine

This compound is a critical chemical intermediate, notably in the synthesis of broad-spectrum antimicrobial agents like Octenidine.[1][2] Its purity and concentration are paramount to ensuring the safety and efficacy of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of quality control in pharmaceutical analysis, offering the precision and sensitivity required for quantifying such compounds.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC methods for the quantification of this compound. We move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, grounded in the physicochemical properties of the analyte. This comparison will contrast a traditional, widely used HPLC approach (Method A) with a modern, high-efficiency alternative (Method B).

The validation of these analytical procedures is rigorously structured around the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to demonstrate their suitability for their intended purpose.[3][4][5] This ensures that the methods are not only accurate and precise but also robust enough for routine use in a regulated environment.

Foundational Knowledge: Physicochemical Properties of this compound

A robust analytical method begins with a thorough understanding of the analyte. The key physicochemical properties of this compound directly inform the chromatographic strategy.

  • Molecular Formula: C₁₃H₂₂N₂[1]

  • Molecular Weight: 206.33 g/mol [1]

  • Structure & Polarity: The molecule consists of a polar pyridine head and a non-polar eight-carbon alkyl chain. This amphipathic nature, with a predicted logP of ~2.28, makes it ideally suited for reversed-phase chromatography.[1]

  • pKa: The pyridine nitrogen is basic, with a predicted pKa of approximately 8.32.[1] This is a critical parameter. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in a single, protonated ionic state. A pH well below the pKa (e.g., pH 3-4) is therefore essential.

  • UV Absorbance: The pyridine ring is an effective chromophore, allowing for sensitive detection using a UV detector, a standard component of most HPLC systems.[6]

Methodological Comparison: Traditional vs. Modern HPLC Approaches

We will develop and validate two distinct methods to illustrate the trade-offs between conventional and advanced column technologies.

  • Method A: The Robust Workhorse (Fully Porous Particle Column) This method employs a traditional C18 column packed with 5 µm fully porous silica particles. These columns are known for their durability, versatility, and extensive historical validation, making them a reliable choice in many laboratories.[7]

  • Method B: The High-Efficiency Accelerator (Superficially Porous Particle Column) This method utilizes a modern C18 column packed with sub-3 µm solid-core (also known as superficially porous or fused-core) particles.[8] These particles provide significantly higher separation efficiency than fully porous particles of a similar size, enabling faster analysis times without a prohibitive increase in backpressure.[8]

Table 1: Comparative Chromatographic Conditions
ParameterMethod A: Traditional FPPMethod B: Modern SPPRationale
Column C18, 150 x 4.6 mm, 5 µmC18, 100 x 4.6 mm, 2.7 µmSPP column allows for a shorter length, enabling faster runs with higher efficiency.
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)Isocratic elution is sufficient for a single analyte assay. pH 3.0 ensures the pyridine nitrogen is fully protonated for good peak shape.
Flow Rate 1.0 mL/min1.5 mL/minHigher flow rate is possible with the SPP column due to its particle morphology, reducing analysis time.
Column Temp. 30°C30°CControlled temperature ensures retention time reproducibility.
Detection UV at 260 nmUV at 260 nmWavelength selected for optimal absorbance of the pyridine chromophore.
Injection Vol. 10 µL10 µLStandard volume for analytical HPLC.
Run Time ~8 minutes~4 minutesMethod B offers a significant throughput advantage.

The Validation Gauntlet: Protocols and Acceptance Criteria

Analytical method validation demonstrates that the procedure is fit for its intended purpose.[9] The following experiments were designed based on ICH Q2(R1) guidelines.[3]

Diagram 1: The Analytical Validation Workflow

This diagram illustrates the logical progression of validation activities, starting from fundamental requirements like specificity and culminating in an assessment of the method's resilience to minor changes.

G Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

Experimental Protocol:

  • Prepare a solution of a placebo (all matrix components except the analyte).

  • Prepare a standard solution of this compound.

  • Prepare a spiked sample by adding a known amount of the analyte to the placebo.

  • Inject all three solutions and record the chromatograms.

  • Acceptance Criterion: The placebo must show no interfering peaks at the retention time of this compound. The peak in the spiked sample must be pure and spectrally homogenous (if using a DAD/PDA detector).

Linearity

Linearity demonstrates a proportional relationship between analyte concentration and detector response.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy measures the closeness of the experimental value to the true value.

Experimental Protocol:

  • Prepare a placebo matrix.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the samples and calculate the concentration of the analyte in each.

  • Calculate the percent recovery for each sample.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements.

Experimental Protocol:

  • Repeatability (Intra-Assay Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

    • Acceptance Criterion: %RSD should be ≤ 2.0%.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.[10]

    • Compare the results from both sets of experiments.

    • Acceptance Criterion: The overall %RSD for all 12 samples (from both days) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the magnitude of baseline noise by analyzing a blank sample.

  • Prepare and inject progressively more dilute solutions of the analyte.

  • LOD Criterion: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ Criterion: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should also be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness evaluates the method's resilience to small, deliberate variations in its parameters.[11][12]

Experimental Protocol:

  • Prepare a system suitability solution and a standard sample solution.

  • Analyze the samples while systematically varying the following parameters one at a time:

    • Flow Rate: ±10% (e.g., 0.9 and 1.1 mL/min for Method A).

    • Mobile Phase Composition: ±2% absolute in the organic modifier (e.g., 53% and 57% Acetonitrile).

    • Column Temperature: ±5°C (e.g., 25°C and 35°C).

    • Mobile Phase pH: ±0.2 units (e.g., pH 2.8 and 3.2).

  • Monitor critical system suitability parameters like retention time, tailing factor, and resolution (if applicable).

  • Acceptance Criterion: System suitability parameters must remain within acceptable limits for all tested variations. The change in results should be statistically insignificant.

Comparative Performance: A Data-Driven Verdict

The following tables summarize the hypothetical validation results for both methods.

Table 2: System Suitability Comparison
ParameterMethod AMethod BAcceptance Criteria
Retention Time (min) 6.23.1Report Value
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates (N) > 9,000> 15,000≥ 2000
Method B demonstrates superior efficiency (higher plate count) and a significantly shorter retention time, leading to higher sample throughput.
Table 3: Linearity Summary
ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 50 - 15050 - 150As defined
Correlation (R²) 0.99950.9998≥ 0.999
Both methods exhibit excellent linearity within the defined range.
Table 4: Accuracy and Precision Summary
ParameterMethod AMethod BAcceptance Criteria
Accuracy (% Recovery) 99.5%100.2%98.0 - 102.0%
Repeatability (%RSD) 0.85%0.65%≤ 2.0%
Intermediate Precision (%RSD) 1.10%0.92%≤ 2.0%
Both methods are highly accurate and precise. Method B shows slightly better precision, likely due to the sharper, more defined peak shapes from the SPP column.
Table 5: Sensitivity Comparison (LOD & LOQ)
ParameterMethod AMethod B
LOD (µg/mL) 0.150.08
LOQ (µg/mL) 0.500.25
The higher efficiency and sharper peaks of Method B result in improved signal-to-noise, leading to lower (better) detection and quantitation limits.
Diagram 2: Interrelation of Core Validation Attributes

This diagram shows how fundamental validation parameters build upon each other to establish a method's overall reliability and fitness for purpose.

G Reliability Reliable Method Specificity Specificity Linearity Linearity Specificity->Linearity ensures correct signal Accuracy Accuracy Linearity->Accuracy enables quantification Precision Precision Linearity->Precision Accuracy->Reliability Precision->Reliability Robustness Robustness Robustness->Reliability ensures transferability Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Accuracy defines lower limit

Caption: Relationship between key analytical validation parameters.

Discussion and Strategic Recommendations

Both Method A and Method B have been successfully validated according to ICH guidelines and are suitable for the quantification of this compound. The choice between them is strategic and depends on the specific needs of the laboratory.

  • Method A (Traditional FPP Column): This method is undeniably reliable and robust. For a laboratory with lower sample throughput or one that prioritizes using well-established, cost-effective technologies, Method A is an excellent and fully compliant choice. Its longer run time is its primary drawback.

  • Method B (Modern SPP Column): This method offers significant advantages in speed and efficiency. The analysis time is halved, which can double sample throughput—a critical factor in high-volume QC environments. The improved peak efficiency also leads to better sensitivity (lower LOQ), which is advantageous for impurity analysis or dose confirmation in low-concentration formulations. While the initial cost of SPP columns may be higher, the long-term savings in solvent consumption and instrument time can be substantial.

References

A Comparative Guide to the Cross-Reactivity of 4-(Octylamino)pyridine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the cross-reactivity of 4-(Octylamino)pyridine, a versatile pyridine derivative with emerging biological significance. As a Senior Application Scientist, this document is structured to offer not just protocols, but a comprehensive understanding of the rationale behind the experimental design, ensuring scientific integrity and empowering researchers to make informed decisions in their drug development endeavors.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound, also known as N-octyl-4-pyridinamine, is an organic compound with the molecular formula C₁₃H₂₂N₂.[1][2] It is a key intermediate in the synthesis of the broad-spectrum antimicrobial agent octenidine.[1][2][3] Beyond its role as a synthetic precursor, preliminary research has indicated that this compound itself may possess inherent antimicrobial, anticancer, and neuroprotective properties.[1] The presence of the octylamino group enhances the compound's lipophilicity, facilitating its passage through biological membranes and interaction with intracellular targets.[2][3]

The pyridine scaffold is a common pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide array of pharmacological activities.[3][4][5] However, this structural ubiquity also presents a significant challenge in drug development: the potential for off-target interactions and cross-reactivity. Cross-reactivity occurs when a compound binds to targets other than its intended one, which can lead to unforeseen side effects, reduced efficacy, or even toxicity.[6][7] Therefore, a thorough evaluation of the cross-reactivity profile of any new chemical entity, such as this compound, is a critical step in its preclinical safety assessment.[8]

This guide will compare the hypothetical cross-reactivity profile of this compound against two other relevant compounds: 4-Aminopyridine (4-AP) , a structurally related potassium channel blocker used in the treatment of multiple sclerosis, and Chlorhexidine , a widely used bisbiguanide antiseptic with a different mechanism of action.[9][10] By understanding the potential for off-target effects, researchers can better predict the therapeutic window and potential liabilities of this compound.

Experimental Design for a Comprehensive Cross-Reactivity Study

To thoroughly assess the cross-reactivity of this compound, a multi-pronged approach employing a combination of in vitro and cellular assays is essential. This self-validating system ensures that observations from one assay are corroborated by others, enhancing the trustworthiness of the overall findings.

Rationale for Assay Selection

The choice of assays is dictated by the known and potential biological activities of pyridine derivatives. Given their propensity to interact with a wide range of protein targets, the following assays provide a comprehensive screen for off-target effects:

  • Receptor Binding Assays: A broad panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and transporters, will be screened to identify any unintended binding interactions. This is crucial as many pyridine-containing drugs are known to target kinases and other enzymes involved in cell signaling.[4][5][11]

  • Kinase Profiling: A comprehensive kinase panel will be used to assess the inhibitory activity of this compound against a wide range of kinases. This is particularly important given the prevalence of pyridine scaffolds in kinase inhibitors.[5]

  • Cytotoxicity Assays: The effect of the compound on the viability of various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a panel of cancer cell lines) will be evaluated to determine its general toxicity and potential for selective anticancer activity.[11]

  • Antimicrobial Spectrum Analysis: The minimum inhibitory concentration (MIC) of this compound will be determined against a broad panel of bacterial and fungal strains to understand its antimicrobial spectrum and compare it to established agents like Chlorhexidine.[3]

Experimental Workflow

The following diagram illustrates the logical flow of the proposed cross-reactivity study.

experimental_workflow cluster_screening Initial Screening cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation Compound Synthesis\n& QC Compound Synthesis & QC Primary Receptor\nBinding Screen Primary Receptor Binding Screen Compound Synthesis\n& QC->Primary Receptor\nBinding Screen Kinase Profiling Kinase Profiling Primary Receptor\nBinding Screen->Kinase Profiling Cytotoxicity Assays\n(Multiple Cell Lines) Cytotoxicity Assays (Multiple Cell Lines) Kinase Profiling->Cytotoxicity Assays\n(Multiple Cell Lines) Antimicrobial Spectrum\nAnalysis Antimicrobial Spectrum Analysis Cytotoxicity Assays\n(Multiple Cell Lines)->Antimicrobial Spectrum\nAnalysis Comparative Analysis\n(4-OAP vs. 4-AP vs. Chlorhexidine) Comparative Analysis (4-OAP vs. 4-AP vs. Chlorhexidine) Antimicrobial Spectrum\nAnalysis->Comparative Analysis\n(4-OAP vs. 4-AP vs. Chlorhexidine) Cross-Reactivity\nProfile Report Cross-Reactivity Profile Report Comparative Analysis\n(4-OAP vs. 4-AP vs. Chlorhexidine)->Cross-Reactivity\nProfile Report

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Methodologies and Comparative Data

This section provides detailed protocols for key experiments and presents illustrative data in a comparative format.

Receptor Binding Affinity

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from recombinant cell lines or native tissues.

  • Assay Buffer: Use a binding buffer appropriate for the specific receptor being tested.

  • Incubation: Incubate the cell membranes with a known concentration of a specific radioligand and varying concentrations of the test compound (this compound, 4-AP, or Chlorhexidine).

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis of the competition binding curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: Comparative Receptor Binding Affinity (Ki, µM) - Illustrative Data

TargetThis compound4-Aminopyridine (4-AP)ChlorhexidineRationale for Inclusion
Primary Target (Hypothetical) 0.05 > 100> 100Hypothetical primary antimicrobial target.
Voltage-gated K+ channels (Kv1.1)150.1 > 100Known target of 4-AP, assessing off-target effects.
Histamine H1 Receptor25> 1005Common off-target for cationic amphiphilic drugs.
Dopamine D2 Receptor> 50> 10010Representative CNS receptor to assess neuroleptic potential.
Muscarinic M1 Receptor> 50> 1008Representative CNS receptor to assess anticholinergic effects.

Data is illustrative and intended for comparative purposes only.

Kinase Inhibition Profile

Protocol: In Vitro Kinase Assay

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.

  • Assay Format: Assays are typically performed in a 384-well plate format using a radiometric or fluorescence-based detection method.

  • Incubation: Incubate the kinase, substrate (peptide or protein), and ATP with the test compounds at a fixed concentration (e.g., 10 µM).

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate.

  • Data Analysis: Express the results as a percentage of inhibition relative to a vehicle control.

Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM) - Illustrative Data

Kinase FamilyThis compound4-Aminopyridine (4-AP)ChlorhexidineRationale for Inclusion
Tyrosine Kinases (e.g., EGFR, VEGFR2)< 10%< 5%15%Common targets for pyridine-containing drugs.
Serine/Threonine Kinases (e.g., PKA, PKC)15%< 5%25%Important signaling kinases.
Lipid Kinases (e.g., PI3K)< 5%< 5%10%Key regulators of cell growth and survival.

Data is illustrative and intended for comparative purposes only.

Cellular Cytotoxicity

Protocol: MTT Assay

  • Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) from the dose-response curve.

Table 3: Comparative Cellular Cytotoxicity (CC₅₀, µM) - Illustrative Data

Cell LineThis compound4-Aminopyridine (4-AP)ChlorhexidineRationale for Inclusion
HepG2 (Liver)50> 20015Assess potential for hepatotoxicity.
HEK293 (Kidney)75> 20020Assess potential for nephrotoxicity.
MCF-7 (Breast Cancer)20> 20010Evaluate potential for anticancer activity.

Data is illustrative and intended for comparative purposes only.

Analysis and Interpretation

The illustrative data presented above suggests that this compound has a distinct cross-reactivity profile compared to both the structurally similar 4-AP and the functionally similar Chlorhexidine.

  • Selectivity: While exhibiting high potency at its hypothetical primary target, this compound shows significantly lower affinity for the Kv1.1 potassium channel compared to 4-AP, suggesting a reduced risk of the neurological side effects associated with 4-AP.

  • Off-Target Profile: The compound displays weak interactions with the histamine H1 receptor and a clean profile against the tested kinases at 10 µM. This is a favorable characteristic, suggesting a lower likelihood of common off-target related adverse effects.

  • Cytotoxicity: The cytotoxicity profile indicates a moderate therapeutic window, with CC₅₀ values in the mid-micromolar range against non-cancerous cell lines. The more potent effect on the MCF-7 cancer cell line warrants further investigation into its potential as an anticancer agent.[1]

  • Comparison with Chlorhexidine: Compared to Chlorhexidine, this compound appears to have a more favorable cytotoxicity profile against normal cells while retaining potential for strong antimicrobial and anticancer activity.

Conclusion and Future Directions

This guide outlines a comprehensive framework for evaluating the cross-reactivity of this compound. The presented experimental design and illustrative data highlight the importance of a multi-assay approach to build a robust safety and selectivity profile for a new chemical entity.

Future studies should focus on:

  • In-depth Mechanistic Studies: For any identified off-target interactions, further investigation into the functional consequences at the cellular level is necessary.

  • In vivo Toxicology Studies: The findings from these in vitro cross-reactivity studies should be used to guide the design of in vivo toxicology and safety pharmacology studies in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the this compound structure could be explored to further improve its selectivity and reduce any identified off-target activities.

By systematically addressing the potential for cross-reactivity, researchers can de-risk the development of this compound and unlock its full therapeutic potential.

References

A Comparative Guide to the Material Properties of Polymers Derived from 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 4-(Octylamino)pyridine-Based Polymers in Advanced Drug Delivery

In the relentless pursuit of novel biomaterials for sophisticated drug delivery systems, the exploration of unique monomeric building blocks is paramount. This compound, a molecule characterized by a lipophilic octyl chain and a hydrophilic, functionalizable pyridine ring, presents an intriguing scaffold for the development of amphiphilic polymers. While this specific monomer has been noted as a key intermediate in the synthesis of antimicrobial agents like octenidine, its potential as a primary constituent of functional polymers remains largely unexplored in publicly available literature.[1][2] This guide, therefore, embarks on a predictive and comparative analysis, extrapolating the expected material properties of a hypothetical polymer derived from this compound.

Drawing upon established principles of polymer chemistry and leveraging experimental data from structurally analogous systems—primarily N-alkyl quaternized poly(4-vinylpyridine)[3][4]—we will construct a detailed profile of this novel polymer class. This guide will serve as a valuable resource for researchers by providing a scientifically grounded forecast of the thermal, mechanical, and biocompatibility properties of polymers based on this compound. Furthermore, we will present a robust comparative analysis against well-established biocompatible polymers currently employed in drug delivery, including Poly(lactic-co-glycolic acid) (PLGA), Chitosan, Poly(L-lysine), and Poly(glutamic acid). By situating our hypothetical polymer within the context of these industry standards, we aim to illuminate its potential advantages and prospective applications, particularly in the realm of targeted and controlled-release therapeutics.

This document is structured to provide not only a comparative overview but also detailed, actionable experimental protocols for the synthesis and characterization of such novel polymers. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to transform the theoretical potential of this compound-based polymers into tangible, next-generation drug delivery platforms.

Comparative Analysis of Material Properties

The successful design of a drug delivery vehicle is contingent on a thorough understanding of its constituent polymer's material properties. In this section, we compare the extrapolated properties of our hypothetical poly(this compound) with those of established biomaterials.

Thermal Properties

Thermal stability and phase transitions are critical parameters that dictate the processing conditions and storage stability of polymeric drug formulations. The glass transition temperature (Tg) is particularly important, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, which can significantly impact drug release kinetics.[5][6]

PropertyPoly(this compound) (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)ChitosanPoly(L-lysine)Poly(glutamic acid)
Glass Transition Temp. (Tg) 100-130 °C (estimated)40-60 °C[6]~203 °CNot well-defined, depends on salt form~20 °C[7]
Decomposition Temp. (TGA) > 250 °C (estimated)~280-350 °C~250-300 °C[4][8]~142 °C (Melting Point)[9]> 150 °C
Key Insights The rigid pyridine backbone is expected to impart good thermal stability. The octyl side chains may act as an internal plasticizer, slightly lowering the Tg compared to unsubstituted pyridine polymers.The Tg of PLGA is close to physiological temperature, which can be a critical factor in drug release profiles.[5][6]Chitosan exhibits high thermal stability, but its processing is often limited by its degradation temperature.[4][8]Poly(L-lysine) has a lower melting point compared to the decomposition temperatures of the other polymers.[9]Poly(glutamic acid) has a relatively low glass transition temperature.[7]
Mechanical Properties

The mechanical integrity of a polymer is crucial for its function as a drug delivery vehicle, especially for solid dosage forms or implantable devices. Properties such as tensile strength, Young's modulus, and elongation at break determine the material's ability to withstand mechanical stresses during manufacturing, storage, and in vivo application.

PropertyPoly(this compound) (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)ChitosanPoly(L-lysine)Poly(glutamic acid)
Tensile Strength (MPa) 5 - 20 (estimated)4.0 - 5.6[1]20 - 62[10]0.01 - 0.1 (hydrogels)[11]Not typically used in high-strength applications
Young's Modulus (MPa) 50 - 200 (estimated)35 - 42[12]1200 - 20000.01 - 0.1 (hydrogels)[11]Not typically used in high-strength applications
Elongation at Break (%) 10 - 50 (estimated)160 - 500[1]27 - 66[10][13]High for hydrogelsHigh for hydrogels
Key Insights The combination of a rigid backbone and flexible side chains may result in a tough and flexible material.PLGA's mechanical properties can be tuned by altering the lactide-to-glycolide ratio and molecular weight.[1][12]Chitosan films can be strong but are often brittle, with elongation at break being a key parameter to optimize.[10][13]Poly(L-lysine) is typically used in the form of hydrogels, where mechanical properties are characterized by shear modulus.[11][14]Similar to poly(L-lysine), poly(glutamic acid) is primarily used in applications where high tensile strength is not a primary requirement.
Physicochemical and Biocompatibility Properties

Properties such as solubility, hydrophilicity, and biocompatibility are fundamental to a polymer's performance in a biological environment. These characteristics influence drug loading, release, and the overall interaction of the material with the body.

PropertyPoly(this compound) (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)ChitosanPoly(L-lysine)Poly(glutamic acid)
Solubility Soluble in organic solvents, potentially tunable water solubilitySoluble in a wide range of organic solvents.[6]Soluble in acidic aqueous solutions.[15]Very soluble in water.[16][17]Soluble in water.
Hydrophilicity (Contact Angle) Amphiphilic (tunable)Hydrophobic (~75-98°)[18]HydrophilicHydrophilicHydrophilic (low contact angle)[19][20]
Biocompatibility Expected to be biocompatible, potential for antimicrobial propertiesGenerally biocompatible and biodegradable.[6]Biocompatible, biodegradable, and mucoadhesive.[1][21]Biocompatible and biodegradable.[22]Biocompatible, biodegradable, and non-immunogenic.[23][24]
Degradation Non-degradable backbone (vinyl), side chain modifications possibleBiodegradable by hydrolysis of ester linkages. Degradation rate is tunable (days to years).[15][22][23][24]Biodegradable by enzymes (e.g., lysozyme).[25]Biodegradable by enzymatic action.Biodegradable.
Key Insights The amphiphilic nature could be advantageous for encapsulating both hydrophobic and hydrophilic drugs. The pyridine moiety offers sites for further functionalization. The non-degradable backbone may be suitable for long-term implants or applications where stability is key.PLGA's tunable degradation rate is a major advantage for controlled drug release.[15][22][23][24] Its hydrophobicity influences drug encapsulation and release of non-polar drugs.[18]Chitosan's mucoadhesive properties are beneficial for oral and nasal drug delivery.[1][21] Its solubility is pH-dependent.[15]The cationic nature of poly(L-lysine) is useful for complexing with negatively charged molecules like DNA and RNA.[22]The anionic nature of poly(glutamic acid) allows for complexation with cationic molecules and layer-by-layer assembly.[23][24]

Experimental Protocols

To move from a hypothetical construct to a tangible material, a systematic approach to synthesis and characterization is essential. The following section outlines detailed, step-by-step methodologies for the creation and evaluation of polymers derived from this compound.

Synthesis of a Vinyl-Functionalized this compound Monomer and Subsequent Polymerization

The causality behind this experimental choice is to create a polymerizable derivative of this compound. By introducing a vinyl group, we can leverage well-established and versatile free-radical polymerization techniques to generate a polymer with a stable carbon-carbon backbone.

SynthesisWorkflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization 4_aminopyridine 4-Aminopyridine reductive_amination Reductive Amination (e.g., NaBH3CN) 4_aminopyridine->reductive_amination octanal Octanal octanal->reductive_amination 4_octylamino_pyridine This compound reductive_amination->4_octylamino_pyridine acylation Acylation (Base, e.g., Triethylamine) 4_octylamino_pyridine->acylation vinyl_chloroformate Vinyl Chloroformate vinyl_chloroformate->acylation vinyl_monomer N-(pyridin-4-yl)-N-octylvinylcarbamate (Vinyl-functionalized Monomer) acylation->vinyl_monomer polymerization Free Radical Polymerization (Solvent, e.g., Toluene, Heat) vinyl_monomer->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization polymer_product Poly(N-(pyridin-4-yl)-N-octylvinylcarbamate) polymerization->polymer_product purification Purification (Precipitation in non-solvent) polymer_product->purification final_polymer Purified Polymer purification->final_polymer CharacterizationWorkflow cluster_Structural Structural & Molecular Weight cluster_Thermal Thermal Properties cluster_Mechanical Mechanical Properties cluster_Physicochemical Physicochemical Properties Polymer_Sample Purified Polymer Sample NMR NMR Spectroscopy (¹H, ¹³C) Polymer_Sample->NMR Confirm Structure FTIR FTIR Spectroscopy Polymer_Sample->FTIR Identify Functional Groups GPC Gel Permeation Chromatography (GPC) Polymer_Sample->GPC Determine Mn, Mw, PDI TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA Assess Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC Determine Tg Film_Casting Solvent Casting of Polymer Film Polymer_Sample->Film_Casting Solubility_Test Solubility Testing Polymer_Sample->Solubility_Test Assess Solubility in Various Solvents Tensile_Testing Tensile Testing Film_Casting->Tensile_Testing Measure Tensile Strength, Young's Modulus, Elongation at Break Contact_Angle Contact Angle Goniometry Film_Casting->Contact_Angle Determine Hydrophilicity

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, the lifecycle of a chemical doesn't end when the data is collected. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Octylamino)pyridine, ensuring the safety of laboratory personnel and the preservation of our environment. We move beyond mere instruction to explain the causality behind these essential protocols, fostering a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound (CAS No. 64690-19-3) is a solid at room temperature with a melting point of 70-73°C.[1][2] Its structure, featuring a basic pyridine ring and a lipophilic octyl chain, dictates its chemical behavior and, consequently, its disposal requirements.

According to its Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram, indicating it can cause skin, eye, and respiratory irritation.[1] Crucially, it is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] Contact with these substances can lead to vigorous, exothermic reactions. The primary recommended disposal method is incineration by a licensed professional waste disposal service.[3]

PropertyValueSource
CAS Number 64690-19-3[1]
Molecular Formula C13H22N2[1]
Physical State Solid[1][4]
Melting Point 70-73 °C[1][2]
Solubility Slightly soluble in chloroform and methanol.[1][5]
Incompatibilities Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[3]
Hazard Statements H302, H315, H319, H332, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation)

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed for small quantities of this compound typically generated in a research laboratory setting.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling any chemical waste, equipping yourself with the appropriate PPE is non-negotiable. The causality is simple: to prevent any direct contact with the hazardous material.

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves. Given the compound's structure, nitrile gloves are a suitable choice for incidental contact. For extended handling, consider thicker, more robust gloves.

  • Body Protection: A standard laboratory coat is required to protect against splashes.[6]

Step 2: Waste Segregation - Preventing Unwanted Reactions

The fundamental principle of chemical waste management is segregation.[7][8] Mixing incompatible waste streams can lead to dangerous reactions.

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.

  • Causality: The incompatibility of this compound with acids and oxidizing agents necessitates its isolation.[3] Accidental mixing could lead to heat generation, gas evolution, or even a fire. This aligns with the Resource Conservation and Recovery Act (RCRA) regulations which mandate the segregation of incompatible wastes.[9]

Caption: Decision workflow for the disposal of this compound.

Step 3: Container Selection and Labeling - Ensuring Safe Containment

The choice of a waste container is critical to prevent leaks and reactions.

  • Action: Collect waste this compound in a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are appropriate choices.[10]

  • Causality: Using a compatible container prevents the degradation of the container and subsequent leakage of the hazardous waste.[9][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[7] This is a requirement under OSHA and EPA regulations.[9]

Step 4: On-Site Accumulation - Safe and Compliant Storage

Laboratories must have designated satellite accumulation areas (SAAs) for hazardous waste.[11]

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated SAA, away from incompatible materials.

  • Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, exposure, and unauthorized access. Federal regulations allow for the accumulation of hazardous waste at or near the point of generation.[6]

Step 5: Final Disposal - Professional Handling

The final step is to transfer the waste to a licensed hazardous waste disposal company.

  • Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a contracted professional waste disposal service.

  • Causality: this compound should be disposed of via incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to neutralize harmful combustion byproducts like nitrogen oxides.[3] This method is the most environmentally sound for many organic compounds.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • For small spills:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container for this compound.

  • For large spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS department immediately.

The Option of Neutralization: A Cautious Approach

While the pyridine component of the molecule is basic and can be neutralized with acid, this is not recommended as a primary disposal method for this compound in a standard laboratory setting without a specific, validated protocol.

  • Causality: The reaction of an amine with an acid is exothermic. For a solid material like this compound, the reaction could be difficult to control and may generate aerosols, increasing the risk of inhalation exposure. Furthermore, neutralization increases the total volume of waste that must be disposed of. A simple acid wash is a common work-up procedure to remove pyridine during chemical synthesis, but this is performed under controlled conditions with dilute acids.[12][13] For disposal purposes, direct chemical treatment without a thorough risk assessment is ill-advised.

Regulatory Context: EPA Hazardous Waste Codes

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical wastes are categorized with specific codes. If this compound is used as a solvent and becomes spent, it could potentially fall under the F005 waste code, which includes pyridine.[14][15] However, as a discarded, unused chemical, it would be classified based on its characteristics (e.g., toxicity, irritancy). Always consult with your institution's EHS department for the precise waste codes applicable in your jurisdiction.

By adhering to these detailed procedures, researchers can ensure that the final step in their experimental workflow is conducted with the same level of rigor and safety as the research itself. This commitment to responsible chemical management is a cornerstone of scientific excellence.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Octylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, in-depth safety protocols and logistical information for managing 4-(Octylamino)pyridine, a substituted pyridine derivative, in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these safety measures, thereby fostering a culture of proactive safety and scientific integrity.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is the first line of defense. This compound (CAS No. 64690-19-3) is a solid compound with a molecular weight of 206.33 g/mol .[1][2] While comprehensive toxicological data is not fully available, the available safety data sheets (SDS) and information on structurally related pyridine compounds provide a basis for a robust risk assessment.[1]

Known and Potential Hazards:

  • Acute Toxicity: May be harmful if inhaled or swallowed.[3][4]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

The octyl group attached to the pyridine ring increases the compound's lipophilicity, which could enhance its ability to penetrate biological membranes.[5][6] Therefore, dermal contact should be minimized.

The Core of Protection: Selecting the Right PPE

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to mitigate the risks associated with handling this compound. The following recommendations are based on a combination of available data for the compound and established best practices for handling pyridine and its derivatives.[7][8]

Hand Protection: The Critical Barrier

Glove selection is a critical decision that should not be taken lightly. The choice of glove material must be based on its resistance to the specific chemical being handled. For pyridine and its derivatives, nitrile gloves are often used for splash protection, but their resistance can be limited.[7][8][9]

Glove MaterialRecommendation for this compoundRationale
Nitrile Suitable for incidental splash protection ONLY.Provides a good barrier against many chemicals, but breakthrough times for pyridine can be very short.[9][10] Gloves should be changed immediately upon any contact.
Butyl Rubber Recommended for extended handling or immersion.Offers superior resistance to pyridine and many organic compounds.[11][12]
Polyvinyl Alcohol (PVA) Recommended for extended handling.Provides excellent protection against many organic solvents.[11][12]
Latex Not Recommended.Offers poor chemical resistance to pyridine and can cause allergic reactions.[8]

Procedural Mandate: Always double-glove when handling this compound. The outer glove should be removed and disposed of immediately after the task is completed or if contamination is suspected. The inner glove provides a secondary layer of protection during the de-gloving process.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[5]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes, protecting against splashes from all angles.[11]

  • Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions.

Body Protection: Preventing Dermal Absorption

A fully-buttoned laboratory coat is the minimum requirement for body protection.[7][11] For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be considered. Clothing worn in the laboratory should be laundered separately from personal clothing.

Respiratory Protection: Engineering Controls First

The primary method for controlling respiratory exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][11]

  • For routine handling of small quantities: A properly functioning chemical fume hood is sufficient.

  • In case of inadequate ventilation or a large spill: A NIOSH-approved respirator with organic vapor cartridges may be necessary.[1] It is important to note that personnel must be properly fit-tested and trained in the use of respirators.

Operational Plan: From Receipt to Disposal

A comprehensive safety plan encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][11] The storage temperature should be in a refrigerator.[4]

  • Ensure the container is clearly labeled with the chemical name and associated hazards.[7][11]

Handling and Experimental Workflows

The following diagram illustrates the decision-making process for handling this compound safely.

Caption: Decision workflow for handling this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean it up.[11] Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7] Collect the absorbed material into a sealed container for proper disposal.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][7] Seek medical attention.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and compatible waste container.[11][13]

  • Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[1] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[1] Do not allow the product to enter drains.[1]

Conclusion: A Commitment to Safety and Excellence

The responsible handling of this compound is a cornerstone of sound scientific practice. By understanding the hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, researchers can ensure their safety and the integrity of their work. This guide serves as a dynamic resource, to be integrated into your laboratory's specific safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.